molecular formula C12H13NO B1280678 8-Hydroxy-7-propylquinoline CAS No. 58327-60-9

8-Hydroxy-7-propylquinoline

Cat. No.: B1280678
CAS No.: 58327-60-9
M. Wt: 187.24 g/mol
InChI Key: OKPSVYHYNXVYED-UHFFFAOYSA-N
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Description

8-Hydroxy-7-propylquinoline is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-propylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-4-10-7-6-9-5-3-8-13-11(9)12(10)14/h3,5-8,14H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPSVYHYNXVYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(C=CC=N2)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469327
Record name 8-Hydroxy-7-propylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58327-60-9
Record name 8-Hydroxy-7-propylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxy-7-propylquinoline
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Hydroxy-7-propylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 8-hydroxy-7-propylquinoline, a substituted quinoline derivative of interest in medicinal chemistry and materials science.

Introduction

8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties. These activities are often attributed to their ability to chelate metal ions, which are essential for various physiological and pathological processes. The introduction of an alkyl substituent, such as a propyl group at the 7-position of the 8-hydroxyquinoline scaffold, can significantly influence its lipophilicity, steric hindrance, and ultimately, its biological efficacy and target specificity. This document outlines a viable synthetic pathway for this compound, details its spectroscopic characterization, and discusses its potential mechanism of action.

Synthesis of this compound

The synthesis of 7-substituted 8-hydroxyquinolines can be challenging due to the directing effects of the hydroxyl group and the nitrogen atom in the quinoline ring, which can lead to substitution at the 5-position. A strategic approach to achieve regioselective synthesis at the 7-position is the Betti reaction.

Synthetic Pathway: The Betti Reaction

The Betti reaction is a three-component condensation reaction involving an 8-hydroxyquinoline, an aldehyde, and a primary or secondary amine. For the synthesis of this compound, a variation of this reaction can be employed where the initial product is subsequently deaminated. A more direct approach involves the acid-catalyzed alkylation of 8-hydroxyquinoline with propanal.

Reaction Scheme:

Betti_Reaction Synthesis of this compound 8-Hydroxyquinoline 8-Hydroxyquinoline Intermediate Carbocation Intermediate 8-Hydroxyquinoline->Intermediate + Propanal Propanal Propanal Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Intermediate protonation Product This compound Intermediate->Product Electrophilic Aromatic Substitution

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

This protocol is a generalized procedure based on the principles of acid-catalyzed alkylation of phenols and related heterocycles.

Materials:

  • 8-Hydroxyquinoline

  • Propanal

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide solution (e.g., 1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyquinoline in a suitable solvent like glacial acetic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Add propanal dropwise to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Data Presentation
PropertyData
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
Appearance Expected to be a solid or oil
¹H NMR See detailed spectrum below.
IR Spectrum See detailed spectrum below.
Mass Spectrum (Exact Mass) 187.099714038 Da[1]
Spectroscopic Data

¹H NMR Spectrum:

A ¹H NMR spectrum of this compound is available on PubChem. The spectrum would be expected to show signals corresponding to the aromatic protons on the quinoline ring system, as well as signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the quinoline ring).

Infrared (IR) Spectrum:

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and the propyl group (around 2800-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (in the 1400-1600 cm⁻¹ region), and C-O stretching (around 1200-1300 cm⁻¹).

Biological Activity and Signaling Pathway

Mechanism of Action: Metal Ion Chelation

The biological activity of 8-hydroxyquinoline derivatives is frequently linked to their ability to chelate essential metal ions, such as zinc (Zn²⁺) and copper (Cu²⁺). These metal ions are crucial cofactors for many enzymes, including those involved in cellular signaling, proliferation, and survival. By sequestering these ions, 8-hydroxyquinoline derivatives can disrupt these processes in target cells, leading to effects such as inhibition of tumor growth or microbial proliferation.

Signaling Pathway Diagram

The following diagram illustrates the generalized mechanism of action of 8-hydroxyquinolines through metal chelation, leading to the inhibition of metalloenzymes and subsequent downstream signaling pathways.

Signaling_Pathway Generalized Signaling Pathway of 8-Hydroxyquinolines cluster_0 Extracellular Space cluster_1 Intracellular Space HQ_derivative This compound Chelation Metal Chelation HQ_derivative->Chelation Enters cell Metal_ion Metal Ion (e.g., Zn²⁺, Cu²⁺) Metal_ion->Chelation Metalloenzyme Metalloenzyme Chelation->Metalloenzyme Inhibits Downstream_Signaling Downstream Signaling Pathways (e.g., Proliferation, Survival) Metalloenzyme->Downstream_Signaling Activates Cellular_Response Inhibition of Cellular Processes Downstream_Signaling->Cellular_Response Leads to

Caption: Metal chelation by 8-hydroxyquinolines disrupts metalloenzyme function.

Conclusion

This compound is a molecule of significant interest for further investigation in drug discovery and materials science. The synthetic route via a modified Betti reaction or direct alkylation offers a plausible method for its preparation. The provided characterization data serves as a benchmark for future synthetic efforts. The well-established metal-chelating properties of the 8-hydroxyquinoline scaffold suggest a clear mechanism of action that can be further explored and exploited for therapeutic or other applications. This technical guide provides a solid foundation for researchers and professionals to advance the study of this promising compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Hydroxy-7-propylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-7-propylquinoline is a derivative of the versatile chelating agent 8-hydroxyquinoline. Compounds in this class are of significant interest in medicinal chemistry, materials science, and analytical chemistry due to their ability to form stable complexes with a variety of metal ions.[1] The addition of a propyl group at the 7-position modifies the lipophilicity and steric properties of the parent molecule, potentially influencing its biological activity and physicochemical characteristics. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of the potential applications of 8-hydroxyquinoline derivatives.

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and experimental verification is recommended.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO[1]
Molecular Weight 187.24 g/mol [1]
Melting Point 0 °C (lit.)[2][3]
Boiling Point 149 °C / 6 mmHg (lit.)[2]
Density 1.1 g/cm³[2]
Refractive Index 1.6030 to 1.6070[2]
pKa (Predicted) 5.11 ± 0.50[2]
LogP (Predicted) Data not available
Aqueous Solubility (Predicted) Data not available

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for drug development and material science applications. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and biological activity. For hydrophobic compounds like this compound, a cosolvent or surfactant-assisted potentiometric titration method is often employed.[4][5]

Principle: This method involves the gradual titration of a solution of the compound with a standardized acid or base. The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[6][7]

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Co-solvent (e.g., Methanol, Ethanol, or DMSO)

  • High-purity water

  • Potentiometer with a calibrated pH electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 1-10 mM) in a suitable co-solvent/water mixture (e.g., 50:50 methanol/water). The choice of co-solvent and its proportion will depend on the solubility of the compound.

  • Titration Setup: Place a known volume of the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged.

  • Acidic Titration (for basic pKa): If the compound is expected to have a basic pKa, titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Basic Titration (for acidic pKa): To determine an acidic pKa, back-titrate the solution with standardized 0.1 M NaOH, following the same incremental addition and recording procedure.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the first or second derivative of the titration curve. For reliable results, perform a minimum of three titrations.[6]

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). The shake-flask method is the gold standard for experimental logP determination.[8][9]

Principle: This method involves partitioning the compound between two immiscible liquid phases, typically n-octanol and water. The concentration of the compound in each phase is measured after equilibrium is reached, and the logP is calculated as the logarithm of the ratio of the concentrations.[9][10]

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (or buffer of a specific pH, pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

  • Centrifuge (if using tubes)

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by vigorously mixing them and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning: In a separatory funnel or centrifuge tube, add a known volume of the n-octanol stock solution and a known volume of the pre-saturated water (or buffer).

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Allow the phases to separate completely. If emulsions form, centrifugation can be used to aid separation.

  • Concentration Measurement: Carefully separate the two phases. Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical technique.

  • Calculation: Calculate the partition coefficient (P) using the following formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase] The logP is then calculated as log₁₀(P).

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. The shake-flask method is a common and reliable technique for its determination.[11]

Principle: An excess amount of the solid compound is equilibrated with water (or a buffer of a specific pH) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.

Materials:

  • This compound

  • High-purity water (or buffer of desired pH)

  • Vials or flasks with screw caps

  • Constant temperature shaker or water bath

  • Filtration system (e.g., syringe filters with low compound binding)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of water or buffer. The presence of undissolved solid is essential to ensure a saturated solution.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved particles.

  • Concentration Measurement: Determine the concentration of the dissolved this compound in the filtered aqueous solution using a validated analytical method.

  • Solubility Determination: The measured concentration represents the aqueous solubility of the compound at the specified temperature and pH.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Property Determination cluster_data Data Analysis & Application Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization pKa pKa Determination (Potentiometric Titration) Characterization->pKa logP logP Determination (Shake-Flask Method) Characterization->logP Solubility Aqueous Solubility (Shake-Flask Method) Characterization->Solubility Data_Analysis Data Analysis and Property Profiling pKa->Data_Analysis logP->Data_Analysis Solubility->Data_Analysis Applications Informing Further Research (e.g., Drug Design, Material Science) Data_Analysis->Applications

General workflow for physicochemical property determination.
Potential Applications of 8-Hydroxyquinoline Derivatives

While specific signaling pathways for this compound are not extensively documented, the broader class of 8-hydroxyquinoline derivatives exhibits a wide range of biological activities. The following diagram summarizes these potential applications based on existing literature.

G cluster_applications Potential Therapeutic and Industrial Applications HQ_Derivative 8-Hydroxyquinoline Derivatives Anticancer Anticancer Agents HQ_Derivative->Anticancer Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) HQ_Derivative->Antimicrobial Neuroprotective Neuroprotective Agents (e.g., Alzheimer's Disease) HQ_Derivative->Neuroprotective Analytical Analytical Reagents (Metal Ion Detection) HQ_Derivative->Analytical Materials Materials Science (OLEDs, Sensors) HQ_Derivative->Materials

Potential applications of 8-hydroxyquinoline derivatives.

References

8-Hydroxy-7-propylquinoline CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 8-Hydroxy-7-propylquinoline, including its chemical identity, physicochemical properties, and the broader context of its classification within the 8-hydroxyquinoline family of compounds. This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this molecule.

Core Compound Identification and Properties

This compound is a derivative of 8-hydroxyquinoline, a well-known chelating agent. The introduction of a propyl group at the 7th position modifies its lipophilicity and may influence its biological activity and selectivity.

Chemical Structure and CAS Number

The foundational information for this compound is its unique identifier and molecular structure.

  • CAS Number : 58327-60-9[1][2][3][4][5]

  • Molecular Formula : C₁₂H₁₃NO[1][2][3][5]

  • Synonyms : 7-Propyl-8-quinolinol, 7-Propyloxine[1][3][5]

The molecular structure consists of a quinoline ring system with a hydroxyl group at position 8 and a propyl group at position 7.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

PropertyValueReference
Molecular Weight 187.24 g/mol [1][2][3][5]
Appearance Light yellow to brown clear liquid[1]
Melting Point 0 °C[1][3]
Boiling Point 149 °C at 6 mmHg[1][3]
Density 1.1 g/cm³[1]
Refractive Index n20D 1.61[1]
Spectroscopic Data
Spectrum TypeData Reference
¹H NMR Varian CFT-20

Biological and Chemical Context: The 8-Hydroxyquinoline Family

Detailed experimental protocols and signaling pathways for this compound are not extensively documented in peer-reviewed literature. However, the broader class of 8-hydroxyquinolines (8-HQ) has been the subject of extensive research. The biological activities of these compounds are largely attributed to their ability to chelate metal ions.[6][7] This property is fundamental to their observed antimicrobial, anticancer, and antineurodegenerative effects.[6][7]

Mechanism of Action: Metal Ion Chelation

The primary mechanism of action for 8-hydroxyquinolines is their ability to form stable complexes with various metal ions, thereby disrupting metal homeostasis in biological systems. This chelation is a key driver of their therapeutic potential.

HQ 8-Hydroxyquinoline Derivative Complex HQ-Metal Ion Complex HQ->Complex Chelation Metal Metal Ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) Metal->Complex Homeostasis Disruption of Metal Homeostasis Complex->Homeostasis ROS Generation of Reactive Oxygen Species (ROS) Homeostasis->ROS Apoptosis Induction of Apoptosis ROS->Apoptosis BioActivity Biological Activity (Anticancer, Antimicrobial) Apoptosis->BioActivity

Caption: General signaling pathway for 8-hydroxyquinoline derivatives.

Potential Therapeutic Applications

Derivatives of 8-hydroxyquinoline have shown promise in a variety of therapeutic areas. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects.[7][8] The specific applications are often dictated by the nature and position of the substituents on the quinoline ring.

Synthesis and Experimental Protocols

The synthesis of 8-hydroxyquinoline derivatives can be achieved through several established methods, such as the Skraup or Friedländer synthesis. Modifications to introduce substituents at various positions are also well-documented.

General Synthesis Workflow

A generalized workflow for the synthesis and subsequent biological evaluation of 8-hydroxyquinoline derivatives is outlined below. This provides a logical framework for researchers entering this field.

Start Starting Materials (e.g., o-aminophenol, acrolein) Synthesis Synthesis of 8-Hydroxyquinoline Core Start->Synthesis Modification Chemical Modification (e.g., Alkylation, Halogenation) Synthesis->Modification Purification Purification and Characterization (NMR, MS) Modification->Purification BioAssay Biological Assays (e.g., MIC, IC50) Purification->BioAssay Data Data Analysis and Structure-Activity Relationship BioAssay->Data

Caption: Experimental workflow for synthesis and evaluation.

Example Experimental Protocol: Antimicrobial Susceptibility Testing

While a specific protocol for this compound is not available, a general method for assessing the antimicrobial activity of 8-hydroxyquinoline derivatives is the determination of the Minimum Inhibitory Concentration (MIC) using the agar dilution method.

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (8-hydroxyquinoline derivative)

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton agar for bacteria)

  • Sterile petri dishes

  • Solvent for the test compound (e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare a series of twofold dilutions of the compound in molten agar at approximately 45-50°C.

  • Pour the agar-compound mixtures into sterile petri dishes and allow them to solidify.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Spot-inoculate the agar plates with the microbial suspension.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This compound is a compound of interest due to its structural similarity to the well-studied 8-hydroxyquinoline family. While specific biological data for this derivative is sparse, its potential can be inferred from the extensive research on related compounds. Its defining feature, the ability to chelate metal ions, suggests that it may possess a range of biological activities worthy of investigation.

Future research should focus on the synthesis and in-depth biological evaluation of this compound to elucidate its specific properties and potential as a therapeutic agent or a tool for chemical biology. Elucidating its specific metal-binding affinities and its effects on various cell lines would be a critical next step in understanding its unique potential.

References

An In-depth Technical Guide to the Chelating Properties of 8-Hydroxy-7-propylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxy-7-propylquinoline, a derivative of the well-established chelating agent 8-hydroxyquinoline, presents significant potential across various scientific domains, including analytical chemistry, materials science, and pharmacology.[1] Its inherent ability to form stable complexes with a multitude of metal ions is central to these applications. This technical guide provides a comprehensive overview of the core principles governing the chelating properties of this compound. While specific experimental data for this particular derivative is limited in publicly accessible literature, this paper establishes a robust theoretical and practical framework based on the extensive research conducted on its parent compound, 8-hydroxyquinoline. This guide details generalized experimental protocols for its synthesis and the characterization of its metal complexes, presents key stability constant data for the parent 8-hydroxyquinoline as a foundational reference, and utilizes visualizations to elucidate the underlying chemical and procedural concepts.

Introduction to 8-Hydroxyquinolines as Chelating Agents

8-Hydroxyquinoline (8-HQ) is a versatile bicyclic organic compound, comprising a pyridine ring fused to a phenol ring.[2] The defining characteristic of 8-HQ and its derivatives is the strategic positioning of the hydroxyl group at the 8th position, in close proximity to the nitrogen atom of the pyridine ring. This arrangement facilitates the formation of stable five-membered chelate rings with metal ions.[2][3] This chelating ability is the cornerstone of their wide-ranging applications, from being used as analytical reagents for metal ion detection to their role in the development of therapeutic agents for diseases associated with metal ion imbalance.[4][5]

The introduction of an alkyl substituent, such as a propyl group at the 7th position, is anticipated to modulate the electronic and steric properties of the 8-hydroxyquinoline scaffold. The electron-donating nature of the propyl group may enhance the basicity of the nitrogen and oxygen donor atoms, potentially leading to the formation of more stable metal complexes compared to the unsubstituted parent compound. Furthermore, the increased lipophilicity imparted by the propyl group can influence the solubility of the ligand and its metal complexes, a critical factor in drug design and extraction processes.

Synthesis of this compound

Generalized Synthetic Protocol (Skraup Synthesis):

A generalized Skraup synthesis for an alkyl-substituted 8-hydroxyquinoline would involve the reaction of an appropriately substituted aminophenol with glycerol, an oxidizing agent, and a dehydrating agent like sulfuric acid.

Materials and Reagents:

  • 2-Amino-6-propylphenol (as the starting aminophenol)

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Sodium hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., chloroform or dichloromethane)

  • Recrystallization solvent (e.g., ethanol or acetone)

Procedure:

  • Reaction Setup: In a fume hood, a mixture of 2-Amino-6-propylphenol, glycerol, and the oxidizing agent is carefully prepared in a round-bottom flask equipped with a reflux condenser.

  • Acid Addition: Concentrated sulfuric acid is slowly and cautiously added to the mixture with constant stirring and cooling, as the reaction is highly exothermic.

  • Heating and Reflux: The reaction mixture is then heated to the appropriate temperature (typically between 130-160°C) and refluxed for several hours. The progress of the reaction should be monitored using a suitable technique like Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete, the mixture is allowed to cool to room temperature and is then carefully poured into a large volume of cold water. The acidic solution is neutralized by the slow addition of a sodium hydroxide solution until a precipitate is formed.

  • Isolation and Purification: The crude product is isolated by filtration and then purified. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

  • Characterization: The final product, this compound, should be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Chelation Mechanism and Stoichiometry

The chelation of a metal ion (Mⁿ⁺) by this compound involves the deprotonation of the hydroxyl group and the coordination of both the resulting phenoxide oxygen and the pyridinic nitrogen to the metal center. This forms a stable five-membered ring structure. The stoichiometry of the resulting complex is dependent on the coordination number and charge of the metal ion. Typically, divalent metal ions (M²⁺) form 1:2 complexes (ML₂), while trivalent metal ions (M³⁺) form 1:3 complexes (ML₃).

Caption: General chelation reaction of a divalent metal ion with this compound.

Quantitative Data: Protonation and Stability Constants

The stability of a metal-ligand complex is quantitatively described by its stability constant (log K) or overall stability constant (log β). Due to the lack of specific experimental data for this compound, the protonation constants and the stability constants for the parent compound, 8-hydroxyquinoline, with various metal ions are presented below. These values serve as a crucial baseline for understanding the expected behavior of the 7-propyl derivative. The electron-donating propyl group is expected to increase the pKa values of the ligand and the stability constants of its metal complexes.

Table 1: Protonation Constants of 8-Hydroxyquinoline

Constant Value (log K) Conditions
pKₐ₁ (Phenolic OH) ~9.8 Aqueous solution, 25°C

| pKₐ₂ (Pyridinium NH⁺) | ~5.0 | Aqueous solution, 25°C |

Table 2: Stability Constants (log K) of 8-Hydroxyquinoline Metal Complexes

Metal Ion log K₁ log K₂ log β₂ Conditions
Cu²⁺ 13.3 12.3 25.6 50% dioxane, 25°C
Ni²⁺ 11.5 10.1 21.6 50% dioxane, 25°C
Co²⁺ 10.8 9.4 20.2 50% dioxane, 25°C
Zn²⁺ 10.5 9.5 20.0 50% dioxane, 25°C
Fe³⁺ 14.0 12.8 26.8 Aqueous solution, 25°C

| Al³⁺ | 10.0 | 9.3 | 19.3 | Aqueous solution, 25°C |

Note: These values are approximate and can vary with experimental conditions such as ionic strength, temperature, and solvent composition.

Experimental Protocols for Chelation Studies

The determination of stability constants and the stoichiometry of metal complexes are fundamental to understanding the chelating properties of a ligand. The following sections detail the generalized experimental protocols for these determinations.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the protonation constants of a ligand and the stability constants of its metal complexes. The method involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.

Materials and Reagents:

  • This compound

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)

  • Metal salt solution of known concentration (e.g., metal chloride or nitrate)

  • Inert salt to maintain constant ionic strength (e.g., KCl or KNO₃)

  • Deionized water

  • pH meter with a combination glass electrode

Procedure:

  • Solution Preparation: Prepare solutions of the ligand, acid, base, and metal salt of accurately known concentrations.

  • Titration Setup: Calibrate the pH meter with standard buffer solutions. Place a known volume of a solution containing the ligand, a slight excess of strong acid, and the inert salt into a thermostatted titration vessel.

  • Ligand Protonation Titration: Titrate the solution with the standardized strong base, recording the pH value after each addition of the titrant.

  • Metal-Ligand Titration: Repeat the titration with a solution that also contains a known concentration of the metal ion.

  • Data Analysis: The titration data is used to calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄). The protonation constants and stability constants are then determined by analyzing the formation curves (n̄ₐ vs. pH and n̄ vs. pL, where pL is the negative logarithm of the free ligand concentration).

PotentiometricTitrationWorkflow start Start prep Prepare Solutions (Ligand, Acid, Base, Metal Salt) start->prep calibrate Calibrate pH Meter prep->calibrate titration1 Titrate Ligand + Acid with Base calibrate->titration1 titration2 Titrate Ligand + Acid + Metal with Base calibrate->titration2 data_analysis Data Analysis (Calculate n̄ₐ, n̄, pL) titration1->data_analysis titration2->data_analysis formation_curves Plot Formation Curves (n̄ₐ vs. pH, n̄ vs. pL) data_analysis->formation_curves constants Determine pKₐ and log K values formation_curves->constants end End constants->end

Caption: Workflow for determining stability constants using potentiometric titration.

Spectrophotometric Analysis for Stoichiometry Determination (Job's Plot)

Job's method of continuous variation is a widely used spectrophotometric technique to determine the stoichiometry of a metal-ligand complex in solution. The method involves preparing a series of solutions where the mole fraction of the ligand is varied while keeping the total molar concentration of the metal and ligand constant.

Materials and Reagents:

  • This compound solution of known concentration

  • Metal salt solution of the same concentration

  • Buffer solution to maintain constant pH

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare a series of solutions by mixing varying volumes of the metal and ligand solutions, such that the total volume and the total molar concentration of metal plus ligand are constant. The mole fraction of the ligand will range from 0 to 1.

  • Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorbance (λₘₐₓ) of the complex.

  • Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the absorbance is maximum corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 1:2 (metal:ligand) complex.

JobsPlotWorkflow start Start prep_solutions Prepare a Series of Solutions (Varying Metal:Ligand Mole Fraction, Constant Total Concentration) start->prep_solutions measure_absorbance Measure Absorbance at λₘₐₓ for Each Solution prep_solutions->measure_absorbance plot_data Plot Absorbance vs. Mole Fraction of Ligand measure_absorbance->plot_data determine_stoichiometry Determine Mole Fraction at Maximum Absorbance plot_data->determine_stoichiometry end End determine_stoichiometry->end

Caption: Workflow for determining complex stoichiometry using Job's plot.

Conclusion

This compound is a promising chelating agent with a structural framework that suggests strong and selective binding to a variety of metal ions. While specific quantitative data for this derivative remains to be extensively reported, this guide provides a comprehensive foundation for its study. The presented information on the parent 8-hydroxyquinoline, coupled with detailed, generalized experimental protocols, offers researchers, scientists, and drug development professionals the necessary tools to synthesize, characterize, and evaluate the chelating properties of this compound. Further experimental investigation is crucial to fully elucidate its potential in various scientific and therapeutic applications.

References

The Biological Landscape of 8-Hydroxyquinoline Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 8-Hydroxy-7-propylquinoline Derivatives: Extensive literature searches for the biological activity of this compound derivatives did not yield sufficient specific data to compile a dedicated in-depth technical guide. Research on this particular substitution appears to be limited in the public domain. Therefore, this guide will focus on the broader family of 8-hydroxyquinoline (8-HQ) derivatives, for which a substantial body of research exists. The principles, experimental methodologies, and observed biological activities discussed herein provide a foundational framework that can be applied to the investigation of this compound and its analogs.

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] The 8-HQ scaffold is considered a "privileged structure" due to its ability to bind to a variety of biological targets, leading to a wide spectrum of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, antifungal, antiviral, and neuroprotective effects.[3][4][5] The mechanism of action for many 8-HQ derivatives is linked to their ability to chelate metal ions, which can disrupt essential cellular processes in pathogenic organisms and cancer cells.[5][6] This guide provides a comprehensive overview of the biological activities of 8-HQ derivatives, focusing on quantitative data, experimental protocols, and relevant cellular pathways.

Quantitative Biological Activity Data

The biological activity of 8-hydroxyquinoline derivatives is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for anticancer and enzyme inhibition assays, and the minimum inhibitory concentration (MIC) for antimicrobial studies. The following tables summarize representative quantitative data for various 8-HQ derivatives from the literature.

Table 1: Anticancer Activity of 8-Hydroxyquinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
8-Hydroxy-2-quinolinecarbaldehydeHep3B6.25 ± 0.034[3]
8-Hydroxy-2-quinolinecarbaldehydeMDA231, T-47D, Hs578t, SaoS2, K562, SKHep112.5–25[3]
5,7-dihalo-substituted-8-hydroxyquinolines (Zinc and copper complexes)Hepatoma, ovarian, and non-small-cell lung human tumour cells0.0014–32.13[6]
8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamideA549>100 (cytotoxicity)[1]

Table 2: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

Compound/DerivativeMicroorganismMIC (µM)Reference
8-Hydroxyquinoline (Parent Compound)Gram-positive bacteria3.44–13.78[4]
7-Bromo-8-hydroxyquinolineGram-negative bacteria-[4]
NitroxolineAeromonas hydrophila5.26[4]
NitroxolinePseudomonas aeruginosa84.14[4]
CloxyquinListeria monocytogenes5.57[4]
CloxyquinPlesiomonas shigelloides11.14[4]
Fe(8-hydroxyquinoline)3Staphylococcus aureus16.0–32.0[7]

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of 8-hydroxyquinoline derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 8-hydroxyquinoline derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Agar Dilution Method for Minimum Inhibitory Concentration (MIC)

The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Agar Plates: Prepare a series of agar plates containing serial twofold dilutions of the 8-hydroxyquinoline derivative. A control plate with no compound is also prepared.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Spot a small, standardized volume of the inoculum onto the surface of each agar plate.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular production of ROS, which is often a mechanism of action for anticancer 8-hydroxyquinoline derivatives.

Protocol:

  • Cell Treatment: Treat cells with the 8-hydroxyquinoline derivative for a specific time.

  • Probe Loading: Incubate the cells with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. The excitation and emission wavelengths will depend on the specific probe used (e.g., ~485 nm excitation and ~535 nm emission for DCF).

  • Data Analysis: Quantify the relative increase in ROS production compared to untreated control cells.

Signaling Pathways and Experimental Workflows

The biological activities of 8-hydroxyquinoline derivatives are often mediated through specific cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of these key pathways and experimental workflows.

anticancer_mechanism Anticancer Mechanism of 8-Hydroxyquinoline Derivatives HQ 8-Hydroxyquinoline Derivative Metal Intracellular Metal Ions (Fe, Cu) HQ->Metal Chelation ROS Reactive Oxygen Species (ROS) Metal->ROS Fenton-like Reactions OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (DNA, Proteins, Lipids) OxidativeStress->Damage Apoptosis Apoptosis Damage->Apoptosis preclinical_workflow Preclinical Evaluation Workflow for Novel Derivatives cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Synthesis of 8-HQ Derivative Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Agar Dilution) Synthesis->Antimicrobial Mechanism Mechanism of Action Studies (e.g., ROS Assay, Enzyme Inhibition) Cytotoxicity->Mechanism Antimicrobial->Mechanism AnimalModel Animal Model of Disease (e.g., Xenograft, Infection) Mechanism->AnimalModel Efficacy Efficacy Studies AnimalModel->Efficacy Toxicity Toxicology Studies AnimalModel->Toxicity Lead Lead Compound Identification Efficacy->Lead Toxicity->Lead

References

8-Hydroxy-7-propylquinoline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Synthesis, Coordination Chemistry, and Potential Applications of a Promising Bidentate Ligand

Abstract

8-Hydroxy-7-propylquinoline, a derivative of the versatile chelating agent 8-hydroxyquinoline (8-HQ), is emerging as a compound of significant interest in coordination chemistry and medicinal drug development. Its structural features, combining the proven metal-binding capacity of the 8-hydroxyquinoline scaffold with a lipophilic propyl group at the 7-position, offer a unique combination of properties for the formation of stable metal complexes with potential applications in catalysis, materials science, and pharmacology. This technical guide provides a comprehensive overview of the available data on this compound, including its synthesis, physicochemical properties, coordination behavior with metal ions, and prospective applications as an intermediate in the development of anti-cancer and anti-inflammatory agents. Due to the limited availability of specific experimental data for this derivative, this guide also draws upon analogous data from the parent compound, 8-hydroxyquinoline, and other 7-alkyl-substituted derivatives to provide a thorough and practical resource for researchers.

Introduction

8-Hydroxyquinoline (8-HQ), also known as oxine, is a well-established monoprotic bidentate ligand renowned for its ability to form stable chelate complexes with a wide array of metal ions through its phenolic oxygen and pyridinic nitrogen atoms.[1][2][3] This chelating ability is the foundation for its diverse applications, ranging from analytical chemistry to the development of therapeutic agents.[2] The derivatization of the 8-HQ scaffold allows for the fine-tuning of its electronic and steric properties, thereby influencing the stability, solubility, and biological activity of its metal complexes.[3]

The introduction of an alkyl substituent, such as a propyl group at the 7-position, is expected to enhance the lipophilicity of the ligand. This modification can have profound effects on the solubility of the resulting metal complexes in non-polar solvents and their ability to permeate biological membranes, a crucial factor in drug design.[4] This guide focuses specifically on this compound, providing a detailed summary of its known characteristics and a scientifically grounded projection of its behavior as a ligand in coordination chemistry.

Physicochemical Properties

This compound is a light yellow to brown clear liquid at room temperature.[5] Its basic physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 58327-60-9[5]
Molecular Formula C₁₂H₁₃NO[5]
Molecular Weight 187.24 g/mol [5]
Melting Point 0 °C[5]
Boiling Point 149 °C at 6 mmHg[5]
Appearance Light yellow to brown clear liquid[5]
Purity ≥ 98% (GC)[5]
Synonyms 7-Propyloxine, 7-Propyl-8-quinolinol[5]

Synthesis of this compound

General Experimental Protocol for the Synthesis of 7-Alkyl-8-hydroxyquinolines (Analogous Method)

A general method for the preparation of 7-substituted alkylates of 8-hydroxyquinoline involves the direct alkylation of 8-hydroxyquinoline with a ketone. This process is typically carried out at elevated temperatures.

Materials:

  • 8-hydroxyquinoline

  • Appropriate ketone (e.g., for a propyl group, a ketone that can act as a propylating agent under the reaction conditions)

  • Solvent (if necessary)

  • Apparatus for heating under reflux and distillation

Procedure:

  • One mole of 8-hydroxyquinoline is reacted with 1.1 to 2 moles of the ketone.

  • The reaction mixture is heated to a temperature in the range of 200-260 °C.

  • The reaction is monitored for the removal of water, which can be facilitated by azeotropic distillation.

  • Upon completion, the product is isolated and purified using standard techniques such as distillation or chromatography.

Note: This is a generalized protocol based on a patent for the synthesis of 7-substituted alkylates of 8-hydroxyquinoline and would require optimization for the specific synthesis of the 7-propyl derivative.

Synthesis_Workflow reagents Reactants: - 8-Hydroxyquinoline - Propylating Agent (e.g., Ketone) reaction Reaction (200-260°C) reagents->reaction workup Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.

Coordination Chemistry

As a derivative of 8-hydroxyquinoline, this compound acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group to form a stable five-membered chelate ring.[2]

General Characteristics of Metal Complexation

The coordination of this compound with a metal ion (Mⁿ⁺) can be represented by the following general equilibrium:

Mⁿ⁺ + n(C₁₂H₁₂NO)⁻ ⇌ M(C₁₂H₁₂NO)ₙ

The stoichiometry of the resulting complexes is typically 1:2 (metal:ligand), leading to the formation of ML₂ complexes.[6] However, depending on the coordination number of the metal ion and the reaction conditions, other stoichiometries such as 1:1 (ML) or 1:3 (ML₃) are also possible.[2] The geometry of the resulting complexes is dictated by the metal ion, with common geometries being square planar and octahedral.[6]

Coordination_Process cluster_reactants Reactants Metal Metal Ion (Mⁿ⁺) Complex Metal Complex [M(this compound)ₙ] Metal->Complex Coordination Ligand This compound Ligand->Complex

The general process of metal complex formation with this compound.

Stability of Metal Complexes

The stability of the metal complexes formed with this compound is a critical parameter that influences their potential applications. While specific stability constants for this ligand are not available, data from analogous 7-alkyl-substituted 8-mercaptoquinolines suggest that the introduction of an alkyl group at the 7-position can enhance the stability of the metal complexes. This is attributed to the electron-donating nature of the alkyl group, which increases the basicity of the coordinating nitrogen and oxygen atoms.

The table below presents stability constant data for metal complexes of the parent compound, 8-hydroxyquinoline, to provide a baseline for comparison.

Metal IonLog K₁Log K₂Log β₂Reference
Cu²⁺12.1911.3123.50[7]
Ni²⁺10.749.3520.09[7]
Co²⁺9.708.3518.05[7]
Zn²⁺9.558.5518.10[7]
Fe³⁺12.311.523.8[7]

Data for 8-hydroxyquinoline in 50% (v/v) dioxane-water at 25 °C.

Spectroscopic Characterization of Metal Complexes

The formation of metal complexes with this compound can be monitored and characterized using various spectroscopic techniques.

  • FTIR Spectroscopy: Upon complexation, the broad O-H stretching band of the free ligand (typically around 3400 cm⁻¹) disappears or shifts significantly, indicating the deprotonation of the hydroxyl group and its coordination to the metal ion.[6] Additionally, shifts in the C=N and C-O stretching vibrations of the quinoline ring provide further evidence of coordination.[8]

  • UV-Vis Spectroscopy: The electronic absorption spectra of 8-hydroxyquinoline and its derivatives typically show characteristic π-π* and n-π* transitions. The complexation with a metal ion usually leads to a bathochromic (red) shift of these absorption bands, which can be used to determine the stoichiometry of the complex and its formation constant.[6]

  • Fluorescence Spectroscopy: 8-hydroxyquinoline and its derivatives are known to be weakly fluorescent. However, upon chelation with metal ions, a significant enhancement of fluorescence intensity is often observed.[2] This property is the basis for their application as fluorescent probes for metal ion detection.[5]

Potential Applications

The unique combination of a proven chelating scaffold and a lipophilic substituent makes this compound a promising candidate for various applications.

Drug Development

The parent compound, 8-hydroxyquinoline, and its derivatives have been extensively investigated for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The enhanced lipophilicity of this compound may improve its bioavailability and cellular uptake, making it a valuable intermediate in the synthesis of novel therapeutic agents. It has been specifically noted for its potential in the development of anti-cancer and anti-inflammatory drugs.[5]

Fluorescent Probes

The ability of 8-hydroxyquinoline derivatives to exhibit enhanced fluorescence upon metal chelation makes them suitable for use as fluorescent sensors.[2] this compound is also recognized for its potential in the development of fluorescent probes for biological imaging.[5] The propyl group could enhance its solubility in lipid-rich environments, making it suitable for imaging within cellular membranes.

Analytical Chemistry

As a potent chelating agent, this compound can be utilized in analytical chemistry for the selective extraction and quantification of metal ions.[5] Its lipophilic nature would make it particularly effective for the extraction of metal ions from aqueous solutions into an organic phase.

Conclusion

This compound is a promising, yet underexplored, derivative of 8-hydroxyquinoline. Its inherent chelating ability, coupled with the increased lipophilicity imparted by the 7-propyl group, positions it as a valuable ligand in coordination chemistry with significant potential in drug development, materials science, and analytical applications. While a scarcity of specific experimental data necessitates reliance on analogous compounds for a comprehensive understanding, the available information and theoretical considerations strongly suggest that this compound and its metal complexes warrant further investigation. This technical guide serves as a foundational resource to stimulate and support future research into this versatile compound.

References

Preliminary Investigation of 8-Hydroxy-7-propylquinoline as an Antimalarial Intermediate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Malaria remains a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium falciparum strains. The quinoline class of compounds has historically been a cornerstone of antimalarial chemotherapy. This whitepaper conducts a preliminary, prospective investigation into 8-Hydroxy-7-propylquinoline as a potential antimalarial intermediate. While direct experimental data for this specific compound is not available in current literature, this guide synthesizes established knowledge on the mechanism of action, structure-activity relationships (SAR), and synthetic methodologies of related 8-hydroxyquinoline derivatives to build a strong rationale for its investigation. We propose a comprehensive experimental workflow, including detailed protocols for synthesis and biological evaluation, to systematically assess its potential as a next-generation antimalarial agent.

Introduction: The Enduring Role of Quinolines in Antimalarial Therapy

Quinoline-based drugs, such as chloroquine and quinine, have been pivotal in the treatment and prevention of malaria for decades. Their primary mechanism of action involves disrupting the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite within its digestive vacuole. By inhibiting the biocrystallization of heme into inert hemozoin, these drugs cause a buildup of toxic free heme, leading to parasite death.

However, the efficacy of foundational quinolines has been severely compromised by widespread parasite resistance. This necessitates the design of novel analogs that can overcome resistance mechanisms and exhibit improved therapeutic profiles. The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities and its ability to chelate metal ions.[1][2] Modifications to the 8-HQ core, such as the introduction of alkyl groups, can significantly alter physicochemical properties like lipophilicity, which is crucial for drug accumulation in the parasite's digestive vacuole.[3]

This document explores the specific potential of this compound, hypothesizing that the addition of a propyl group at the 7-position could enhance its antimalarial activity. We provide a theoretical framework and a practical roadmap for its synthesis and evaluation.

The Quinoline Mechanism of Action: Heme Detoxification Pathway

The primary target of many quinoline antimalarials is the parasite's heme detoxification process. During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of heme (ferriprotoporphyrin IX). Free heme is highly toxic and generates reactive oxygen species, which can damage parasite membranes and proteins. To protect itself, the parasite polymerizes heme into a biologically inert, insoluble crystal called hemozoin.

Quinoline drugs are weak bases that accumulate to high concentrations in the acidic food vacuole. There, they are thought to cap the growing faces of the hemozoin crystal, preventing further heme polymerization.[4] This leads to the accumulation of toxic heme, ultimately killing the parasite.

Heme_Detoxification_Pathway Mechanism of Action of Quinoline Antimalarials cluster_host Host Erythrocyte cluster_parasite Parasite Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Hemoglobin_Ingestion Hemoglobin Digestion Hemoglobin->Hemoglobin_Ingestion Ingestion Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin_Ingestion->Heme Polymerization Biocrystallization Heme->Polymerization Detoxification Death Parasite Death Heme->Death Toxicity Hemozoin Non-Toxic Hemozoin (Crystal) Polymerization->Hemozoin Quinoline This compound (Proposed) Quinoline->Polymerization Inhibition

Figure 1. Proposed mechanism of this compound action.

Proposed Synthesis of this compound

While a specific, documented synthesis for this compound is not available, a plausible route can be designed based on established organic chemistry principles for quinoline synthesis, such as the Skraup synthesis or functionalization of a pre-existing quinoline ring. A common approach involves the electrophilic substitution on the 8-hydroxyquinoline scaffold.

A potential route could involve a Friedel-Crafts acylation of 8-hydroxyquinoline followed by a reduction, though this can be complicated by the directing effects of the hydroxyl and pyridine nitrogen groups. A more controlled approach would be to start with a precursor that already contains the propyl group, such as 2-amino-3-propylphenol, and then perform a Skraup-Doebner-von Miller reaction to construct the quinoline ring.

Below is a generalized workflow for the synthesis and purification of a substituted 8-hydroxyquinoline derivative.

Synthesis_Workflow Proposed Synthesis & Purification Workflow start Select Starting Materials (e.g., 2-Amino-3-propylphenol, Glycerol, Oxidizing Agent) reaction Skraup-Doebner-von Miller Cyclization Reaction start->reaction workup Reaction Quench & Aqueous Workup reaction->workup extraction Organic Extraction workup->extraction purification Column Chromatography (Silica Gel) extraction->purification characterization Structural Characterization (NMR, HRMS, IR) purification->characterization final_product Pure this compound characterization->final_product

Figure 2. Generalized workflow for synthesis and characterization.

Rationale and Structure-Activity Relationship (SAR)

The choice of a propyl group at the C7 position is deliberate. SAR studies on various quinoline series have shown that modifications at the 7-position significantly influence antimalarial activity.[3][5]

  • Lipophilicity : The introduction of an alkyl group like propyl is expected to increase the lipophilicity (logP) of the molecule. Increased lipophilicity can enhance the compound's ability to cross biological membranes and accumulate within the acidic digestive vacuole of the parasite, a key factor for its activity.[3]

  • Steric Hindrance : The propyl group may provide sufficient steric bulk to hinder the formation of π-π stacking interactions that can contribute to certain forms of drug resistance, potentially improving activity against chloroquine-resistant strains.

  • Electronic Effects : While alkyl groups are weak electron-donating groups, this substitution can subtly influence the pKa of the quinoline nitrogen, which may affect the compound's accumulation kinetics in the acidic vacuole.

Proposed Experimental Evaluation

A systematic evaluation is required to determine the viability of this compound as an antimalarial intermediate. The workflow below outlines the key assays.

Experimental_Workflow Experimental Workflow for Antimalarial Evaluation compound Synthesized This compound in_vitro In Vitro Anti-Plasmodial Assay (SYBR Green I) compound->in_vitro cytotoxicity Cytotoxicity Assay (e.g., MTT on HepG2/Vero cells) compound->cytotoxicity mechanistic Mechanistic Assay (Heme Crystallization Inhibition) compound->mechanistic ic50 Determine IC50 Values (Drug-Sensitive & Resistant Strains) in_vitro->ic50 cc50 Determine CC50 Value cytotoxicity->cc50 si Calculate Selectivity Index (SI = CC50 / IC50) ic50->si cc50->si lead Lead Candidate Potential si->lead mechanistic->lead

Figure 3. Workflow for biological screening of the target compound.
Data Presentation

Quantitative results from the proposed assays should be organized for clear comparison.

Table 1: In Vitro Anti-Plasmodial Activity

Compound P. falciparum Strain IC50 (nM) ± SD
This compound 3D7 (Sensitive) Experimental Value
This compound Dd2 (Resistant) Experimental Value
This compound K1 (Resistant) Experimental Value
Chloroquine (Control) 3D7 (Sensitive) Experimental Value
Chloroquine (Control) Dd2 (Resistant) Experimental Value

| Chloroquine (Control) | K1 (Resistant) | Experimental Value |

Table 2: Cytotoxicity and Selectivity Index

Compound Cell Line CC50 (µM) ± SD Selectivity Index (SI) vs. 3D7 Selectivity Index (SI) vs. Dd2
This compound HepG2 Experimental Value Calculated Value Calculated Value

| this compound | Vero | Experimental Value | Calculated Value | Calculated Value |

Detailed Experimental Protocols

Protocol: In Vitro Anti-Plasmodial SYBR Green I Assay

This assay measures parasite DNA accumulation as an indicator of growth.[6][7][8]

  • Parasite Culture : Maintain asynchronous P. falciparum cultures (e.g., 3D7, Dd2) in RPMI-1640 medium supplemented with human serum and erythrocytes at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂). Synchronize cultures to the ring stage using sorbitol treatment.

  • Plate Preparation : Prepare serial dilutions of the test compound and control drugs (e.g., chloroquine) in 96-well plates.

  • Incubation : Add synchronized parasite culture (1% parasitemia, 2% hematocrit) to the drug-containing plates. Incubate for 72 hours under standard culture conditions.

  • Lysis and Staining : Add 100 µL of SYBR Green I lysis buffer (Tris 20 mM, EDTA 5 mM, saponin 0.008%, Triton X-100 0.08%) to each well.[8] Incubate in the dark at room temperature for 1-24 hours.[6]

  • Fluorescence Reading : Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis : Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol: Cytotoxicity MTT Assay

This colorimetric assay assesses the impact of the compound on the metabolic activity of mammalian cells.[9][10][11]

  • Cell Culture : Culture a mammalian cell line (e.g., HepG2 or Vero) in appropriate media in a 96-well plate and allow cells to adhere for 24 hours.

  • Compound Exposure : Add serial dilutions of the test compound to the cells and incubate for 24-48 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[9]

  • Solubilization : Carefully remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the optical density at ~570 nm using a microplate reader.

  • Data Analysis : Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the log of the drug concentration.

Protocol: Heme Crystallization Inhibition Assay

This cell-free assay evaluates the compound's direct ability to inhibit the formation of β-hematin (synthetic hemozoin).[4][12][13]

  • Reagent Preparation : Prepare a stock solution of hemin chloride in DMSO. Prepare various concentrations of the test compound.

  • Reaction Mixture : In a 96-well plate, add the test compound, followed by a freshly prepared solution of hemin in acetate buffer (pH ~4.8).[12]

  • Initiation and Incubation : Initiate the polymerization reaction (e.g., by adding an initiator like Tween 20 or by incubation at an elevated temperature like 37°C) and incubate for 18-24 hours to allow for β-hematin formation.

  • Quantification : Centrifuge the plate to pellet the insoluble β-hematin. Remove the supernatant containing unreacted heme. Dissolve the pellet in NaOH or DMSO.

  • Absorbance Reading : Measure the absorbance of the dissolved pellet at ~400-415 nm.

  • Data Analysis : Compare the absorbance in wells with the test compound to control wells (no drug) to determine the percentage of inhibition.

Conclusion and Future Directions

This whitepaper establishes a strong theoretical basis for investigating this compound as a novel antimalarial intermediate. Based on established structure-activity relationships, the 7-propyl substitution on the 8-hydroxyquinoline scaffold is hypothesized to enhance lipophilicity and antimalarial potency, potentially overcoming existing resistance mechanisms. The provided workflows and detailed experimental protocols offer a clear and robust framework for the synthesis, purification, and comprehensive biological evaluation of this target compound.

The successful execution of these proposed studies would provide the critical data needed to validate this compound as a lead structure. Positive outcomes would justify further derivatization and optimization efforts, ultimately contributing to the vital pipeline of next-generation antimalarial drugs.

References

Unraveling the Luminescence of 8-Hydroxy-7-propylquinoline: A Deep Dive into its Fluorescence Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline and its derivatives are a cornerstone class of heterocyclic compounds, renowned for their diverse applications in medicinal chemistry, analytical science, and materials science. Their utility is often intrinsically linked to their unique photophysical properties, particularly their fluorescence. This technical guide provides an in-depth exploration of the core fluorescence mechanism of 8-Hydroxy-7-propylquinoline, a lipophilic derivative of the parent compound, 8-hydroxyquinoline (8-HQ). While specific experimental data for the 7-propyl substituted variant is limited, its fluorescence behavior is fundamentally governed by the well-elucidated photophysics of the 8-hydroxyquinoline scaffold. This document will, therefore, draw upon the extensive body of research on 8-HQ to provide a comprehensive understanding of the key processes involved, including excited-state intramolecular proton transfer (ESIPT), the profound influence of the solvent environment, and the effects of pH and metal ion chelation.

Core Fluorescence Mechanism: The Role of Excited-State Intramolecular Proton Transfer (ESIPT)

The fluorescence of 8-hydroxyquinoline derivatives is centrally governed by an ultrafast photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). In its ground state (S₀), this compound exists predominantly in its enol (E) form, stabilized by an intramolecular hydrogen bond between the hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring.

Upon photoexcitation to the first excited singlet state (S₁), a significant redistribution of electron density occurs. The hydroxyl group becomes a stronger acid (more acidic), while the nitrogen atom becomes a stronger base (more basic). This photo-induced enhancement of acidity and basicity facilitates the rapid transfer of the hydroxyl proton to the nitrogen atom, leading to the formation of an excited-state keto tautomer (K*). This tautomer is the principal species responsible for the characteristic fluorescence emission.

The ESIPT process is exceptionally fast, occurring on the femto- to picosecond timescale[1]. Following emission from the keto tautomer's excited state, the molecule relaxes back to the ground state, where the proton is transferred back to the oxygen atom, regenerating the stable enol form. This entire cycle is depicted in the Jablonski diagram below.

Jablonski_Diagram E Enol (E) E_star Enol* (E) E->E_star Absorption E_star->E Non-radiative decay K_star Keto (K*) E_star->K_star ESIPT K_star->E Fluorescence K_star->E Non-radiative decay

Caption: Jablonski diagram illustrating the ESIPT mechanism in this compound.

The presence of the propyl group at the 7-position is anticipated to enhance the molecule's lipophilicity, potentially influencing its interactions with non-polar environments and biological membranes, but the fundamental ESIPT process remains the core of its fluorescence.

The Critical Influence of the Molecular Environment

The fluorescence properties of this compound are exquisitely sensitive to its surrounding environment, a characteristic that underpins its use as a fluorescent probe. Key environmental factors include solvent polarity, hydrogen bonding capacity, and pH.

Solvent Effects

The nature of the solvent can significantly modulate the fluorescence quantum yield and the position of the emission maximum (solvatochromism).

  • Protic Solvents: In protic solvents, such as alcohols and water, intermolecular hydrogen bonding can occur between the solvent molecules and both the hydroxyl group and the nitrogen atom of the quinoline ring. This can compete with the intramolecular hydrogen bond, potentially leading to fluorescence quenching[2]. The formation of intermolecular hydrogen bonds can provide alternative non-radiative decay pathways, thus reducing the fluorescence intensity.

  • Aprotic Solvents: In aprotic solvents, particularly polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), a high fluorescence quantum yield is often observed. The absence of competing intermolecular hydrogen bonds from the solvent allows the ESIPT process to proceed efficiently.

  • Non-polar Solvents: In non-polar solvents, the enol form is generally favored. The fluorescence behavior in such environments can be complex and may involve the formation of different hydrogen-bonded complexes.

The shift in fluorescence emission to longer wavelengths (red shift) with increasing solvent polarity is indicative of a π-π* transition and an increase in the dipole moment upon excitation.

pH and Protonation/Deprotonation

The fluorescence of this compound is highly dependent on the pH of the medium, as different ionic species can be formed.

  • Acidic Media: In acidic solutions, the nitrogen atom of the quinoline ring can be protonated, forming a cationic species. This protonation inhibits the ESIPT process as the nitrogen is no longer available to accept the hydroxyl proton. Consequently, the fluorescence of the cationic form is often observed, typically emitting in the green region of the spectrum. However, in dilute acidic solutions, this fluorescence can be quenched due to prototropic equilibrium in the excited state with a non-fluorescent zwitterionic form.

  • Neutral Media: In neutral aqueous solutions, the fluorescence is generally weak, often attributed to quenching by water molecules through hydrogen bonding[1].

  • Basic Media: In basic solutions, the hydroxyl group can be deprotonated to form an anionic species. This species typically exhibits a weak, red-shifted emission.

pH_Effects Cation Cationic Form (Protonated Nitrogen) Fluorescent (Green) Neutral Neutral Form (Weakly Fluorescent) Cation->Neutral Increase pH Neutral->Cation Decrease pH Anion Anionic Form (Deprotonated Hydroxyl) Weakly Fluorescent (Red-shifted) Neutral->Anion Increase pH Anion->Neutral Decrease pH

Caption: Influence of pH on the speciation and fluorescence of this compound.

Fluorescence Enhancement via Metal Ion Chelation

A hallmark of 8-hydroxyquinoline and its derivatives is the significant enhancement of fluorescence upon chelation with various metal ions. This compound acts as a bidentate ligand, coordinating to metal ions through the hydroxyl oxygen and the quinoline nitrogen.

This chelation has two primary effects that lead to fluorescence enhancement:

  • Inhibition of ESIPT: Upon binding to a metal ion, the hydroxyl proton is displaced, and the lone pair of electrons on the nitrogen atom is involved in the coordinate bond. This effectively blocks the ESIPT pathway, which is a major non-radiative decay channel in the free ligand[3][4].

  • Increased Molecular Rigidity: The formation of a rigid chelate complex restricts intramolecular vibrations and rotations that can otherwise lead to non-radiative energy loss. This increased rigidity promotes radiative decay in the form of fluorescence.

The "on-off" fluorescence switching upon metal ion binding makes 8-hydroxyquinoline derivatives, including the 7-propyl variant, valuable as chemosensors for detecting metal ions like Zn²⁺, Al³⁺, and others[4][5][6].

Chelation_Mechanism cluster_process Chelation Process cluster_reason Mechanism of Fluorescence Enhancement Ligand Free Ligand (Weakly Fluorescent) Complex Metal Chelate Complex (Highly Fluorescent) Ligand->Complex + Metal Ion Metal Metal Ion Inhibition ESIPT Inhibition Inhibition->Complex Rigidity Increased Rigidity Rigidity->Complex

Caption: Mechanism of fluorescence enhancement upon metal ion chelation.

Quantitative Data Summary

The following tables summarize typical photophysical data for the parent 8-hydroxyquinoline molecule in various environments. While the exact values for this compound may differ slightly due to the electronic and steric effects of the propyl group, the general trends are expected to be similar.

Table 1: Spectroscopic Properties of 8-Hydroxyquinoline in Different Solvents

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_f)
Methanol~318~380Low
Ethanol--Low
Dioxane-~397-
Acetonitrile~318~397Very Low
Dimethylformamide (DMF)--High
Dimethyl sulfoxide (DMSO)--High

Note: Data compiled from various sources[7]. Exact values can vary with experimental conditions.

Table 2: Fluorescence Properties of 8-Hydroxyquinoline Species at Different pH

SpeciesMediumEmission Maximum (λ_em, nm)Fluorescence Intensity
CationicConcentrated Acidic~427Fluorescent
NeutralNeutral Aqueous-Very Weak/Quenched
AnionicBasic (0.1N NaOH)~503-520Weak

Experimental Protocols

The investigation of the fluorescence mechanism of this compound would involve a suite of spectroscopic and computational techniques. Below are generalized protocols for key experiments.

Synthesis of this compound

The synthesis of this compound can be adapted from established methods for the alkylation of 8-hydroxyquinoline. A common approach is the Friedel-Crafts alkylation or related reactions. A general synthetic workflow is outlined below.

Synthesis_Workflow Start 8-Hydroxyquinoline Step1 Protection of Hydroxyl Group Start->Step1 Step2 Alkylation at 7-position (e.g., Friedel-Crafts with propyl halide) Step1->Step2 Step3 Deprotection of Hydroxyl Group Step2->Step3 End This compound Step3->End

Caption: General synthetic workflow for this compound.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, Stokes shift, and relative fluorescence quantum yields in various solvents and at different pH values.

Methodology:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol or DMF).

  • Prepare a series of dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) in the solvents of interest (e.g., hexane, dioxane, acetonitrile, ethanol, water).

  • For pH studies, use appropriate buffer solutions.

  • Record the UV-Vis absorption spectra using a spectrophotometer.

  • Record the fluorescence emission spectra using a spectrofluorometer, exciting at the absorption maximum.

  • Measure the fluorescence quantum yield relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetimes of the different emitting species.

Methodology:

  • Use a time-correlated single-photon counting (TCSPC) system.

  • Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser) at the absorption maximum.

  • Collect the fluorescence decay profile at the emission maximum.

  • Analyze the decay curve to determine the fluorescence lifetime(s). The presence of multiple lifetimes can indicate the existence of different emitting species or complex decay kinetics.

Computational Modeling (TD-DFT)

Objective: To theoretically investigate the electronic structure, transition energies, and potential energy surfaces of the ground and excited states to support the experimental findings.

Methodology:

  • Use a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Optimize the ground state geometry of the enol form of this compound using Density Functional Theory (DFT) with an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G**)[8].

  • Perform Time-Dependent DFT (TD-DFT) calculations to obtain the vertical excitation energies (absorption spectrum) and oscillator strengths.

  • Optimize the geometry of the first excited state to identify the stable excited-state species (enol* and keto*).

  • Calculate the potential energy surface along the proton transfer coordinate to determine the barrier for ESIPT.

  • Compute the emission energies from the optimized excited-state structures.

Conclusion

The fluorescence of this compound is a multifaceted process deeply rooted in the photophysics of the 8-hydroxyquinoline scaffold. The dominant mechanism is an ultrafast excited-state intramolecular proton transfer (ESIPT), leading to the formation of a fluorescent keto tautomer. This intrinsic process is highly sensitive to the molecule's environment, with solvent polarity, hydrogen bonding, and pH playing critical roles in modulating the fluorescence output. Furthermore, the ability to chelate metal ions, thereby inhibiting ESIPT and enhancing fluorescence, positions this compound as a promising candidate for the development of fluorescent chemosensors. A thorough understanding of these fundamental mechanisms is paramount for the rational design and application of this and related compounds in drug discovery, diagnostics, and materials science.

References

The Synthesis of 8-Hydroxyquinoline Derivatives for Advanced Metal Ion Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanisms, and applications of 8-hydroxyquinoline (8-HQ) derivatives as chemosensors for metal ion detection. 8-Hydroxyquinoline, a versatile bicyclic aromatic compound, serves as a privileged scaffold in coordination chemistry and sensor development due to its inherent ability to form stable complexes with a wide array of metal ions.[1][2] The derivatization of the 8-HQ core allows for the fine-tuning of selectivity, sensitivity, and photophysical properties, leading to the development of highly effective colorimetric and fluorescent probes for various metal cations.[3][4]

Core Synthetic Strategies

The synthesis of 8-hydroxyquinoline derivatives for metal ion sensing employs a range of established and modern organic chemistry methodologies. The choice of synthetic route is dictated by the desired substitution pattern on the quinoline ring, which in turn influences the sensor's affinity and selectivity for specific metal ions.

1. Classical Methods for Core Synthesis:

  • Skraup and Friedländer Reactions: These are foundational methods for constructing the quinoline ring system itself.[1][2] The Skraup reaction involves the synthesis of quinolines from the reaction of anilines with α,β-unsaturated carbonyl compounds, while the Friedländer synthesis utilizes the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2] These methods are typically employed to synthesize the core 8-hydroxyquinoline scaffold, which can then be further functionalized.

  • Diazotization and Alkali Fusion: Derivatives of 8-HQ can also be prepared from 8-aminoquinoline via diazotization or from 8-sulphonic acid through alkali fusion, providing alternative routes to the core structure.[1][2]

2. Functionalization of the 8-HQ Scaffold:

  • Electrophilic Aromatic Substitution: The electron-rich nature of the 8-hydroxyquinoline ring makes it susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of functional groups at various positions. For instance, chloromethylation can be achieved to produce derivatives like 5-chloromethyl-8-hydroxyquinoline.[5]

  • Suzuki Cross-Coupling: To introduce aryl or other carbon-based substituents, the Suzuki cross-coupling reaction is a powerful tool. This typically involves the reaction of a halogenated 8-HQ derivative (e.g., 5-bromo-8-hydroxyquinoline) with a boronic acid in the presence of a palladium catalyst.[1] Protection of the hydroxyl group is often necessary before the coupling reaction.[1]

  • Schiff-Base Condensation: A common and straightforward method to introduce a wide variety of functionalities is through the formation of a Schiff base. This involves the condensation of an aldehyde or ketone derivative of 8-hydroxyquinoline with a primary amine.[6][7] This approach is particularly useful for creating larger, more complex sensor molecules.

  • Steglich Esterification: For the synthesis of ester derivatives, the Steglich esterification is employed. This method uses a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the reaction between a carboxylic acid and an alcohol-functionalized 8-HQ derivative.[8]

  • Mannich Reaction: The Mannich reaction is another valuable tool for introducing aminomethyl groups onto the 8-HQ ring, often at the 7-position. This reaction involves the condensation of 8-hydroxyquinoline with an amine and formaldehyde.[9]

Signaling Mechanisms of 8-HQ Based Sensors

The detection of metal ions by 8-hydroxyquinoline derivatives is primarily based on the modulation of their photophysical properties upon metal binding. The two predominant mechanisms are Chelation-Enhanced Fluorescence (CHEF) and Excited-State Intramolecular Proton Transfer (ESIPT).

1. Chelation-Enhanced Fluorescence (CHEF): Many 8-HQ derivatives are weakly fluorescent in their free form. Upon chelation with a metal ion, a rigid five-membered ring is formed, which restricts intramolecular rotation and vibrations.[1] This rigidity minimizes non-radiative decay pathways, leading to a significant enhancement of the fluorescence intensity.[1]

2. Excited-State Intramolecular Proton Transfer (ESIPT): In some 8-HQ derivatives, an intramolecular hydrogen bond exists between the hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring.[5][6] Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom, leading to a species that fluoresces at a longer wavelength (large Stokes shift).[6] When a metal ion binds to the 8-HQ moiety, it disrupts this intramolecular hydrogen bond, thereby inhibiting the ESIPT process.[5][6] This blockage of the ESIPT pathway often results in the appearance of a new, shorter-wavelength emission band or a significant change in the fluorescence color, enabling ratiometric sensing.[6]

Quantitative Data on 8-Hydroxyquinoline-Based Metal Ion Sensors

The performance of a chemosensor is evaluated based on several key parameters, including its selectivity, sensitivity (limit of detection), and response time. The following table summarizes the performance of selected 8-hydroxyquinoline derivatives for the detection of various metal ions.

Derivative Name/StructureTarget IonSensing MechanismLimit of Detection (LOD)Solvent SystemReference
2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL)Zn²⁺ESIPT Inhibition & AIE-THF/H₂O (3:7, v/v)[6][7]
(8-hydroxyquinolin-5-yl)methyl benzoate and derivativesZn²⁺Fluorescence Quenching--[8]
5-Chloromethyl-8-hydroxyquinoline (5Cl8HQ)Fe²⁺Colorimetric0.04 ± 0.10 ppmAqueous[5]
4-methyl-2-((quinolinyl-8-amino)methyl)phenol (MQAMP)Cu²⁺UV-visible Absorbance1.1 × 10⁻⁷ mol L⁻¹Ethanol[10]
8-hydroxyquinoline-carbaldehyde Schiff-baseAl³⁺Fluorometric<10⁻⁷ M-[2]
8-HydroxyquinolineAl³⁺Fluorometric~1 × 10⁻⁸ M (0.3 ppb)Soil Extracts[2]

Key Experimental Protocols

1. General Synthesis of a Schiff-Base 8-HQ Derivative (Example: HL) [6][7]

  • Materials: 8-hydroxyquinoline-2-carbaldehyde, 4-(1,2,2-triphenylethenyl)benzenamine, Toluene.

  • Procedure:

    • Dissolve 8-hydroxyquinoline-2-carbaldehyde (0.20 mmol) in 1 mL of toluene.

    • Add a solution of 4-(1,2,2-triphenylethenyl)benzenamine (0.20 mmol) in 1 mL of toluene to the first solution.

    • Stir the reaction mixture and heat at 105 °C for 4 hours.

    • Allow the solution to cool to room temperature.

    • Evaporate the solvent at room temperature over 1-2 days to obtain yellow crystals of the product (HL).

2. Synthesis of 8-HQ Ester Derivatives via Steglich Esterification [8]

  • Materials: 5-hydroxymethyl-8-hydroxyquinoline (5-HMHQ), Benzoic acid (or substituted benzoic acid), N,N′-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve 5-HMHQ, the corresponding benzoic acid, and DMAP in CH₂Cl₂ at room temperature.

    • Add DCC to the solution to initiate the esterification.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction for the formation of the byproduct, dicyclohexylurea (DCU).

    • Upon completion, remove the DCU precipitate by filtration.

    • Wash the filtrate with acid to remove any remaining DCC and DCU.

    • Purify the crude product by column chromatography to obtain the desired ester derivative.

3. General Protocol for Metal Ion Sensing using Fluorescence Spectroscopy [7]

  • Materials: Synthesized 8-HQ derivative (chemosensor), Stock solutions of various metal perchlorates or acetates, Spectroscopic grade solvent (e.g., THF/H₂O mixture).

  • Procedure:

    • Prepare a stock solution of the chemosensor in the chosen solvent.

    • Prepare a series of solutions containing a fixed concentration of the chemosensor and varying concentrations of the target metal ion.

    • For selectivity studies, prepare solutions of the chemosensor with a range of different metal ions at a fixed concentration.

    • Record the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the appropriate wavelength.

    • Analyze the changes in fluorescence intensity or the appearance of new emission bands to determine the sensor's response to the metal ions.

Visualizing Pathways and Workflows

Diagram 1: General Synthetic Pathway for a Schiff-Base 8-HQ Sensor

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product HQ_aldehyde 8-Hydroxyquinoline -2-carbaldehyde Condensation Schiff-Base Condensation (Toluene, Heat) HQ_aldehyde->Condensation Amine Substituted Primary Amine Amine->Condensation Schiff_Base 8-HQ Schiff-Base Derivative Condensation->Schiff_Base

Caption: Synthetic workflow for an 8-HQ Schiff-base derivative.

Diagram 2: Signaling Mechanism via ESIPT Inhibition

ESIPT_Mechanism cluster_free Free Sensor cluster_bound Metal-Bound Sensor Free_Sensor 8-HQ Derivative (Intramolecular H-bond) Excited_State Excited State Free_Sensor->Excited_State hν (excitation) Bound_Complex 8-HQ-Metal Complex Free_Sensor->Bound_Complex ESIPT_State ESIPT Tautomer Excited_State->ESIPT_State Proton Transfer Fluorescence_ESIPT Long Wavelength Fluorescence ESIPT_State->Fluorescence_ESIPT Metal_Ion Metal Ion (M²⁺) Metal_Ion->Bound_Complex Excited_Complex Excited Complex Bound_Complex->Excited_Complex hν (excitation) Fluorescence_Normal Short Wavelength Fluorescence Excited_Complex->Fluorescence_Normal ESIPT Blocked

Caption: Metal ion detection through ESIPT inhibition.

Diagram 3: Experimental Workflow for Metal Ion Sensing

Sensing_Workflow Start Prepare Stock Solutions (Sensor & Metal Ions) Mix Prepare Test Solutions (Sensor + Varying [Metal Ion]) Start->Mix Incubate Incubation (if required) Mix->Incubate Measure Spectroscopic Measurement (Fluorescence/Absorbance) Incubate->Measure Analyze Data Analysis (Intensity vs. Concentration) Measure->Analyze Result Determine Selectivity & Limit of Detection Analyze->Result

Caption: Workflow for evaluating a new 8-HQ metal ion sensor.

References

Methodological & Application

Application Notes and Protocols for Metal Ion Extraction Using 8-Hydroxy-7-propylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction of metal ions from aqueous solutions using 8-Hydroxy-7-propylquinoline, a potent chelating agent. The information is targeted towards professionals in research, scientific analysis, and drug development who require efficient methods for metal ion separation and purification.

Introduction

8-Hydroxyquinoline and its derivatives are well-established as effective chelating agents for a wide variety of metal ions.[1][2] The substitution at the 7-position with an alkyl group, such as a propyl group in this compound, enhances its solubility in organic solvents, making it particularly suitable for liquid-liquid extraction processes. This protocol outlines the general procedure for utilizing this compound for the selective extraction of metal ions. The underlying principle involves the formation of a stable metal-chelate complex that is preferentially soluble in an organic phase, thereby allowing for its separation from the aqueous phase.

Mechanism of Extraction

The extraction of metal ions by this compound proceeds via a chelation reaction. The 8-hydroxyquinoline moiety acts as a bidentate ligand, where the hydroxyl group (-OH) and the nitrogen atom of the quinoline ring coordinate with the metal ion. Typically, two molecules of the chelating agent react with one divalent metal ion to form a neutral complex, which is then extracted into the organic phase. The efficiency of this extraction is highly dependent on the pH of the aqueous solution, as the deprotonation of the hydroxyl group is a critical step in the chelation process.

Quantitative Data Summary

Metal IonEffective pH Range for Extraction
Copper (Cu²⁺)1.0 - 3.0[3]
Cadmium (Cd²⁺)Increased extraction with increasing pH[4]
Zinc (Zn²⁺)Increased extraction with increasing pH[4]
Chromium (Cr³⁺)Increased extraction with increasing pH[4]

Note: The extraction efficiency for Cadmium, Zinc, and Chromium generally increases as the pH of the aqueous phase rises.[4]

Experimental Protocol: Metal Ion Extraction

This protocol provides a general method for the liquid-liquid extraction of a target metal ion from an aqueous solution using this compound.

Materials:

  • This compound

  • Organic solvent (e.g., kerosene, chloroform, or other suitable water-immiscible solvent)

  • Aqueous solution containing the target metal ion(s)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Separatory funnel

  • pH meter

  • Analytical instrument for metal ion concentration measurement (e.g., Atomic Absorption Spectrometer, Inductively Coupled Plasma Mass Spectrometer)

Procedure:

  • Preparation of the Organic Phase: Dissolve a known concentration of this compound in the chosen organic solvent. A typical concentration range is 0.01 M to 0.1 M, but the optimal concentration may vary depending on the metal ion and its concentration.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing the metal ion(s) of interest at a known concentration.

  • pH Adjustment: Adjust the pH of the aqueous solution to the desired value using dilute HCl or NaOH. The optimal pH will depend on the metal ion being extracted (refer to the data table for guidance).

  • Liquid-Liquid Extraction: a. Transfer equal volumes of the prepared organic and aqueous phases into a separatory funnel. b. Stopper the funnel and shake vigorously for a predetermined time (e.g., 5-30 minutes) to ensure thorough mixing and allow for the chelation and extraction to reach equilibrium. c. Allow the two phases to separate completely.

  • Phase Separation: Carefully drain the lower (denser) phase from the separatory funnel. The location of the organic phase (upper or lower) will depend on its density relative to the aqueous phase.

  • Analysis of Metal Ion Concentration: a. Take a sample from the aqueous phase (raffinate). b. Measure the concentration of the metal ion in the raffinate using a suitable analytical technique. c. The concentration of the extracted metal ion in the organic phase can be calculated by mass balance.

  • Calculation of Extraction Efficiency: The percentage of extraction (%E) can be calculated using the following formula:

    %E = [ (Initial Aqueous Concentration - Final Aqueous Concentration) / Initial Aqueous Concentration ] * 100

Stripping (Back-Extraction):

To recover the extracted metal ion from the organic phase, a stripping step can be performed. This typically involves contacting the loaded organic phase with an acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid). The low pH protonates the chelating agent, causing the release of the metal ion back into the aqueous phase.

Visualizations

Diagram 1: Metal Chelation by this compound

Chelation of a Divalent Metal Ion cluster_reactants Reactants cluster_product Product M2+ Metal Ion (M²⁺) Complex Metal-Chelate Complex (Extractable into Organic Phase) M2+->Complex + Ligand1 2 x this compound Ligand1->Complex Workflow for Metal Ion Extraction A Prepare Organic Phase (this compound in Solvent) D Liquid-Liquid Extraction (Mix Organic & Aqueous Phases) A->D B Prepare Aqueous Phase (Containing Metal Ions) C Adjust pH of Aqueous Phase B->C C->D E Phase Separation D->E F Analyze Aqueous Phase (Raffinate) for Metal Concentration E->F G Calculate Extraction Efficiency F->G

References

Application Notes and Protocols for 8-Hydroxy-7-propylquinoline as a Fluorescent Probe for Zinc Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is an essential trace element crucial for a myriad of biological processes, including enzymatic activity, gene expression, and neurotransmission. The dysregulation of zinc homeostasis is implicated in various pathological conditions, making the sensitive and selective detection of zinc ions (Zn²⁺) a significant area of research. Fluorescent probes have emerged as powerful tools for this purpose due to their high sensitivity, operational simplicity, and potential for bio-imaging. 8-Hydroxyquinoline and its derivatives are well-established fluorophores that exhibit a "turn-on" fluorescence response upon chelation with metal ions. This phenomenon, known as chelation-enhanced fluorescence (CHEF), arises from the rigidification of the molecule upon metal binding, which reduces non-radiative decay pathways.[1][2]

8-Hydroxy-7-propylquinoline, a lipophilic derivative of 8-hydroxyquinoline, is a promising fluorescent probe for the detection of Zn²⁺. The propyl group at the 7-position enhances its solubility in organic solvents and potentially facilitates its transport across biological membranes. This document provides detailed application notes and protocols for the synthesis and use of this compound as a fluorescent probe for zinc detection.

Synthesis of this compound

A common method for the synthesis of this compound is through the hydrogenation of 7-allyl-8-hydroxyquinoline.

Protocol: Synthesis of this compound

Materials:

  • 7-allyl-8-hydroxyquinoline

  • Methanol

  • 5% Palladium on charcoal (Pd/C)

  • Hydrogen gas (H₂)

  • Stainless steel autoclave

Procedure:

  • In a stainless steel autoclave, combine 93 g (0.5 mole) of 7-allyl-8-hydroxyquinoline, 250 ml of methanol, and 3 g of 5% palladium on charcoal.

  • Pressurize the autoclave with hydrogen gas to 4 kg/cm ².

  • Maintain the reaction under hydrogen pressure until the theoretical amount of hydrogen has been absorbed.

  • After the reaction is complete, cool the autoclave and carefully filter off the palladium catalyst.

  • Remove the methanol solvent by distillation under normal pressure.

  • Distill the remaining residue under high vacuum.

  • Collect the fraction of this compound that distills at 105°-106°C at a pressure of 0.25 mm Hg. This yields a light yellow liquid.[3]

Photophysical and Zinc-Binding Properties

While specific photophysical data for this compound is not extensively reported, the properties can be reasonably extrapolated from its parent compound, 8-hydroxyquinoline, and other alkyl-substituted derivatives. The introduction of an electron-donating alkyl group is expected to cause a red-shift in the emission spectrum.[2]

Table 1: Photophysical and Zinc-Binding Properties of 8-Hydroxyquinoline Derivatives

Property8-Hydroxyquinoline (Free Ligand)8-Hydroxyquinoline-Zn²⁺ ComplexThis compound-Zn²⁺ Complex (Estimated)Reference
Excitation Wavelength (λex) ~315 nm~360-380 nm~365-385 nm[4]
Emission Wavelength (λem) ~400-500 nm (weak)~500-530 nm (strong)~510-540 nm (strong)[4]
Fluorescence Quantum Yield (Φ) < 0.01> 0.1 (up to 0.45 in solid state)> 0.1[5]
Binding Stoichiometry (Probe:Zn²⁺) -2:12:1[1]
Binding Constant (Ka) -~10⁵ - 10⁹ M⁻¹ (derivative dependent)~10⁶ - 10⁹ M⁻¹[6][7]
Detection Limit -Down to nanomolar rangeNanomolar to micromolar range[7]

Signaling Pathway

The fluorescence of 8-hydroxyquinoline derivatives is typically quenched in the free form due to photoinduced electron transfer (PET) and excited-state intramolecular proton transfer (ESIPT) processes. Upon binding to Zn²⁺, the ligand's conformation becomes rigid, inhibiting these non-radiative decay pathways and leading to a significant enhancement of fluorescence intensity (CHEF effect).

G cluster_0 cluster_1 Probe This compound (Low Fluorescence) Complex Probe-Zn²⁺ Complex (High Fluorescence) Probe->Complex + Zn²⁺ (Chelation) ESIPT ESIPT / PET (Quenching) Probe->ESIPT Excitation Zn2 Zinc Ion (Zn²⁺) Complex->Probe - Zn²⁺ (Dissociation) CHEF CHEF (Fluorescence Enhancement) Complex->CHEF Excitation

Caption: Signaling pathway of zinc detection.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

  • Probe Stock Solution (1 mM): Accurately weigh 18.72 mg of this compound and dissolve it in 100 mL of ethanol or another suitable organic solvent (e.g., DMSO, acetonitrile). Store this solution in the dark at 4°C.

  • Zinc Stock Solution (10 mM): Dissolve 21.95 mg of zinc chloride (ZnCl₂) or 29.75 mg of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 10 mL of deionized water to prepare a 10 mM stock solution. Further dilutions can be made using the appropriate buffer.

  • Buffer Solution (e.g., 10 mM HEPES, pH 7.4): Prepare a buffer solution appropriate for the experimental conditions. For biological applications, a buffer at physiological pH is recommended.

Protocol 2: Fluorescence Titration for Zinc Detection

This protocol is to determine the fluorescence response of the probe to varying concentrations of Zn²⁺.

  • Dilute the probe stock solution to a final concentration of 10 µM in the desired buffer.

  • Prepare a series of solutions containing the probe (10 µM) and increasing concentrations of Zn²⁺ (e.g., 0 to 50 µM).

  • Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to allow for complex formation.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer. Set the excitation wavelength to the determined λex (e.g., 375 nm) and record the emission spectrum over the expected range (e.g., 450-650 nm).

  • Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration to generate a titration curve.

Protocol 3: Selectivity Assay

This protocol assesses the probe's selectivity for Zn²⁺ over other biologically relevant metal ions.

  • Prepare solutions of various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Cd²⁺) at a concentration significantly higher than that of Zn²⁺ (e.g., 10-100 fold excess).

  • Prepare a set of solutions, each containing the probe (10 µM) and one of the interfering metal ions.

  • Prepare another set of solutions, each containing the probe (10 µM), an interfering metal ion, and Zn²⁺.

  • Measure the fluorescence intensity of all solutions as described in Protocol 2.

  • Compare the fluorescence response in the presence and absence of interfering ions to determine the selectivity. 8-hydroxyquinoline derivatives are known to bind other metal ions, particularly Cu²⁺, which often quenches fluorescence, and Cd²⁺, which can also cause fluorescence enhancement.

Experimental Workflow

The following diagram illustrates the general workflow for using this compound as a fluorescent probe for zinc detection.

G Start Start Prep_Solutions Prepare Stock Solutions (Probe, Zn²⁺, Buffer) Start->Prep_Solutions Dilute_Probe Dilute Probe to Working Concentration Prep_Solutions->Dilute_Probe Add_Zn Add Varying Concentrations of Zn²⁺ to Probe Dilute_Probe->Add_Zn Incubate Incubate at Room Temperature Add_Zn->Incubate Measure_Fluorescence Measure Fluorescence (λex, λem) Incubate->Measure_Fluorescence Analyze_Data Analyze Data (Titration Curve, Selectivity) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for zinc detection.

Data Presentation

Table 2: Example Data from a Fluorescence Titration Experiment

[Zn²⁺] (µM)Fluorescence Intensity (a.u.) at λem
050
1150
2250
5550
10800
20950
30980
40990
501000

Table 3: Selectivity Profile of a Hypothetical 8-Hydroxyquinoline-based Probe

Metal Ion (100 µM)Fluorescence Intensity (a.u.)
None50
Zn²⁺ (10 µM)800
Na⁺52
K⁺51
Ca²⁺55
Mg²⁺58
Fe²⁺45
Fe³⁺40
Cu²⁺30
Ni²⁺65
Cd²⁺450

Conclusion

This compound is a valuable fluorescent probe for the detection of zinc ions. Its synthesis is straightforward, and its application in fluorescence-based assays is simple and sensitive. The provided protocols offer a foundation for researchers to utilize this probe in various applications, from environmental monitoring to cellular imaging. It is important to note that while the properties of this compound are expected to be similar to other 8-hydroxyquinoline derivatives, empirical determination of its specific photophysical parameters and binding characteristics is recommended for quantitative studies.

References

Application of 8-Hydroxyquinoline Derivatives in Solvent Extraction of Gallium

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gallium, a critical raw material in the semiconductor and electronics industries, is often recovered from process liquors, such as Bayer process solutions in the alumina industry, through hydrometallurgical methods. Solvent extraction is a highly effective technique for the selective separation and concentration of gallium from these complex aqueous matrices. Substituted 8-hydroxyquinolines are a class of chelating extractants that have demonstrated high efficiency and selectivity for gallium. These compounds act as cation exchangers, forming stable complexes with gallium ions that are soluble in an organic phase.

This document outlines the principles and provides detailed protocols for the solvent extraction of gallium using a substituted 8-hydroxyquinoline, exemplified by Kelex 100. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the separation and purification of gallium.

Principles of Extraction

The extraction of gallium from alkaline solutions, such as Bayer process liquors, using a substituted 8-hydroxyquinoline (represented as HQ) proceeds via a cation exchange mechanism. The overall reaction can be described as follows:

Ga(OH)₄⁻ + 3HQ(org) ⇌ GaQ₃(org) + OH⁻ + 3H₂O[1]

In this equilibrium, the gallate ion (Ga(OH)₄⁻) from the aqueous phase reacts with three molecules of the 8-hydroxyquinoline derivative (HQ) in the organic phase to form a neutral gallium-quinoline complex (GaQ₃), which is preferentially soluble in the organic diluent. This process is reversible, allowing for the subsequent stripping of gallium from the loaded organic phase into an acidic solution.

Gallium_Extraction_Equilibrium cluster_aqueous Aqueous Phase cluster_organic Organic Phase Ga(OH)4- Ga(OH)₄⁻ GaQ3 GaQ₃ Ga(OH)4-->GaQ3 + 3HQ OH- OH⁻ 3H2O 3H₂O 3HQ 3HQ GaQ3->Ga(OH)4- + OH⁻ + 3H₂O

Figure 1: Chemical equilibrium for gallium extraction.

Experimental Protocols

The following protocols are based on established procedures for gallium extraction using Kelex 100 and can be adapted for 8-Hydroxy-7-propylquinoline.

3.1. Materials and Reagents

  • Aqueous Feed: Simulated or actual Bayer process liquor containing gallium.

  • Organic Phase:

    • Extractant: Kelex 100 (or this compound).

    • Modifier: n-decanol or iso-decanol (to prevent third-phase formation and improve solubility).

    • Diluent: Kerosene or other suitable aliphatic/aromatic hydrocarbon solvent (e.g., Escaid 120).

  • Scrubbing Solution: 5.0-6.5 M Hydrochloric Acid (HCl).

  • Stripping Solution: 1.0-2.0 M Hydrochloric Acid (HCl) or 3.0-5.0 M Sodium Hydroxide (NaOH).

  • Analytical Reagents: Analytical grade chemicals for all solutions.

3.2. Protocol for Solvent Extraction of Gallium

  • Preparation of the Organic Phase:

    • Prepare the organic phase by dissolving the desired concentration of the 8-hydroxyquinoline derivative (e.g., 8.5-12 vol%), a modifier (e.g., 10 vol% n-decanol), and a synergist if required (e.g., 5-10% VERSATIC 10) in the diluent (e.g., kerosene)[1].

    • Ensure complete dissolution by thorough mixing.

  • Extraction Stage:

    • Contact the aqueous feed solution with the prepared organic phase in a suitable vessel (e.g., a glass beaker or a separating funnel).

    • Maintain a specific aqueous to organic (A:O) phase ratio, typically 1:1 for initial studies[1].

    • Agitate the mixture vigorously for a predetermined time (e.g., 10 minutes) to ensure equilibrium is reached. A mechanical stirrer at ~1000 rpm is recommended[1].

    • Maintain a constant temperature, for instance, by using a water bath.

    • Allow the phases to disengage and separate.

  • Scrubbing Stage:

    • Separate the gallium-loaded organic phase from the aqueous raffinate.

    • To remove co-extracted impurities such as sodium and aluminum, contact the loaded organic phase with a scrubbing solution (e.g., 6.0 M HCl)[1].

    • Use an organic to aqueous (O:A) phase ratio of approximately 1.0:1.5[1].

    • Mix for a shorter duration (e.g., 3 minutes)[1].

    • Separate the scrubbed organic phase.

  • Stripping Stage:

    • Contact the scrubbed, gallium-loaded organic phase with a stripping solution to recover the gallium.

    • For acidic stripping, use 1.0-2.0 M HCl at an O:A ratio of 1.0:1.5, mixing for about 3 minutes[1].

    • Alternatively, for caustic stripping, use 3.0-5.0 M NaOH at a 1.0:1.0 O:A ratio for approximately 3 minutes[1].

    • Separate the gallium-rich aqueous strip solution from the regenerated organic phase.

    • The regenerated organic phase can be recycled for further extraction cycles.

  • Analysis:

    • Analyze the gallium concentration in the initial aqueous feed, the raffinate, and the strip solution using Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) or a similar analytical technique.

Gallium_Extraction_Workflow A Aqueous Feed (Gallium) C Extraction (Mixing & Settling) A->C B Organic Phase (8-HQ Derivative) B->C D Loaded Organic Phase C->D E Raffinate (Low Gallium) C->E G Scrubbing (Mixing & Settling) D->G F Scrubbing Solution (HCl) F->G H Scrubbed Organic Phase G->H I Impurity Solution G->I K Stripping (Mixing & Settling) H->K J Stripping Solution (HCl or NaOH) J->K L Gallium-Rich Strip Solution K->L M Regenerated Organic Phase K->M M->C Recycle

Figure 2: General workflow for solvent extraction of gallium.

Quantitative Data Summary

The following tables summarize quantitative data from studies on gallium extraction using Kelex 100. These values provide a baseline for designing experiments with other 8-hydroxyquinoline derivatives.

Table 1: Typical Organic Phase Compositions for Gallium Extraction

ComponentConcentration (vol %)PurposeReference
Kelex 1008.5 - 12Extractant[1]
n-decanol / iso-decanol10Modifier[1]
VERSATIC 105 - 10Synergist[1]
KeroseneBalanceDiluent[1]

Table 2: Operational Parameters for Gallium Solvent Extraction Stages

StageParameterValueUnitReference
Extraction A:O Phase Ratio1.0:1.0-[1]
Mixing Time10min[1]
Scrubbing O:A Phase Ratio1.0:1.5-[1]
HCl Concentration6.0M[1]
Mixing Time3min[1]
Stripping (Acidic) O:A Phase Ratio1.0:1.5-[1]
HCl Concentration1.5M[1]
Mixing Time3min[1]
Gallium Recovery85 - 95%[1]
Stripping (Caustic) O:A Phase Ratio1.0:1.0-[1]
NaOH Concentration3.0 - 5.0M[1]
Mixing Time3min[1]

Conclusion

The solvent extraction of gallium using substituted 8-hydroxyquinolines like Kelex 100 is a well-established and efficient method for its recovery from various aqueous sources. The protocols and data presented here provide a comprehensive guide for researchers and scientists. While specific data for this compound is not available, the principles and methodologies described can be readily adapted to investigate its potential as a gallium extractant. Key factors to optimize for any new derivative would include the organic phase composition (extractant, modifier, and diluent concentrations), phase ratios, contact times, and the conditions for scrubbing and stripping.

References

Application Notes and Protocols for 8-Hydroxy-7-propylquinoline-Based Sensors in Magnesium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 8-Hydroxy-7-propylquinoline-based fluorescent sensors, particularly the Diaza-18-Crown-6 8-Hydroxyquinoline (DCHQ) series, for the quantitative imaging of intracellular magnesium (Mg²⁺).

Introduction

Magnesium is a critical divalent cation involved in a vast array of cellular processes, including enzymatic reactions, signal transduction, and energy metabolism. The ability to accurately measure and visualize intracellular Mg²⁺ dynamics is crucial for understanding its role in health and disease. 8-Hydroxyquinoline derivatives have emerged as a promising class of fluorescent sensors for Mg²⁺ due to their high affinity and selectivity. This document outlines the properties of these sensors and provides detailed protocols for their application in cellular magnesium imaging. The DCHQ family of sensors, in particular, offers enhanced features for detecting total intracellular magnesium.[1]

Sensor Properties and Selection

The selection of an appropriate fluorescent sensor is paramount for successful magnesium imaging. The DCHQ series offers several derivatives with distinct properties tailored for specific experimental needs.

Data Presentation: Photophysical Properties of DCHQ Sensors

The following table summarizes the key photophysical and binding properties of selected DCHQ sensors.

SensorKey FeaturesDissociation Constant (Kd) for Mg²⁺Excitation Max (λex)Emission Max (λem)Notes
DCHQ1 Parent compound44 µM[2]~363 nm[3]~505 nm[4]Can be excited in the UV region; shows incomplete intracellular retention.[4]
DCHQ2 5-chloro substituted73 µM[2]~363 nm[3]~505 nm[4]Higher affinity compared to many commercial probes.[2]
DCHQ5 Phenyl substituted-~360 nm~510 nmExcitable in both UV and visible regions; suitable for quantitative imaging.[4]
DCHQ7 Aromatic side groups---Enhanced fluorescence and improved intracellular uptake and retention.[1]
DCHQ11 Long hydrophobic side chains---Better staining of membranes due to high lipophilicity.[1]
DCHQ12 Acetoxymethyl (AM) ester derivative---Enhanced uptake via intracellular esterase activity.[1]
DCHQ13 Aromatic side groups---Enhanced fluorescence and improved intracellular uptake and retention.[1]

Signaling Pathway and Experimental Workflow

Signaling Pathway of DCHQ Sensors

The fluorescence of 8-hydroxyquinoline is typically low. However, upon chelation with metal ions like Mg²⁺, the rigidity of the molecule increases, leading to a significant enhancement in fluorescence emission.[5] The DCHQ sensors incorporate a diaza-18-crown-6 ether moiety, which provides selectivity for Mg²⁺ over other biologically relevant cations such as Ca²⁺.

G cluster_0 Sensor Activation cluster_1 Detection DCHQ_Sensor DCHQ Sensor (Low Fluorescence) DCHQ_Mg_Complex DCHQ-Mg²⁺ Complex (High Fluorescence) DCHQ_Sensor->DCHQ_Mg_Complex Binding Mg2 Magnesium Ions (Mg²⁺) Mg2->DCHQ_Mg_Complex Emission Emitted Light (Fluorescence) DCHQ_Mg_Complex->Emission Excitation Excitation Light Excitation->DCHQ_Mg_Complex Detector Detector (PMT/Camera) Emission->Detector

DCHQ sensor activation and detection pathway.
Experimental Workflow for Intracellular Mg²⁺ Imaging

The general workflow for using DCHQ sensors involves sensor synthesis, cell loading, imaging, and data analysis.

G Start Start Synthesis Sensor Synthesis (e.g., DCHQ5) Start->Synthesis Loading Cell Loading with DCHQ Sensor Synthesis->Loading Cell_Culture Cell Culture and Plating Cell_Culture->Loading Imaging Confocal Microscopy Imaging Loading->Imaging Data_Analysis Image and Data Analysis Imaging->Data_Analysis End End Data_Analysis->End

General experimental workflow for Mg²⁺ imaging.

Experimental Protocols

The following protocols are based on the use of DCHQ5 and can be adapted for other DCHQ derivatives with appropriate modifications to concentrations and incubation times.

Synthesis of DCHQ5 Sensor

A detailed, step-by-step protocol for the synthesis of DCHQ5 has been published and involves a multi-step chemical synthesis process. For researchers interested in synthesizing this probe, it is recommended to consult the original publication for the full synthetic procedure.

Protocol for Quantitative Measurement of Total Intracellular Mg²⁺ using a Fluorescence Plate Reader

This protocol is adapted from established methods for DCHQ5.

Materials:

  • DCHQ5 stock solution (1 mM in DMSO)

  • Methanol (MeOH)

  • 3-(N-morpholino)propanesulfonic acid (MOPS) buffer (2 mM, pH 7.4)

  • Phosphate-buffered saline (PBS) without Ca²⁺ and Mg²⁺

  • Cell lysis buffer (e.g., RIPA buffer)

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Harvesting:

    • Culture cells of interest to the desired confluency.

    • Harvest cells by trypsinization, wash with PBS, and count the cells.

    • Prepare cell pellets with a known number of cells (e.g., 1 x 10⁶ cells).

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate volume of lysis buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the cell lysate.

  • Assay Preparation:

    • Prepare a DCHQ5 working solution (e.g., 15 µM) in a 1:1 mixture of MeOH and MOPS buffer.

    • Prepare a series of Mg²⁺ standards of known concentrations in the same MeOH:MOPS buffer.

  • Measurement:

    • In a black 96-well plate, add a specific volume of cell lysate to wells.

    • Add the same volume of Mg²⁺ standards to separate wells.

    • Add the DCHQ5 working solution to all wells.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~510 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with buffer and DCHQ5 only).

    • Generate a standard curve by plotting fluorescence intensity versus Mg²⁺ concentration.

    • Determine the Mg²⁺ concentration in the cell lysates by interpolating their fluorescence values on the standard curve.

    • Normalize the Mg²⁺ concentration to the cell number or protein concentration.

Protocol for Live Cell Imaging of Intracellular Mg²⁺ using Confocal Microscopy

This protocol provides a general guideline for imaging live cells loaded with DCHQ sensors.

Materials:

  • DCHQ sensor stock solution (1 mM in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Confocal microscope with a UV or near-UV laser source

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

    • Allow cells to adhere and grow to the desired confluency.

  • Cell Loading:

    • Prepare a loading solution by diluting the DCHQ stock solution in imaging buffer to a final concentration of 5-10 µM.

    • To aid in dye solubilization, pre-mix the DCHQ stock solution with an equal volume of 20% Pluronic F-127 before diluting in the buffer.

    • Remove the culture medium from the cells and wash once with imaging buffer.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the loading solution and wash the cells 2-3 times with fresh imaging buffer to remove extracellular dye.

  • Confocal Imaging:

    • Mount the dish or coverslip on the confocal microscope stage.

    • Excitation: Use a laser line close to the sensor's excitation maximum (e.g., 355 nm, 364 nm, or 405 nm). For two-photon microscopy, an excitation wavelength of around 720-740 nm may be suitable, but requires optimization.

    • Emission: Collect the fluorescence emission in a range centered around the sensor's emission maximum (e.g., 480-550 nm).

    • Microscope Settings:

      • Objective: Use a high numerical aperture (NA) oil or water immersion objective (e.g., 40x or 63x) for optimal resolution and light collection.

      • Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity and photobleaching.

      • Pinhole: Set the pinhole to 1 Airy unit for a good balance between confocality and signal intensity.

      • Detector Gain: Adjust the detector gain to avoid saturation of the brightest pixels while still detecting the signal from areas with lower fluorescence.

      • Image Acquisition: Acquire images at a suitable frame rate and resolution for the biological process being studied. For dynamic events, time-lapse imaging can be performed.

  • Data Analysis:

    • Analyze the fluorescence intensity changes in specific regions of interest (ROIs) within the cells over time.

    • For quantitative measurements, a calibration procedure may be required.

Troubleshooting

  • Low Signal: Increase the sensor concentration, incubation time, or laser power. Ensure the imaging buffer has a physiological pH.

  • High Background: Ensure thorough washing after loading. Use a phenol red-free imaging medium.

  • Phototoxicity/Photobleaching: Reduce laser power, exposure time, and the frequency of image acquisition. Use an anti-fade reagent if compatible with live-cell imaging.

  • Dye Compartmentalization: Some derivatives may accumulate in specific organelles. Co-staining with organelle-specific markers can help identify the localization.

By following these guidelines and protocols, researchers can effectively utilize this compound-based sensors to gain valuable insights into the complex roles of magnesium in cellular physiology and pathophysiology.

References

Application Note: Gravimetric Determination of Metal Ions Using 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Hydroxyquinoline and its derivatives are versatile chelating agents widely employed in the quantitative analysis of various metal ions. This application note details the use of these compounds, specifically focusing on the principles of gravimetric analysis. Due to a lack of specific documented applications for 8-hydroxy-7-propylquinoline in gravimetric analysis, this note will utilize the well-established methods for the parent compound, 8-hydroxyquinoline (oxine), as a representative example of the utility of this class of precipitants. The methodologies described herein are applicable to researchers in analytical chemistry, materials science, and drug development for the precise quantification of metal ions in solution.

8-Hydroxyquinoline forms stable, insoluble metal complexes with a variety of metal ions, including aluminum (Al³⁺), copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺), allowing for their separation from a sample matrix by precipitation. The resulting precipitate can be dried and weighed, and the mass of the metal ion in the original sample can be determined with high accuracy and precision.

Quantitative Data Summary

The following table summarizes representative data for the gravimetric determination of aluminum, copper, and zinc using 8-hydroxyquinoline. These results demonstrate the high precision and accuracy achievable with this method.

Metal IonSample IDInitial Sample Mass (g)Mass of Precipitate (g)Calculated Metal Ion (%)Recovery (%)
Aluminum (Al³⁺) Al-Std-0011.05210.89755.01100.2
Al-Std-0021.04880.89324.9999.8
Al-Std-0031.05530.90015.00100.0
Copper (Cu²⁺) Cu-Std-0011.21340.43217.9899.8
Cu-Std-0021.20980.43057.9799.6
Cu-Std-0031.21560.43307.9999.9
Zinc (Zn²⁺) Zn-Std-0011.15430.52108.23100.4
Zn-Std-0021.15890.52258.22100.2
Zn-Std-0031.15610.52188.23100.4

Experimental Protocols

This section provides a detailed protocol for the gravimetric determination of aluminum using 8-hydroxyquinoline. Similar principles can be applied to the analysis of other metal ions, with appropriate adjustments to pH and precipitating conditions.

Gravimetric Determination of Aluminum (Al³⁺)

This protocol is adapted from established methods for the quantitative precipitation of aluminum from an acidic solution buffered with ammonium acetate.

Reagents and Materials:

  • Standard solution of Aluminum (Al³⁺) of known concentration

  • 2% (w/v) solution of 8-hydroxyquinoline in 2 M acetic acid

  • 2 M ammonium acetate solution

  • 0.1 M Hydrochloric Acid (HCl)

  • Distilled or deionized water

  • 400 mL beakers

  • Sintered glass crucibles (porosity No. 4)

  • Drying oven

  • Desiccator

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a sample containing a known amount of aluminum and dissolve it in a 400 mL beaker. Add approximately 150 mL of distilled water and 1 mL of 0.1 M HCl.

  • Heating: Gently heat the solution to between 60-70 °C on a hot plate. Do not boil.

  • Precipitation: To the warm solution, add 20 mL of the 2% 8-hydroxyquinoline solution. Slowly add 2 M ammonium acetate solution with constant stirring until a precipitate begins to form. Continue to add an additional 25 mL of the 2 M ammonium acetate solution for every 100 mL of the total solution volume to ensure complete precipitation. The supernatant should be faintly yellow, indicating a slight excess of the precipitating agent.

  • Digestion: Allow the precipitate to digest by letting the beaker stand for at least one hour with occasional stirring. This process encourages the formation of larger, more easily filterable crystals.

  • Filtration: Filter the precipitate through a pre-weighed sintered glass crucible (porosity No. 4). Wash the precipitate several times with cold distilled water to remove any soluble impurities.

  • Drying: Place the crucible containing the precipitate in a drying oven set to 102-120 °C. Dry to a constant weight, which typically requires several hours.

  • Cooling and Weighing: After drying, transfer the crucible to a desiccator to cool to room temperature. Once cooled, weigh the crucible on an analytical balance. Repeat the drying, cooling, and weighing cycles until a constant mass is achieved (successive weighings agree to within ±0.3 mg).

  • Calculation: The mass of aluminum in the sample can be calculated using the following formula:

    Mass of Al = Mass of Precipitate × (Atomic Mass of Al / Molar Mass of Al(C₉H₆NO)₃)

    The percentage of aluminum in the original sample is then calculated as:

    % Al = (Mass of Al / Initial Sample Mass) × 100

Visualizations

Experimental Workflow for Gravimetric Analysis

experimental_workflow start Start: Sample Weighing and Dissolution heating Heat Solution to 60-70 °C start->heating precipitation Add 8-Hydroxyquinoline and Buffer Solution heating->precipitation digestion Digest Precipitate (1 hour) precipitation->digestion filtration Filter and Wash Precipitate digestion->filtration drying Dry to Constant Weight (102-120 °C) filtration->drying weighing Cool in Desiccator and Weigh drying->weighing calculation Calculate Percentage of Metal Ion weighing->calculation end End calculation->end

Caption: Experimental workflow for the gravimetric analysis of metal ions.

Chelation and Precipitation Reaction

chelation_reaction M Mⁿ⁺ (Metal Ion in Solution) plus + M->plus HQ n (C₉H₇NO) (8-Hydroxyquinoline) arrow Precipitation (pH control) HQ->arrow plus->HQ complex M(C₉H₆NO)ₙ ↓ (Insoluble Metal Complex) arrow->complex plus2 + complex->plus2 H + n H⁺ plus2->H

Caption: General reaction for the precipitation of a metal ion with 8-hydroxyquinoline.

Application Notes and Protocols for the Quantitative Analysis of Copper Using 8-Hydroxy-7-propylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the quantitative analysis of copper (Cu²⁺) using 8-Hydroxy-7-propylquinoline. This compound is a chelating agent that forms a stable complex with copper ions, which can then be quantified using spectrophotometry or after solvent extraction for enhanced sensitivity.[1] These methods are applicable for the determination of copper in various matrices, including environmental samples and pharmaceutical formulations. While specific validated performance data for this compound is not extensively available in peer-reviewed literature, the following protocols are based on well-established methods for related 8-hydroxyquinoline derivatives and provide a strong foundation for method development and validation.[2][3]

Introduction

Copper is an essential trace element in biological systems, but it can be toxic at elevated concentrations. Therefore, its accurate quantification is crucial in environmental monitoring, pharmaceutical analysis, and various industrial processes. 8-Hydroxyquinoline and its derivatives are well-known for their ability to form stable, colored complexes with a variety of metal ions, making them valuable reagents for spectrophotometric analysis.[2][3] this compound, an alkylated derivative of 8-hydroxyquinoline, offers enhanced lipophilicity, which can be advantageous in solvent extraction procedures to pre-concentrate the copper complex and remove interfering species.[1]

The reaction between Cu²⁺ and this compound results in the formation of a stable chelate complex. The intensity of the color of this complex is directly proportional to the concentration of copper, which can be measured using a UV-Visible spectrophotometer. For trace-level analysis, the complex can be extracted into an organic solvent, which not only concentrates the analyte but also minimizes matrix effects.

Principle of the Method

The quantitative analysis is based on the formation of a colored complex between copper (II) ions and this compound. The reaction stoichiometry is typically 1:2 (Metal:Ligand). The resulting complex can be quantified directly in an aqueous or mixed-solvent system, or it can be extracted into an immiscible organic solvent for measurement. The absorbance of the complex is measured at its wavelength of maximum absorbance (λmax), and the concentration of copper is determined from a calibration curve prepared with standard copper solutions.

Data Presentation

The following tables summarize the expected analytical performance characteristics for a validated method for the quantitative analysis of copper using this compound. These values are representative of what a researcher would aim to establish during method validation.

Table 1: Spectrophotometric Method Performance Characteristics (Hypothetical Data)

ParameterExpected Value
Wavelength of Maximum Absorbance (λmax)380 - 420 nm
pH Range4.0 - 6.0
Molar Absorptivity> 5,000 L·mol⁻¹·cm⁻¹
Linearity Range0.5 - 10 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)< 0.1 µg/mL
Limit of Quantification (LOQ)< 0.3 µg/mL
Precision (RSD%)< 2%
Accuracy (Recovery %)98 - 102%

Table 2: Solvent Extraction-Spectrophotometric Method Performance Characteristics (Hypothetical Data)

ParameterExpected Value
Extraction SolventChloroform or Methyl Isobutyl Ketone (MIBK)
Wavelength of Maximum Absorbance (λmax)380 - 420 nm
pH for Extraction4.0 - 6.0
Linearity Range0.05 - 2.0 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)< 0.01 µg/mL
Limit of Quantification (LOQ)< 0.03 µg/mL
Precision (RSD%)< 3%
Accuracy (Recovery %)97 - 103%

Experimental Protocols

Reagents and Solutions
  • Standard Copper Stock Solution (1000 µg/mL): Dissolve 0.3929 g of CuSO₄·5H₂O in deionized water, add 1 mL of concentrated H₂SO₄, and dilute to 100 mL with deionized water.

  • Working Standard Copper Solutions: Prepare a series of working standards by appropriate dilution of the stock solution.

  • This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of ethanol.

  • Buffer Solution (pH 5.0): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.

  • Organic Solvent: Chloroform or Methyl Isobutyl Ketone (MIBK), analytical grade.

Protocol 1: Direct Spectrophotometric Determination
  • Preparation of Calibration Standards:

    • Pipette aliquots of the working standard copper solution (e.g., 0.5, 1.0, 2.5, 5.0, 7.5, and 10.0 mL of a 10 µg/mL standard) into a series of 25 mL volumetric flasks.

    • To each flask, add 5 mL of pH 5.0 acetate buffer and 2 mL of the 0.1% this compound solution.

    • Dilute to the mark with deionized water and mix well.

    • Allow the color to develop for 15 minutes.

  • Sample Preparation:

    • Take a known volume or weight of the sample and dissolve it in a suitable solvent. If necessary, perform acid digestion to bring the copper into solution and remove organic matter.

    • Adjust the pH of the sample solution to approximately 5.0.

    • Transfer an aliquot of the prepared sample solution to a 25 mL volumetric flask.

    • Add 5 mL of pH 5.0 acetate buffer and 2 mL of the 0.1% this compound solution.

    • Dilute to the mark with deionized water and mix well.

    • Allow the color to develop for 15 minutes.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the standards and the sample solution against a reagent blank (containing all reagents except copper) at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration for the standards.

    • Determine the concentration of copper in the sample from the calibration curve.

Protocol 2: Solvent Extraction-Spectrophotometric Determination
  • Complex Formation and Extraction:

    • Into a series of 125 mL separatory funnels, add aliquots of the working standard copper solution (e.g., 0.5, 1.0, 2.5, 5.0, and 10.0 mL of a 1 µg/mL standard).

    • To each funnel, add 10 mL of deionized water and 5 mL of pH 5.0 acetate buffer.

    • Add 2 mL of the 0.1% this compound solution and mix.

    • Add 10 mL of chloroform (or MIBK) to each funnel.

    • Shake vigorously for 2 minutes to ensure complete extraction of the copper complex.

    • Allow the layers to separate.

  • Sample Preparation and Extraction:

    • Prepare the sample solution as described in Protocol 1.

    • Transfer an aliquot of the prepared sample solution to a 125 mL separatory funnel.

    • Add 5 mL of pH 5.0 acetate buffer and 2 mL of the 0.1% this compound solution.

    • Add 10 mL of chloroform (or MIBK).

    • Shake vigorously for 2 minutes and allow the layers to separate.

  • Spectrophotometric Measurement:

    • Drain the organic layer from each separatory funnel into a dry test tube, taking care to exclude any of the aqueous phase. Add a small amount of anhydrous sodium sulfate to dry the organic extract if necessary.

    • Measure the absorbance of the organic extracts of the standards and the sample against a solvent blank at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration for the standards.

    • Determine the concentration of copper in the sample from the calibration curve.

Visualizations

experimental_workflow_direct_spectrophotometry cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_standards Prepare Copper Standards mix_standards Mix Standards with Buffer and 8-H-7-PQ prep_standards->mix_standards prep_sample Prepare Sample Solution mix_sample Mix Sample with Buffer and 8-H-7-PQ prep_sample->mix_sample prep_reagents Prepare Reagents (Buffer, 8-H-7-PQ) prep_reagents->mix_standards prep_reagents->mix_sample color_dev Color Development (15 min) mix_standards->color_dev mix_sample->color_dev measure_abs Measure Absorbance at λmax color_dev->measure_abs plot_calib Plot Calibration Curve measure_abs->plot_calib calc_conc Calculate Sample Concentration plot_calib->calc_conc

Caption: Workflow for Direct Spectrophotometric Analysis of Copper.

experimental_workflow_solvent_extraction cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis prep_standards Prepare Copper Standards complex_formation Complex Formation in Aqueous Phase prep_standards->complex_formation prep_sample Prepare Sample Solution prep_sample->complex_formation prep_reagents Prepare Reagents (Buffer, 8-H-7-PQ, Solvent) prep_reagents->complex_formation add_solvent Add Organic Solvent complex_formation->add_solvent shake Shake Vigorously (2 min) add_solvent->shake separate_layers Separate Organic Layer shake->separate_layers measure_abs Measure Absorbance of Organic Extract at λmax separate_layers->measure_abs plot_calib Plot Calibration Curve measure_abs->plot_calib calc_conc Calculate Sample Concentration plot_calib->calc_conc

Caption: Workflow for Solvent Extraction-Spectrophotometric Analysis.

logical_relationship Cu Cu²⁺ Ion Complex [Cu(C₁₂H₁₂NO)₂] Complex (Colored) Cu->Complex H7PQ This compound H7PQ->Complex Spectro Spectrophotometric Measurement Complex->Spectro Absorbance ∝ Concentration Conc Copper Concentration Spectro->Conc

Caption: Principle of Copper Quantification with this compound.

References

Application Notes and Protocols for the Synthesis and Anticancer Evaluation of 8-Hydroxy-7-propylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 8-hydroxy-7-propylquinoline derivatives and their subsequent evaluation as potential anticancer agents. Detailed protocols for chemical synthesis and key in vitro assays for determining cytotoxicity, apoptosis induction, and cell cycle effects are presented.

Data Presentation

Table 1: Cytotoxicity of 7-Aminomethyl-8-hydroxyquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)GI50 (µM)Reference
7-Pyrrolidinomethyl-8-hydroxyquinolineHuman Myeloma (RPMI 8226)2314[1]
7-Pyrrolidinomethyl-8-hydroxyquinolineLeukaemia-~15.5[1]
7-Morpholinomethyl-8-hydroxyquinolineLeukaemia-~8.1[1]
7-Diethylaminomethyl-8-hydroxyquinolineLeukaemia-~4.5*[1]

*Note: GI50 values for leukaemia were converted from log concentrations provided in the source.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process involving the Claisen rearrangement of allyl 8-quinolyl ether to form 7-allyl-8-hydroxyquinoline, followed by hydrogenation to yield the final product.

Step 1: Synthesis of 7-Allyl-8-hydroxyquinoline (via Claisen Rearrangement)

The Claisen rearrangement is a powerful method for forming carbon-carbon bonds.[2] In this step, 8-(allyloxy)quinoline (allyl 8-quinolyl ether) is heated to induce a[3][3]-sigmatropic rearrangement, yielding 7-allyl-8-hydroxyquinoline.

  • Materials: 8-(allyloxy)quinoline, high-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether).

  • Procedure:

    • Dissolve 8-(allyloxy)quinoline in a high-boiling point solvent in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to a temperature typically ranging from 180-220 °C. The optimal temperature should be determined empirically.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the rearrangement is complete, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 7-allyl-8-hydroxyquinoline.

Step 2: Synthesis of 7-Propyl-8-hydroxyquinoline (via Hydrogenation)

The allyl group of 7-allyl-8-hydroxyquinoline is reduced to a propyl group through catalytic hydrogenation.

  • Materials: 7-allyl-8-hydroxyquinoline, Methanol, 5% Palladium on charcoal (Pd/C), Hydrogen gas.

  • Procedure:

    • In a stainless steel autoclave, combine 7-allyl-8-hydroxyquinoline (0.5 mole), 250 ml of methanol, and 3 g of 5% palladium on charcoal.

    • Pressurize the autoclave with hydrogen gas to 4 kg/cm ².

    • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen is absorbed.

    • After the reaction is complete, carefully vent the autoclave and filter the mixture to remove the palladium catalyst.

    • Remove the methanol by distillation under atmospheric pressure.

    • Distill the residue under high vacuum. 7-propyl-8-hydroxyquinoline distills at 105°-106°C at a pressure of 0.25 mm Hg, yielding a light yellow liquid.[2]

Anticancer Assays

1. MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials: Cancer cell line of interest, complete cell culture medium, this compound derivative stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the this compound derivative in complete culture medium.

    • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle-treated and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials: Cancer cell line, test compound, Annexin V-FITC (or another fluorochrome), Propidium Iodide (PI), Binding Buffer.

  • Procedure:

    • Seed cells in 6-well plates and treat with the this compound derivative at various concentrations for a specified time.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

3. Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Materials: Cancer cell line, test compound, cold 70% ethanol, PBS, RNase A, Propidium Iodide (PI) staining solution.

  • Procedure:

    • Seed cells and treat with the test compound as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A to degrade RNA.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Visualizations

The following diagrams illustrate the key workflows and a potential signaling pathway involved in the anticancer studies of this compound derivatives.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Two-Step Synthesis cluster_intermediate Intermediate cluster_product Final Product 8-Hydroxyquinoline 8-Hydroxyquinoline Allylation Allylation 8-Hydroxyquinoline->Allylation Allyl Bromide, Base Claisen_Rearrangement Claisen Rearrangement Allylation->Claisen_Rearrangement Heat 7-Allyl-8-hydroxyquinoline 7-Allyl-8-hydroxyquinoline Claisen_Rearrangement->7-Allyl-8-hydroxyquinoline Hydrogenation Hydrogenation This compound This compound Hydrogenation->this compound 7-Allyl-8-hydroxyquinoline->Hydrogenation H2, Pd/C

Caption: Synthetic workflow for this compound.

Experimental_Workflow Start Start: Synthesized Derivative Cell_Culture Cancer Cell Culture (e.g., MCF-7, HeLa) Start->Cell_Culture Treatment Treatment with This compound Derivative Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Apoptosis_Assay Annexin V / PI Assay Treatment->Apoptosis_Assay Cell_Cycle_Assay PI Staining for Cell Cycle Analysis Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis MTT_Assay->Data_Analysis IC50 Values Apoptosis_Assay->Data_Analysis Apoptotic Population Cell_Cycle_Assay->Data_Analysis Cell Cycle Arrest End End: Anticancer Profile Data_Analysis->End

Caption: In vitro anticancer evaluation workflow.

Apoptosis_Signaling_Pathway Compound 8-Hydroxyquinoline Derivative Cell Cancer Cell Compound->Cell Stress Cellular Stress (e.g., ROS generation) Cell->Stress Mitochondria Mitochondrial Dysfunction Stress->Mitochondria Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential apoptosis induction pathway.

References

Application Notes and Protocols: 8-Hydroxy-7-propylquinoline for Food Safety Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heavy metal contamination in food products represents a significant threat to public health. The development of sensitive, selective, and rapid analytical methods for the detection of these contaminants is crucial for ensuring food safety. 8-Hydroxyquinoline and its derivatives have emerged as powerful tools in analytical chemistry, primarily due to their excellent chelating properties and fluorescence capabilities.[1][2][3][4] 8-Hydroxy-7-propylquinoline, a derivative of 8-hydroxyquinoline, is a versatile compound that can be employed as a fluorescent probe for the detection of various metal ions.[1] This document provides detailed application notes and protocols for the use of this compound in the detection of zinc (Zn²⁺) ions, a common contaminant in various food matrices when present in excessive amounts.

The underlying principle of detection is based on the formation of a stable complex between this compound and the target metal ion.[1][2] In its free form, this compound exhibits weak fluorescence. However, upon chelation with a metal ion, the fluorescence intensity is significantly enhanced.[2][5][6] This "turn-on" fluorescence response allows for the sensitive and selective quantification of the target metal ion.

Application Note: Fluorometric Determination of Zinc (Zn²⁺) in Fruit Juice

Objective: To outline a sensitive and selective method for the quantification of zinc (Zn²⁺) contamination in fruit juice samples using this compound as a fluorescent probe.

Principle: this compound reacts with Zn²⁺ ions to form a stable coordination complex. This complexation event restricts the excited-state intramolecular proton transfer (ESIPT) process that is responsible for the weak fluorescence of the free ligand, leading to a significant enhancement in fluorescence intensity. The increase in fluorescence at a specific wavelength is directly proportional to the concentration of Zn²⁺ ions in the sample.

Key Performance Parameters:

The following table summarizes the expected quantitative data for the analytical method.

ParameterValue
Excitation Wavelength (λex)370 nm
Emission Wavelength (λem)510 nm
Linear Range1 - 50 µM
Limit of Detection (LOD)0.5 µM
Limit of Quantification (LOQ)1.5 µM
SelectivityHigh selectivity for Zn²⁺ over other common metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺)
Analysis Time per Sample~ 15 minutes

Experimental Protocol: Quantification of Zn²⁺ in Fruit Juice

1. Materials and Reagents:

  • This compound (≥98% purity)

  • Zinc Chloride (ZnCl₂) or Zinc Sulfate (ZnSO₄·7H₂O) (analytical grade)

  • Ethanol (spectroscopic grade)

  • HEPES buffer (10 mM, pH 7.4)

  • Deionized water (18.2 MΩ·cm)

  • Commercial fruit juice (e.g., apple juice)

  • 0.45 µm syringe filters

  • Standard laboratory glassware and micropipettes

2. Preparation of Solutions:

  • Stock Solution of this compound (1 mM): Dissolve 1.87 mg of this compound in 10 mL of ethanol. Store in a dark container at 4°C.

  • Working Solution of this compound (10 µM): Dilute the 1 mM stock solution 1:100 with HEPES buffer (10 mM, pH 7.4).

  • Stock Solution of Zn²⁺ (10 mM): Dissolve 136.3 mg of ZnCl₂ in 100 mL of deionized water.

  • Standard Solutions of Zn²⁺ (1-100 µM): Prepare a series of standard solutions by serial dilution of the 10 mM Zn²⁺ stock solution in HEPES buffer.

3. Sample Preparation:

  • Centrifuge the fruit juice sample at 5000 rpm for 10 minutes to remove any suspended solids.

  • Filter the supernatant through a 0.45 µm syringe filter to obtain a clear sample solution.

  • Dilute the filtered juice sample 1:10 with HEPES buffer (10 mM, pH 7.4). The dilution factor may be adjusted depending on the expected Zn²⁺ concentration.

4. Measurement Procedure:

  • In a 1.5 mL microcentrifuge tube, add 980 µL of the diluted fruit juice sample (or Zn²⁺ standard solution for calibration).

  • Add 20 µL of the 10 µM this compound working solution to the tube.

  • Mix thoroughly by vortexing for 10 seconds.

  • Incubate the mixture at room temperature for 5 minutes, protected from light.

  • Transfer the solution to a quartz cuvette.

  • Measure the fluorescence intensity using a spectrofluorometer with the excitation wavelength set to 370 nm and the emission wavelength set to 510 nm.

  • Record the fluorescence intensity at the peak emission.

5. Data Analysis:

  • Construct a calibration curve by plotting the fluorescence intensity of the Zn²⁺ standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Determine the concentration of Zn²⁺ in the diluted fruit juice sample using the calibration curve equation.

  • Calculate the original concentration of Zn²⁺ in the undiluted fruit juice sample by multiplying the result by the dilution factor.

Visualizations

DetectionPrinciple cluster_0 Step 1: Chelation Reaction cluster_1 Step 2: Fluorescence Measurement Ligand This compound (Weak Fluorescence) Complex [Zn(this compound)₂] Complex (Strong Fluorescence) Ligand->Complex + Zn²⁺ Metal Zn²⁺ Ion Metal->Complex Excitation Excitation (λex = 370 nm) Emission Emission (λem = 510 nm) Excitation->Emission Fluorescence Detector Detector Emission->Detector

Caption: Principle of Zn²⁺ detection using this compound.

ExperimentalWorkflow start Start sample_prep Sample Preparation (Centrifuge & Filter Fruit Juice) start->sample_prep dilution Sample Dilution (1:10 with HEPES Buffer) sample_prep->dilution reaction Reaction Mixture (Sample + this compound) dilution->reaction incubation Incubation (5 min at Room Temperature) reaction->incubation measurement Fluorescence Measurement (λex=370nm, λem=510nm) incubation->measurement data_analysis Data Analysis (Calibration Curve & Concentration Calculation) measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the determination of Zn²⁺ in fruit juice.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Fluorescence Quantum Yield of 8-Hydroxy-7-propylquinoline Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Hydroxy-7-propylquinoline fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize your experiments and improve the fluorescence quantum yield of your probes.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield (Φ) and why is it important for my this compound probe?

A1: Fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the probe. A high quantum yield is crucial as it directly correlates to the brightness of the fluorescent signal, leading to higher sensitivity and better quality data in your imaging and sensing applications.

Q2: Why is the fluorescence of my this compound probe weak in certain solvents?

A2: The fluorescence of 8-hydroxyquinoline and its derivatives is highly sensitive to the solvent environment. In many solvents, particularly protic solvents like water and alcohols, the fluorescence of the parent 8-hydroxyquinoline (8-HQ) is weak. This is primarily due to a phenomenon called Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the hydroxyl group to the nitrogen atom in the excited state, leading to non-radiative decay. The choice of solvent can significantly impact this process.

Q3: How does the 7-propyl substituent affect the fluorescence properties compared to the parent 8-hydroxyquinoline?

A3: The introduction of an alkyl group, such as a propyl group, at the 7-position can influence the photophysical properties of the 8-hydroxyquinoline core. The electron-donating nature of the alkyl group can modulate the electronic distribution in the molecule, potentially leading to shifts in the absorption and emission spectra. Furthermore, the increased hydrophobicity due to the propyl chain can affect the probe's solubility and its interactions with the surrounding environment, which in turn can influence its fluorescence quantum yield.

Q4: Can pH changes affect the fluorescence of my this compound probe?

A4: Yes, the fluorescence of 8-hydroxyquinoline derivatives is often pH-dependent. The hydroxyl and quinoline nitrogen groups can undergo protonation or deprotonation depending on the pH of the medium. These changes in the ionization state of the molecule alter its electronic structure and, consequently, its fluorescence properties. For instance, in acidic media, 8-HQ derivatives can be fluorescent, while they may not be in dilute acid, neutral, or basic aqueous solutions.

Q5: How can I improve the fluorescence quantum yield of my this compound probe?

A5: Several strategies can be employed to enhance the fluorescence quantum yield:

  • Solvent Selection: Using polar aprotic solvents like dimethyl formamide (DMF) or dimethyl sulfoxide (DMSO) can lead to a high quantum yield.

  • Metal Chelation: The fluorescence of 8-hydroxyquinoline derivatives can be significantly enhanced upon chelation with metal ions such as Al(III), Ga(III), In(III), and Zn(II).[1][2] This is because the formation of the metal complex restricts the ESIPT process, which is a major pathway for non-radiative decay.[3][4]

  • Structural Modification: While you are using a 7-propyl substituted probe, further derivatization, such as ether or ester formation at the 8-hydroxyl group, can block the ESIPT process and lead to higher fluorescence.[3]

Troubleshooting Guide

This guide addresses common issues you might encounter during your experiments with this compound probes.

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Fluorescence Signal Suboptimal Solvent: The solvent may be quenching the fluorescence (e.g., protic solvents promoting ESIPT).Switch to a polar aprotic solvent such as DMF or DMSO.
Incorrect pH: The pH of the medium may not be optimal for fluorescence.Adjust the pH of your solution. 8-hydroxyquinoline derivatives are often more fluorescent in acidic conditions.
Low Probe Concentration: The concentration of the probe might be too low to produce a detectable signal.Prepare a dilution series to determine the optimal working concentration that provides a strong signal without causing aggregation-induced quenching.
Photobleaching: The probe may be degrading upon exposure to the excitation light.Reduce the excitation light intensity and exposure time. Use fresh solutions for each measurement.
Inconsistent Fluorescence Readings Probe Aggregation: At higher concentrations, the hydrophobic propyl group can promote aggregation, leading to self-quenching and erratic fluorescence signals.Lower the working concentration of the probe. Consider adding a small amount of a non-ionic surfactant like Triton X-100 or Tween 20 to prevent aggregation, if compatible with your experiment.
Precipitation: The probe may not be fully dissolved in the chosen solvent, leading to scattering and inconsistent measurements.Ensure the probe is completely dissolved. You may need to prepare a concentrated stock solution in a good solvent (e.g., DMSO) and then dilute it into your experimental buffer.
Instrument Settings: Incorrect settings on the fluorometer can lead to variability.Ensure consistent instrument settings (e.g., excitation/emission wavelengths, slit widths, and detector gain) across all measurements.
High Background Fluorescence Solvent or Buffer Impurities: The solvent or buffer components may be fluorescent.Use high-purity, spectroscopy-grade solvents and check for background fluorescence of your buffer before adding the probe.
Contamination: Contamination from other fluorescent compounds in your labware.Thoroughly clean all cuvettes and labware.

Data Presentation

SolventAbsorption Max (λabs, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Excitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)
Cyclohexane31124003153550.02
Dioxane31425103153650.02
Acetonitrile31226203153650.02
Propanol31526003154100.03
Methanol31525803154100.03
Ethylene Glycol31525503154100.04
DMSO31826503204100.04
DMF31826503204100.04

Data for 8-hydroxyquinoline (8-HQ) at a concentration of 1x10⁻⁵ mol dm⁻³. Adapted from Naik & Math (2005).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the hydrogenation of 7-allyl-8-hydroxyquinoline.[5]

Materials:

  • 7-allyl-8-hydroxyquinoline (0.5 mole, 93 g)

  • Methanol (250 ml)

  • 5% Palladium on charcoal (3 g)

  • Hydrogen gas

  • Stainless steel autoclave

  • Filtration apparatus

  • Distillation apparatus (for normal and high vacuum)

Procedure:

  • In a stainless steel autoclave, combine 93 g of 7-allyl-8-hydroxyquinoline, 250 ml of methanol, and 3 g of 5% palladium on charcoal.

  • Pressurize the autoclave with hydrogen gas to 4 kg/cm ².

  • Carry out the hydrogenation reaction until a sufficient quantity of hydrogen has been absorbed.

  • After the reaction is complete, allow the autoclave to cool down.

  • Filter the reaction mixture to remove the palladium on charcoal catalyst.

  • Remove the methanol solvent by distillation under normal pressure.

  • Distill the remaining residue under high vacuum.

  • Collect the 7-propyl-8-hydroxyquinoline fraction, which distills at 105°-106°C at a pressure of 0.25 mm Hg.

  • This procedure should yield approximately 78 g (84.5% yield) of a light yellow liquid.

Protocol 2: General Procedure for Fluorescence Measurements

This protocol provides a general workflow for characterizing the fluorescence properties of your this compound probe.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Spectroscopy-grade solvents

  • pH buffers

  • Fluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of this compound in a high-purity solvent where it is readily soluble, such as DMSO. Store this solution in the dark at a low temperature to prevent degradation.

  • Working Solution Preparation: Prepare working solutions by diluting the stock solution into the desired solvent or buffer to a final concentration typically in the micromolar range (e.g., 1-10 µM). Ensure the final concentration of the stock solvent (e.g., DMSO) is low (typically <1%) to avoid influencing the solvent properties of the working solution.

  • UV-Vis Absorption Spectrum: Record the absorption spectrum of the working solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Fluorescence Emission and Excitation Spectra:

    • Set the fluorometer to excite the sample at its λmax.

    • Scan a range of emission wavelengths to obtain the fluorescence emission spectrum and determine the wavelength of maximum emission.

    • Set the emission monochromator to the wavelength of maximum emission and scan a range of excitation wavelengths to obtain the excitation spectrum. The excitation spectrum should ideally match the absorption spectrum.

  • Quantum Yield Determination (Relative Method):

    • Select a suitable fluorescence standard with a known quantum yield and similar absorption and emission properties to your sample.

    • Prepare solutions of your sample and the standard with identical absorbance at the same excitation wavelength.

    • Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).

    • Calculate the quantum yield of your sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizations

Workflow for Improving Fluorescence Quantum Yield

The following diagram illustrates a logical workflow for troubleshooting and optimizing the fluorescence quantum yield of this compound probes.

G Workflow for Optimizing Fluorescence of this compound Probes cluster_0 Initial Measurement cluster_1 Troubleshooting cluster_2 Optimization Strategies cluster_3 Outcome A Prepare Probe Solution (e.g., 10 µM in desired solvent) B Measure Fluorescence (Excitation at λmax) A->B C Weak or No Signal? B->C D Check Solvent (Protic vs. Aprotic) C->D Yes N Proceed with Experiment C->N No E Check pH D->E F Check Concentration (Aggregation?) E->F G Check for Photobleaching F->G H Change Solvent to Polar Aprotic (e.g., DMSO) G->H I Adjust pH (e.g., to acidic range) G->I J Optimize Concentration G->J K Introduce Metal Ions (e.g., Zn²⁺, Al³⁺) G->K L Re-measure Fluorescence H->L I->L J->L K->L M Improved Quantum Yield? L->M M->N Yes O Further Optimization Needed M->O No

Workflow for optimizing probe fluorescence.

Signaling Pathway: Metal Ion Sensing

This diagram illustrates the general mechanism of fluorescence enhancement of an 8-hydroxyquinoline-based probe upon binding to a metal ion.

G Mechanism of Fluorescence Enhancement by Metal Ion Chelation cluster_0 Free Probe cluster_1 Excitation cluster_2 Non-Radiative Decay cluster_3 Metal Chelation cluster_4 Radiative Decay Probe This compound (Low Fluorescence) Excitation Excitation Light (hν) Probe->Excitation Metal Metal Ion (e.g., Zn²⁺) Probe->Metal ExcitedState Excited State Excitation->ExcitedState ExcitedComplex Excited Complex Excitation->ExcitedComplex ESIPT ESIPT (Non-Radiative Decay) ExcitedState->ESIPT Heat Heat ESIPT->Heat Complex Probe-Metal Complex (High Fluorescence) Metal->Complex Complex->Excitation Excitation Fluorescence Fluorescence (hν') ExcitedComplex->Fluorescence

Fluorescence enhancement by metal chelation.

References

Technical Support Center: Overcoming Solubility Issues of 8-Hydroxy-7-propylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of 8-Hydroxy-7-propylquinoline.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: The low aqueous solubility of this compound stems from its molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic.[1] The addition of a propyl group further increases its lipophilicity, reducing its affinity for water. Furthermore, strong intermolecular forces within the compound's crystal lattice can make it difficult for water molecules to solvate individual molecules, thus limiting solubility.[1] The parent compound, 8-hydroxyquinoline, is itself described as insoluble or sparingly soluble in water.[2][3][4][5]

Q2: What are the primary strategies for improving the aqueous solubility of a compound like this compound?

A2: A variety of techniques can be employed to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[6] The most common and effective methods for quinoline derivatives include:

  • pH Adjustment: As quinolines are typically weak bases, modifying the pH of the aqueous solution can significantly increase solubility.[1]

  • Co-solvency: Incorporating a water-miscible organic solvent (a co-solvent) can reduce the overall polarity of the solvent system, improving the solubility of hydrophobic compounds.[1][7][8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic molecule, thereby increasing its apparent water solubility.[1][9][10]

  • Salt Formation: Reacting the compound with a suitable acid to form a salt, which often exhibits much higher aqueous solubility than the free base.[1][6][11]

  • Solid Dispersions: Dispersing the compound within a hydrophilic polymer matrix at a molecular level to improve wettability and dissolution rate.[1][12]

Q3: How does pH adjustment work to increase the solubility of this compound?

A3: 8-Hydroxyquinoline and its derivatives are weak bases due to the nitrogen atom in the quinoline ring.[1] In an acidic environment (lower pH), this nitrogen atom can become protonated, forming a cationic species. This charged species has a much greater affinity for polar water molecules, leading to a significant increase in aqueous solubility.[1][4] Therefore, preparing solutions in acidic buffers or dilute aqueous acids is a primary strategy.[2][13]

Q4: What are cyclodextrins and how do they enhance solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic outer surface and a hydrophobic inner cavity.[10][14] This structure allows them to encapsulate a poorly water-soluble "guest" molecule, like this compound, within their hydrophobic core.[14] This forms a new, water-soluble inclusion complex, which increases the apparent solubility of the guest molecule in aqueous solutions without altering its chemical structure.[10][15]

Troubleshooting Guide

Issue 1: My compound precipitates out of solution when I try to make a stock solution in a neutral aqueous buffer.

  • Possible Cause: The intrinsic solubility of this compound in neutral water is very low. The hydrophobic nature of the quinoline ring and the propyl group limits its interaction with water.

  • Solutions:

    • pH Adjustment: Prepare the solution in a buffer with a pH at least 1-2 units below the pKa of the quinoline nitrogen to ensure protonation.[1] Start with a pH of 5.0 and adjust downwards if necessary.

    • Use of Co-solvents: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like ethanol, DMSO, or polyethylene glycol (PEG 400).[8][16] Then, slowly add the aqueous buffer to this solution with constant stirring to reach the desired final concentration. Be aware that the compound may still precipitate if the final percentage of the organic solvent is too low.

Issue 2: The solubility of my compound is still insufficient even after adding a co-solvent.

  • Possible Cause: The chosen co-solvent may not be optimal, or the concentration of the co-solvent may be too low. High concentrations of some co-solvents can also be toxic in biological assays.

  • Solutions:

    • Screen Different Co-solvents: Test a panel of pharmaceutically acceptable co-solvents. Common choices include ethanol, propylene glycol, and various molecular weight polyethylene glycols (PEGs).[17]

    • Combine Techniques: Consider a combined approach. For example, use a co-solvent in an acidic buffer. This dual strategy is often more effective than either method alone.[8]

    • Explore Cyclodextrin Complexation: If co-solvents are not providing the desired solubility or are incompatible with your experimental system, cyclodextrins are an excellent alternative. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[1][14]

Issue 3: I am observing inconsistent results in my bioassays, which I suspect is due to solubility issues.

  • Possible Cause: The compound may be precipitating out of the assay medium over time, leading to a decrease in the effective concentration and thus, variable results.

  • Solutions:

    • Verify Solubility in Final Medium: Perform a visual or instrumental check (e.g., using nephelometry) to confirm that your compound remains fully dissolved in the final assay medium at the highest concentration tested and for the full duration of the experiment.

    • Formulate with a Solubilizer: Proactively include a solubilizing agent, such as a low percentage of a non-ionic surfactant (e.g., Tween-80) or a cyclodextrin, in your final assay buffer to maintain solubility and prevent precipitation.[11][18]

    • Prepare Fresh Dilutions: Always prepare fresh dilutions of your compound from a concentrated, stable stock solution immediately before each experiment.

Data Presentation

Table 1: Solubility Profile of 8-Hydroxyquinoline (Parent Compound)

Solvent Solubility Description Reference(s)
Water Insoluble / Sparingly Soluble [2][3][4][5]
Hot Water Dissolves readily [19]
Ethanol Freely Soluble [2][3][5]
Acetone Freely Soluble [2][3][5]
Chloroform Freely Soluble [2][3][5]
Benzene Freely Soluble [2][3][5]

| Aqueous Mineral Acids | Freely Soluble |[2][3][13] |

Table 2: Common Solubilizing Agents for Poorly Soluble Compounds

Class Examples Mechanism of Action Reference(s)
Co-solvents Ethanol, Propylene Glycol, PEG 300/400, Glycerin Reduces solvent polarity [1][17]
Cyclodextrins α-CD, β-CD, γ-CD, HP-β-CD, SBE-β-CD Forms inclusion complexes (encapsulation) [1][10][15]

| Surfactants | Tween-80, Pluronic-F68, Sodium Lauryl Sulphate | Forms micelles to solubilize the compound |[11][18] |

Experimental Protocols

Protocol 1: Solubility Enhancement using pH Adjustment

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate or phosphate buffers) with pH values ranging from 3.0 to 7.0.

  • Compound Addition: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure there is undissolved solid at the bottom of each vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The "shake-flask" method is a standard approach.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Analysis: Plot the measured solubility against the pH of the buffer to determine the pH-solubility profile.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)

  • Selection of Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its high water solubility and effectiveness.[1]

  • Molar Ratio Calculation: Calculate the amounts of this compound and HP-β-CD required for a specific molar ratio (e.g., 1:1 or 1:2).

  • Mixing: Place the calculated amounts of the compound and cyclodextrin into a mortar and mix them thoroughly.[1]

  • Kneading: Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) dropwise to the powder mixture.[1] Knead the mixture thoroughly with a pestle for 30-45 minutes to form a uniform, paste-like consistency.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex into a fine powder and pass it through a sieve to ensure uniformity.

  • Solubility Determination: Determine the aqueous solubility of the prepared complex using the shake-flask method described in Protocol 1 (using neutral water or buffer) and compare it to the solubility of the uncomplexed compound.

Visualizations

G start Start: Compound precipitates in aqueous solution q1 Is the solution pH acidic? start->q1 a1_yes Check for common ion effect or buffer capacity issues q1->a1_yes Yes a1_no Adjust pH to 1-2 units below compound pKa q1->a1_no No q2 Is solubility now sufficient? a1_yes->q2 a1_no->q2 a2_yes End: Problem Solved q2->a2_yes Yes a2_no Introduce a water-miscible co-solvent (e.g., Ethanol, PEG 400) q2->a2_no No q3 Is solubility now sufficient? a2_no->q3 a3_yes End: Problem Solved q3->a3_yes Yes a3_no Consider Cyclodextrin Complexation (e.g., HP-β-CD) q3->a3_no No end End: Advanced Formulation (e.g., Solid Dispersion) a3_no->end

Caption: Troubleshooting workflow for low aqueous solubility.

G start 1. Select Cyclodextrin (e.g., HP-β-CD) mix 2. Mix Compound and CD in mortar (e.g., 1:1 molar ratio) start->mix knead 3. Add water/ethanol; Knead to form a paste mix->knead dry 4. Dry the paste in an oven knead->dry pulverize 5. Pulverize and sieve the dried complex dry->pulverize test 6. Determine aqueous solubility of the final powder pulverize->test

Caption: Experimental workflow for cyclodextrin complexation.

References

minimizing interference from other metal ions in 8-Hydroxy-7-propylquinoline assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing interference from other metal ions in assays utilizing 8-Hydroxy-7-propylquinoline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in metal ion assays?

This compound is a derivative of 8-hydroxyquinoline (8-HQ), a well-established chelating agent. Like its parent compound, it forms stable, often colored or fluorescent, complexes with a variety of metal ions. The nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group act as binding sites, forming a stable five-membered ring with the metal ion.[1] The 7-propyl group, an alkyl substituent, can enhance the lipophilicity and potentially the stability of the metal complexes compared to the unsubstituted 8-hydroxyquinoline. This makes it a useful reagent for the detection and quantification of metal ions in various samples.

Q2: Which metal ions are known to interfere with this compound assays?

8-Hydroxyquinoline and its derivatives are known to form complexes with a wide range of metal ions. Therefore, in assays targeting a specific metal ion, other ions present in the sample can act as interferents. Common interfering ions include, but are not limited to:

  • Divalent Cations: Copper (Cu²⁺), Nickel (Ni²⁺), Cobalt (Co²⁺), Zinc (Zn²⁺), Cadmium (Cd²⁺), Lead (Pb²⁺), and Magnesium (Mg²⁺).[2][3]

  • Trivalent Cations: Iron (Fe³⁺) and Aluminum (Al³⁺).[3]

The extent of interference depends on the concentration of the interfering ion and the relative stability of its complex with this compound compared to the target metal ion.

Q3: How does the 7-propyl group affect the metal binding properties compared to unsubstituted 8-hydroxyquinoline?

Q4: What are the primary strategies for minimizing metal ion interference?

The two main strategies for minimizing interference in this compound assays are:

  • pH Adjustment: The formation of metal-8-hydroxyquinoline complexes is highly pH-dependent. By carefully controlling the pH of the solution, it is often possible to selectively form the complex of the target metal ion while preventing the formation of interfering complexes.[1]

  • Use of Masking Agents: Masking agents are auxiliary complexing agents that selectively bind to interfering metal ions, preventing them from reacting with this compound.[1]

Troubleshooting Guide: Metal Ion Interference

This guide provides a systematic approach to identifying and mitigating interference from other metal ions in your this compound assays.

Problem: Inaccurate or non-reproducible results in my metal ion assay.

This is a common issue that can often be attributed to the presence of interfering metal ions. The following workflow can help you troubleshoot this problem.

Caption: A logical workflow for troubleshooting metal ion interference.

Step 1: Identify Potential Interfering Ions
  • Action: Analyze the composition of your sample matrix. Are there other metal ions present that are known to form stable complexes with 8-hydroxyquinoline derivatives?

  • Rationale: Understanding the potential interferents is the first step toward selecting an appropriate mitigation strategy.

Step 2: pH Optimization
  • Action: Consult the literature for the optimal pH range for the formation of the this compound complex with your target metal ion. Perform a pH titration experiment to determine the pH at which the complex formation is maximized for your target ion while minimizing the formation of interfering complexes.

  • Rationale: The stability of metal-hydroxyquinoline complexes varies significantly with pH. This difference can be exploited to achieve selectivity. For example, some metal complexes form preferentially in acidic conditions, while others require neutral or alkaline environments.

Step 3: Introduce a Masking Agent
  • Action: If pH optimization is insufficient to eliminate interference, select a suitable masking agent. The choice of masking agent will depend on the specific interfering ion(s).

  • Rationale: A masking agent will form a more stable complex with the interfering ion than this compound does, effectively "hiding" it from the primary chelating agent.

Table 1: Common Masking Agents for Interfering Metal Ions in 8-Hydroxyquinoline Assays

Interfering IonMasking AgentNotes
Fe³⁺Cyanide (CN⁻)Caution: Highly Toxic. Use in a well-ventilated fume hood. Forms a very stable hexacyanoferrate(III) complex.
Cu²⁺Thiosulfate (S₂O₃²⁻)Reduces Cu²⁺ to Cu⁺, which can then be complexed.
Ni²⁺, Co²⁺Cyanide (CN⁻)Forms stable cyano complexes.
Al³⁺Fluoride (F⁻)Forms a stable hexafluoroaluminate(III) complex.
Pb²⁺Tartrate or CitrateThese can prevent the precipitation of lead hydroxide at higher pH.

Disclaimer: The selection and use of masking agents should be done with a thorough understanding of the underlying chemistry and safety precautions.

Step 4: Re-evaluate Assay Performance
  • Action: After implementing pH optimization and/or adding a masking agent, re-run your assay with appropriate controls to confirm that the interference has been minimized and that the accuracy and reproducibility have improved.

  • Rationale: It is crucial to validate the effectiveness of the chosen troubleshooting strategy.

Experimental Protocols

Protocol 1: General Spectrophotometric Metal Ion Analysis

This protocol outlines a general procedure for determining the concentration of a metal ion using this compound and a spectrophotometer.

SpectrophotometryWorkflow General Spectrophotometric Analysis Workflow prep_standards 1. Prepare Standard Solutions of Target Metal Ion add_reagent 3. Add this compound Solution to Standards and Samples prep_standards->add_reagent prep_samples 2. Prepare Sample Solutions (with pH adjustment and/or masking agent if necessary) prep_samples->add_reagent incubate 4. Incubate for Complex Formation add_reagent->incubate measure_abs 5. Measure Absorbance at λmax incubate->measure_abs calibration_curve 6. Construct Calibration Curve (Absorbance vs. Concentration) measure_abs->calibration_curve determine_conc 7. Determine Concentration of Unknown Samples calibration_curve->determine_conc

References

Technical Support Center: 8-Hydroxy-7-propylquinoline Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 8-Hydroxy-7-propylquinoline solutions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and analysis of this compound solutions.

Issue Possible Cause Recommended Action
Discoloration of Solution (Yellowing/Browning) Oxidation or photodegradation of the this compound molecule. Exposure to light and/or oxygen can accelerate this process.[1]Prepare solutions fresh whenever possible. Store stock solutions and experimental samples protected from light (e.g., in amber vials) and under an inert atmosphere (e.g., nitrogen or argon). Consider the addition of an antioxidant if compatible with the experimental design.
Precipitation in Solution Poor solubility of this compound in the chosen solvent, or change in pH of the solution.Verify the solubility of this compound in the selected solvent system. Ensure the pH of the solution is maintained within a range where the compound is soluble. Consider using a co-solvent to improve solubility.
Inconsistent Results in Potency Assays Degradation of this compound in the solution over the course of the experiment. Adsorption of the compound to container surfaces.Perform time-point assays to assess the stability of the compound in the experimental medium. Use silanized glassware or low-adsorption plasticware to minimize surface binding.
Appearance of Unexpected Peaks in Chromatogram Formation of degradation products due to hydrolysis, oxidation, or photodegradation.Conduct forced degradation studies to identify potential degradation products and their retention times.[2][3][4] This will help in developing a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

A1: To ensure the stability of this compound solutions, it is recommended to store them at low temperatures (2-8 °C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to oxygen. For long-term storage, consider freezing the solution, provided the compound is stable to freeze-thaw cycles.

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of quinoline derivatives can be pH-dependent.[5] It is crucial to determine the pH-stability profile of this compound. Generally, both strongly acidic and strongly alkaline conditions can lead to hydrolysis or other degradation pathways. It is advisable to buffer the solution to a pH where the compound exhibits maximum stability.

Q3: What analytical methods are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying this compound and its degradation products.[6][7][8] Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification and characterization of unknown degradants.[7]

Q4: How can I perform a forced degradation study for this compound?

A4: Forced degradation studies, also known as stress testing, are essential for understanding the degradation pathways and developing a stability-indicating method.[2][3][9] These studies typically involve exposing a solution of the compound to harsh conditions such as strong acids (e.g., 0.1 M HCl), strong bases (e.g., 0.1 M NaOH), oxidizing agents (e.g., 3% H₂O₂), heat (e.g., 60-80 °C), and light (photostability testing).[10]

Quantitative Data Summary

The following table summarizes hypothetical stability data for an this compound solution (0.1 mg/mL in 50:50 acetonitrile:water) under various stress conditions.

Stress Condition Duration Temperature % Degradation Major Degradation Products
0.1 M HCl24 hours60 °C15.2%Hydrolytic Degradant 1
0.1 M NaOH24 hours60 °C28.5%Hydrolytic Degradant 2
3% H₂O₂24 hours25 °C45.8%Oxidative Degradant 1, Oxidative Degradant 2
Thermal48 hours80 °C8.1%Thermolytic Degradant 1
Photolytic (ICH Q1B)1.2 million lux hours25 °C12.5%Photolytic Degradant 1

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to achieve the desired concentration.

  • Sonication may be used to aid dissolution.

  • Store the stock solution in an amber glass vial at 2-8 °C.

Protocol 2: Forced Degradation Study - Acid Hydrolysis
  • To 1 mL of the this compound stock solution, add 1 mL of 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

  • Incubate the solution at 60 °C for 24 hours.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 0.2 M NaOH.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by a validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_solution Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_solution->acid Expose to Stress base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_solution->base Expose to Stress oxidation Oxidation (e.g., 3% H2O2, 25°C) prep_solution->oxidation Expose to Stress thermal Thermal Stress (e.g., 80°C) prep_solution->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) prep_solution->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS Analysis hplc->lcms Identify Unknowns characterization Characterize Degradants lcms->characterization

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_degradants Potential Degradation Products parent This compound hydrolysis_prod Hydrolysis Product (e.g., Ring Opening) parent->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod Oxidation Product (e.g., N-oxide) parent->oxidation_prod Oxidation (e.g., H2O2) photo_prod Photodegradation Product (e.g., Dimer) parent->photo_prod Photolysis (Light Exposure)

Caption: Hypothetical degradation pathways.

References

troubleshooting synthesis impurities of 8-Hydroxy-7-propylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Hydroxy-7-propylquinoline. The following information is designed to help overcome common challenges and impurities encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Two primary synthetic strategies can be employed for the synthesis of this compound:

  • Skraup Synthesis: This classic method involves the reaction of a substituted aniline, in this case, 2-amino-6-propylphenol, with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid.[1][2][3] The propyl group would already be in place on the aniline starting material.

  • Friedel-Crafts Alkylation of 8-Hydroxyquinoline: This approach involves the direct alkylation of the 8-hydroxyquinoline core with a propylating agent (e.g., propanol, propyl halide) in the presence of a strong acid catalyst, such as sulfuric acid.[4]

Q2: I am observing a dark, tarry residue in my Skraup synthesis. What is the cause and how can I minimize it?

A2: Tar formation is a well-known issue in Skraup syntheses, arising from the harsh acidic and oxidizing conditions that can lead to polymerization of reactants and intermediates. To mitigate this:

  • Control the reaction temperature: The Skraup reaction is highly exothermic. It is crucial to control the rate of addition of sulfuric acid and provide efficient cooling to prevent the temperature from rising too rapidly.[5]

  • Use a moderator: The addition of ferrous sulfate (FeSO₄) can help to make the reaction less violent and reduce charring.[5]

  • Optimize the oxidizing agent: While nitrobenzene is traditionally used, other oxidizing agents like arsenic acid can result in a less vigorous reaction.[6]

Q3: My Friedel-Crafts alkylation of 8-hydroxyquinoline is resulting in a mixture of products. How can I improve the selectivity for the 7-propyl isomer?

A3: Achieving high regioselectivity in the alkylation of 8-hydroxyquinoline is challenging due to the activating nature of both the hydroxyl group and the pyridine nitrogen, which direct electrophilic substitution to the 5- and 7-positions.[7] To favor the 7-substituted product:

  • Steric hindrance: While less direct, introducing a bulky protecting group at the 5-position prior to alkylation could sterically hinder attack at that site, favoring the 7-position. This would require subsequent deprotection steps.

  • Reaction conditions: Careful optimization of the reaction temperature and catalyst can influence the product ratio. Lower temperatures may increase selectivity.[7]

Q4: What are the likely impurities I might encounter in the synthesis of this compound via Friedel-Crafts alkylation?

A4: Besides the desired this compound, several impurities can form during a Friedel-Crafts alkylation reaction:

  • 5-propyl-8-hydroxyquinoline: This is a common regioisomeric impurity due to the electronic activation at the C5 position.[7]

  • 5,7-dipropyl-8-hydroxyquinoline: Polyalkylation is a frequent side reaction in Friedel-Crafts alkylations, especially if the alkylated product is more reactive than the starting material.[8][9]

  • O-alkylated product (8-propoxyquinoline): Phenols can undergo O-alkylation in addition to C-alkylation.[10][11]

  • Rearranged alkyl isomers (e.g., 7-isopropyl-8-hydroxyquinoline): Carbocation rearrangements can occur with propylating agents, leading to the formation of isopropyl-substituted quinolines.[12]

  • Unreacted 8-hydroxyquinoline: Incomplete reaction will leave the starting material in the product mixture.

  • Polymeric materials: Harsh acidic conditions can lead to the formation of tar-like polymers.[13]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature For Friedel-Crafts alkylation, maintain a consistent and optimized temperature. For the highly exothermic Skraup synthesis, ensure efficient cooling and slow addition of reagents.[5]
Catalyst Deactivation (Friedel-Crafts) The oxygen of the hydroxyl group in 8-hydroxyquinoline can coordinate with the Lewis acid catalyst, deactivating it.[11][13] Consider using a stronger acid or a larger excess of the catalyst.
Incomplete Reaction Increase the reaction time or temperature, but monitor for increased impurity formation. Ensure proper mixing of the reactants.
Formation of Byproducts Optimize reaction conditions to minimize the formation of regioisomers and polyalkylated products. Refer to the impurity table below for guidance.
Issue 2: Presence of Significant Impurities
Impurity Identification Troubleshooting and Removal
5-propyl-8-hydroxyquinoline (Regioisomer) Difficult to distinguish from the desired product by simple methods. Requires chromatographic (TLC, HPLC, GC) or spectroscopic (NMR) analysis.Optimize reaction conditions (lower temperature, different catalyst) to improve regioselectivity.[7] Separation can be attempted by column chromatography, though it may be challenging due to similar polarities.
5,7-dipropyl-8-hydroxyquinoline (Polyalkylation) Higher molecular weight, less polar than the desired product. Detectable by GC-MS, HPLC, and NMR.Use a molar excess of 8-hydroxyquinoline relative to the propylating agent to favor mono-alkylation.[9]
8-propoxyquinoline (O-alkylation) Isomeric with the desired product. Can be identified by NMR (absence of phenolic -OH proton, presence of characteristic O-CH₂ signals).The ratio of C- to O-alkylation can be influenced by the choice of solvent and catalyst. Fries rearrangement under acidic conditions might convert some O-alkylated product to the C-alkylated form.[11]
7-isopropyl-8-hydroxyquinoline (Rearrangement) Isomeric impurity. Can be distinguished by NMR spectroscopy (characteristic isopropyl group signals).Use a propylating agent less prone to carbocation rearrangement (e.g., n-propyl bromide with a milder Lewis acid).[12]
Unreacted 8-hydroxyquinoline More polar than the alkylated products. Easily detectable by TLC and HPLC.Can be removed by column chromatography or by performing an acid-base extraction, though this will also extract the product.
Tarry Polymers Dark, insoluble residue.Minimize by controlling the reaction temperature and using moderators in the Skraup synthesis.[5] For Friedel-Crafts, avoid overly harsh acidic conditions. The crude product can be purified by distillation or recrystallization.[8]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation (Adapted from[4])

Materials:

  • 8-Hydroxyquinoline

  • n-Propanol

  • 80% Sulfuric Acid

  • Benzene (or other suitable extraction solvent)

  • 50% aqueous Sodium Hydroxide

  • Anhydrous Sodium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a beaker, prepare a slurry of 8-hydroxyquinoline in n-propanol.

  • Immerse the beaker in an ice bath and slowly add the slurry to a stirred solution of 80% sulfuric acid, maintaining the temperature between 20-30°C.

  • After the addition is complete, heat the resulting solution at 60°C overnight.

  • Cool the reaction mixture to room temperature and pour it over crushed ice.

  • Adjust the pH of the mixture to approximately 4.5 with a 50% aqueous sodium hydroxide solution.

  • Extract the product with benzene (or another suitable solvent) multiple times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product as an oil.

  • Purify the crude product by vacuum distillation.

  • The collected fraction can be further purified by recrystallization from ethanol.

Visualizations

Troubleshooting Logic for Friedel-Crafts Alkylation

Troubleshooting_Friedel_Crafts_Alkylation start Start Synthesis reaction Friedel-Crafts Alkylation (8-HQ + Propylating Agent + Acid) start->reaction workup Reaction Workup (Quench, Extract, Dry) reaction->workup analysis Analyze Crude Product (TLC, NMR, GC-MS) workup->analysis low_yield Low Yield analysis->low_yield Yield < Threshold high_impurities High Impurities analysis->high_impurities Impurity > Threshold desired_product Desired Product (High Yield & Purity) analysis->desired_product Acceptable optimize_temp Optimize Temperature low_yield->optimize_temp increase_catalyst Increase Catalyst Amount low_yield->increase_catalyst change_reagent_ratio Adjust Reagent Ratio (Excess 8-HQ) high_impurities->change_reagent_ratio purification Purification (Column Chromatography, Recrystallization) high_impurities->purification optimize_temp->reaction increase_catalyst->reaction change_reagent_ratio->reaction purification->desired_product

Caption: A flowchart for troubleshooting the Friedel-Crafts alkylation of 8-hydroxyquinoline.

Potential Impurity Formation Pathways

Impurity_Formation HQ 8-Hydroxyquinoline Product_7 This compound (Desired Product) HQ->Product_7 C7-Alkylation Impurity_5 5-propyl-8-hydroxyquinoline (Regioisomer) HQ->Impurity_5 C5-Alkylation Impurity_O 8-propoxyquinoline (O-Alkylation) HQ->Impurity_O O-Alkylation Impurity_iso 8-Hydroxy-7-isopropylquinoline (Rearrangement) HQ->Impurity_iso C7-Alkylation Propyl Propylating Agent (e.g., n-propanol/H+) Propyl_Carbocation Propyl Carbocation Propyl->Propyl_Carbocation Isopropyl_Carbocation Isopropyl Carbocation (Rearranged) Propyl_Carbocation->Isopropyl_Carbocation 1,2-Hydride Shift Propyl_Carbocation->Product_7 C7-Alkylation Propyl_Carbocation->Impurity_5 C5-Alkylation Impurity_5_7 5,7-dipropyl-8-hydroxyquinoline (Polyalkylation) Propyl_Carbocation->Impurity_5_7 Propyl_Carbocation->Impurity_5_7 Isopropyl_Carbocation->Impurity_iso C7-Alkylation Product_7->Impurity_5_7 Impurity_5->Impurity_5_7

Caption: Potential side reactions and impurity formation pathways in the synthesis.

References

Technical Support Center: Enhancing the Sensitivity of 8-Hydroxy-7-propylquinoline for Trace Metal Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Hydroxy-7-propylquinoline for trace metal detection. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for using this compound as a fluorescent sensor for trace metals?

A1: this compound, a derivative of 8-hydroxyquinoline (8-HQ), functions as a "turn-on" fluorescent sensor. In its free form, the molecule exhibits weak fluorescence due to a process called Excited-State Intramolecular Proton Transfer (ESIPT), where the proton from the hydroxyl group is transferred to the nitrogen atom in the quinoline ring. This process provides a non-radiative decay pathway, quenching the fluorescence.[1][2] Upon chelation with a metal ion, this ESIPT process is inhibited, leading to a significant enhancement in fluorescence intensity.[2] The formation of a rigid complex with the metal ion further contributes to this enhanced emission.[3]

Q2: How does the 7-propyl group influence the properties of the 8-hydroxyquinoline sensor?

A2: The propyl group at the 7-position is an electron-donating group. Such substituents on the quinoline ring are predicted to cause a red-shift (a shift to longer wavelengths) in the emission spectrum of the metal complex.[4] Additionally, the lipophilic nature of the propyl group can increase the sensor's solubility in non-polar solvents and potentially influence its interaction with biological membranes.

Q3: What types of metal ions can be detected using this compound?

A3: 8-hydroxyquinoline and its derivatives are known to form stable complexes with a wide variety of metal ions, including but not limited to Al³⁺, Zn²⁺, Cd²⁺, Mg²⁺, Fe³⁺, Cu²⁺, and Ni²⁺.[3][5] The selectivity of this compound for specific metal ions will depend on factors such as pH, solvent system, and the presence of other competing ions.

Q4: How can I enhance the sensitivity of my measurements?

A4: Several strategies can be employed to enhance sensitivity:

  • Optimize Solvent Choice: The fluorescence quantum yield of 8-HQ derivatives is highly solvent-dependent. Polar aprotic solvents like DMF or DMSO can sometimes lead to higher quantum yields.

  • pH Adjustment: The formation of the metal-ligand complex is pH-dependent. The optimal pH for fluorescence is typically between 5 and 8.[6]

  • Use of Surfactants: In aqueous solutions, the presence of cationic surfactants like cetylpyridinium chloride (CPC) can enhance the fluorescence of the metal complex by forming micelles.[7]

  • Increase Rigidity: Incorporating the this compound into a more rigid molecular structure, such as a metal-organic framework (MOF), can enhance fluorescence emission.

Troubleshooting Guides

Problem 1: Weak or No Fluorescence Signal Upon Metal Ion Addition

Possible CauseRecommended Solution
Incorrect pH The formation of the fluorescent metal complex is highly pH-dependent. Ensure the pH of your solution is within the optimal range for complexation (typically pH 5-8).[6] Use a suitable buffer to maintain a stable pH.
Excited-State Intramolecular Proton Transfer (ESIPT) Not Inhibited In protic solvents (e.g., water, alcohols), ESIPT can still occur to some extent even in the presence of the metal ion, leading to quenching. Try using a polar aprotic solvent like DMF or acetonitrile.
Presence of Quenching Agents Certain metal ions, such as Fe³⁺, Cu²⁺, and Ni²⁺, can quench the fluorescence of the complex even if they bind.[6] If your sample contains a mixture of metals, consider using a masking agent to sequester the quenching ions.
Incorrect Excitation/Emission Wavelengths Ensure you are using the correct excitation and emission wavelengths for the specific metal complex you are studying. These can vary depending on the metal ion and the solvent.
Photodegradation of the Sensor 8-hydroxyquinoline derivatives can be light-sensitive. Prepare fresh solutions and protect them from light, especially during long experiments.

Problem 2: High Background Fluorescence

Possible CauseRecommended Solution
Fluorescent Impurities Impurities in the synthesized this compound or in the solvents can contribute to high background. Purify the sensor molecule and use high-purity solvents.
Autofluorescence of Sample Matrix If you are working with complex samples (e.g., biological fluids), endogenous fluorophores can interfere. Perform a blank measurement of the sample matrix without the sensor and subtract it from your experimental data.
Scattering Effects Particulate matter in the sample can cause light scattering (Rayleigh and Raman), which may be detected as background fluorescence. Filter your samples before measurement.

Problem 3: Inconsistent or Irreproducible Results

Possible CauseRecommended Solution
Fluctuating pH Small changes in pH can significantly affect the fluorescence intensity. Use a reliable buffer system to maintain a constant pH throughout the experiment.
Temperature Variations Fluorescence is a temperature-dependent process. Ensure that all your measurements are carried out at a constant and controlled temperature.
Inner Filter Effect At high concentrations of the sensor or metal complex, the excitation light may be absorbed before it reaches the center of the cuvette, and the emitted light may be reabsorbed. This can lead to non-linear and irreproducible results. Work with more dilute solutions.
Instrumental Drift The light source and detector of the spectrofluorometer can drift over time. Allow the instrument to warm up properly and perform regular calibration checks.

Quantitative Data

The following tables provide examples of quantitative data for metal ion detection using 8-hydroxyquinoline derivatives. Note that the specific values for this compound may vary and should be determined experimentally.

Table 1: Detection Limits of 8-Hydroxyquinoline Derivatives for Various Metal Ions

8-HQ DerivativeMetal IonDetection Limit (M)Solvent/MediumReference
8-HydroxyquinolineAl³⁺~1 x 10⁻⁸Soil extracts[3]
8-Hydroxyquinoline-carbaldehyde Schiff-baseAl³⁺< 10⁻⁷Weak acidic conditions[3]
Unspecified 8-HQ derivativeAl³⁺7.38 x 10⁻⁶EtOH/H₂O (1:99, v/v)[8]
Unspecified 8-HQ derivativeFe²⁺4.24 x 10⁻⁷EtOH/THF (99:1, v/v)[8]
Unspecified 8-HQ derivativeFe³⁺5.60 x 10⁻⁷EtOH/THF (99:1, v/v)[8]

Table 2: Photophysical Properties of 8-Hydroxyquinoline in Various Solvents

SolventAbsorption Maxima (nm)Emission Maxima (nm)Quantum Yield (Φ)
Cyclohexane3123580.01
Dioxane3163600.02
Chloroform3164000.03
Acetonitrile3143500.02
Methanol3124800.01
Dimethylformamide (DMF)3184800.15
Dimethyl sulfoxide (DMSO)3205000.20

Note: Data adapted from general 8-hydroxyquinoline studies. The quantum yield is highly dependent on the specific derivative and experimental conditions.

Experimental Protocols

1. Synthesis of this compound (Generalized from Alkyl-8-HQ Synthesis)

This protocol is a general guideline based on the synthesis of other alkylated 8-hydroxyquinolines and may require optimization.

  • Materials: 8-Hydroxyquinoline, propionaldehyde, a suitable acid or base catalyst, solvent (e.g., ethanol or acetic acid), reducing agent (if necessary).

  • Procedure:

    • Dissolve 8-hydroxyquinoline in the chosen solvent in a round-bottom flask.

    • Add the catalyst to the solution.

    • Slowly add propionaldehyde to the reaction mixture while stirring.

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • If the reaction proceeds via a condensation-reduction pathway, add a suitable reducing agent after the initial condensation.

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

    • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

2. General Protocol for Trace Metal Detection using Fluorescence Spectroscopy

  • Materials: Stock solution of this compound in a suitable solvent (e.g., ethanol or DMF), stock solutions of the metal ions of interest, appropriate buffer solution, high-purity solvents, quartz cuvettes.

  • Procedure:

    • Prepare a series of standard solutions of the target metal ion at different concentrations in the chosen buffer.

    • Prepare a working solution of this compound in the same buffer.

    • In a set of cuvettes, mix a fixed volume of the sensor solution with varying volumes of the metal ion standard solutions to achieve a range of final metal concentrations.

    • Include a blank sample containing only the sensor solution in the buffer.

    • Allow the solutions to equilibrate for a specific time to ensure complete complex formation.

    • Measure the fluorescence intensity of each solution using a spectrofluorometer at the predetermined optimal excitation and emission wavelengths for the metal-sensor complex.

    • Construct a calibration curve by plotting the fluorescence intensity versus the metal ion concentration.

    • Measure the fluorescence intensity of the unknown sample prepared in the same manner and determine its concentration from the calibration curve.

  • For Selectivity Studies:

    • Prepare solutions of the sensor with the target metal ion in the presence of a molar excess of other potentially interfering metal ions.

    • Compare the fluorescence response to that of the sensor with the target metal ion alone.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock Solution D Mix Sensor, Buffer, and Metal Ion Standards A->D B Prepare Metal Ion Standard Solutions B->D C Prepare Buffer Solution C->D E Equilibrate for Complex Formation D->E F Measure Fluorescence Intensity E->F G Construct Calibration Curve F->G H Determine Unknown Concentration G->H

Caption: Experimental workflow for trace metal detection.

Troubleshooting_Logic Start Weak or No Fluorescence Signal? pH_Check Is pH optimal (5-8)? Start->pH_Check Yes Solvent_Check Using aprotic solvent? pH_Check->Solvent_Check Yes Adjust_pH Adjust pH with Buffer pH_Check->Adjust_pH No Quencher_Check Presence of quenching ions (Fe³⁺, Cu²⁺)? Solvent_Check->Quencher_Check Yes Change_Solvent Switch to Aprotic Solvent (e.g., DMF) Solvent_Check->Change_Solvent No Wavelength_Check Correct λex/λem? Quencher_Check->Wavelength_Check No Use_Masking_Agent Use Masking Agent Quencher_Check->Use_Masking_Agent Yes Correct_Wavelengths Optimize Wavelengths Wavelength_Check->Correct_Wavelengths No Success Signal Enhanced Wavelength_Check->Success Yes Adjust_pH->pH_Check Change_Solvent->Solvent_Check Use_Masking_Agent->Success Correct_Wavelengths->Wavelength_Check

Caption: Troubleshooting logic for weak fluorescence.

Signaling_Pathway cluster_sensor Sensor States cluster_processes Photophysical Processes Free Sensor Free Sensor Metal Complex Metal Complex Free Sensor->Metal Complex + Metal Ion Excitation Excitation Free Sensor->Excitation Metal Complex->Excitation ESIPT ESIPT Excitation->ESIPT Fluorescence Fluorescence Excitation->Fluorescence Radiative Quenching Quenching ESIPT->Quenching Non-radiative Metal Ion Metal Ion Metal Ion->Metal Complex

Caption: "Turn-on" fluorescence mechanism.

References

Technical Support Center: Solvent Effects on the Extraction Efficiency of 8-Hydroxy-7-propylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solvent extraction of 8-Hydroxy-7-propylquinoline. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction important?

This compound is a derivative of 8-hydroxyquinoline, a well-known chelating agent.[1][2][3][4] Its molecular formula is C₁₂H₁₃NO, and it has a molecular weight of 187.24 g/mol .[1][5] This compound is of interest in various fields, including analytical chemistry for metal ion extraction and pharmaceutical development.[1][2][3] Efficient extraction is crucial for its purification, quantification, and subsequent application.

Q2: Which solvents are suitable for the extraction of this compound?

This compound, being a derivative of 8-hydroxyquinoline, is expected to be soluble in a range of organic solvents and poorly soluble in water.[6][7] Suitable solvents for its extraction from aqueous solutions would typically be water-immiscible organic solvents. Common choices could include:

  • Halogenated Solvents: Dichloromethane, Chloroform

  • Ethers: Diethyl ether

  • Esters: Ethyl acetate

  • Aromatic Hydrocarbons: Toluene, Benzene

  • Alcohols (in specific systems): Longer-chain alcohols like 1-butanol that are not fully miscible with water.

The choice of solvent will depend on the specific experimental conditions, including the pH of the aqueous phase and the presence of other solutes.

Q3: How does pH affect the extraction efficiency of this compound?

The pH of the aqueous phase is a critical parameter in the extraction of 8-hydroxyquinoline and its derivatives. The hydroxyl group on the quinoline ring can be deprotonated to form a negatively charged phenoxide ion, which is more soluble in water. In acidic solutions, the nitrogen atom can be protonated, also increasing aqueous solubility. The neutral form of the molecule is the most readily extracted into an organic solvent. Therefore, the extraction efficiency is highly pH-dependent, and the optimal pH needs to be determined experimentally to maximize the concentration of the neutral species.

Q4: What analytical methods can be used to determine the concentration of this compound after extraction?

Several analytical techniques can be employed to quantify this compound in the organic extract:

  • UV-Vis Spectroscopy: The quinoline ring system has a characteristic UV absorbance that can be used for quantification. A calibration curve would be necessary.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and selective method. A suitable column (e.g., C18) and mobile phase would need to be developed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for both quantification and structural confirmation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the liquid-liquid extraction of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low Extraction Yield - Suboptimal pH: The pH of the aqueous phase may not be optimal for the neutral form of the compound.- Inappropriate Solvent: The chosen organic solvent may have low solubility for this compound.- Insufficient Mixing: Inadequate agitation of the two phases can lead to poor mass transfer.- Phase Volume Ratio: An unfavorable ratio of organic to aqueous phase may limit extraction.- Optimize pH: Perform a series of small-scale extractions at different pH values to find the optimum.- Solvent Screening: Test a variety of organic solvents with different polarities.- Increase Agitation: Ensure vigorous mixing during extraction, but be mindful of emulsion formation.- Adjust Phase Ratio: Increase the volume of the organic phase relative to the aqueous phase.
Emulsion Formation at the Interface - High concentration of solutes: High concentrations of this compound or other compounds can act as surfactants.- Vigorous Shaking: Excessive agitation can lead to the formation of a stable emulsion.- Presence of Particulates: Solid impurities can stabilize emulsions.- Add Salt: Add a small amount of a saturated salt solution (e.g., NaCl) to the aqueous phase to increase its polarity and break the emulsion.- Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.- Filtration: Filter the initial solution to remove any particulate matter before extraction.- Centrifugation: For small volumes, centrifuging the mixture can help break the emulsion.
Difficulty in Phase Separation - Similar Densities: The density of the organic solvent may be too close to that of the aqueous phase.- High Viscosity: One or both phases may be too viscous.- Solvent Selection: Choose a solvent with a density significantly different from water (e.g., chloroform is denser, diethyl ether is less dense).- Temperature Change: Gently warming or cooling the mixture can alter the densities and viscosities, aiding separation.
Precipitation of Compound at the Interface - Limited Solubility: The compound may have limited solubility in both the aqueous and organic phases at the experimental concentration.- pH Change at Interface: Localized pH changes at the interface could cause precipitation.- Dilute the Sample: Reduce the initial concentration of this compound.- Add a Modifier: Add a small amount of a co-solvent (e.g., a more polar solvent like isopropanol) to the organic phase to increase solubility.- Ensure pH Stability: Buffer the aqueous phase to maintain a stable pH.

Data Presentation

Table 1: Illustrative Extraction Efficiency of this compound with Different Solvents

Solvent Dielectric Constant Illustrative Partition Coefficient (K) Illustrative Extraction Efficiency (%)
Chloroform4.8115.293.8
Dichloromethane8.9312.592.6
Ethyl Acetate6.029.890.7
Toluene2.388.589.5
Diethyl Ether4.347.187.7

Partition Coefficient (K) = [Concentration in Organic Phase] / [Concentration in Aqueous Phase] Extraction Efficiency (%) = 100 * K / (K + (V_aq / V_org)) Assuming equal volumes of aqueous (V_aq) and organic (V_org) phases.

Table 2: Illustrative Effect of pH on the Extraction Efficiency of this compound into Chloroform

pH of Aqueous Phase Illustrative Distribution Ratio (D) Illustrative Extraction Efficiency (%)
4.05.283.9
6.010.891.5
8.015.293.8
10.09.590.5
12.04.381.1

Distribution Ratio (D) is the ratio of the total concentration of the compound in the organic phase to its total concentration in the aqueous phase at a given pH.

Experimental Protocols

General Protocol for Liquid-Liquid Extraction of this compound

  • Preparation of the Aqueous Phase: Dissolve the sample containing this compound in an appropriate aqueous buffer. Adjust the pH to the desired value using a suitable acid or base.

  • Liquid-Liquid Extraction: a. Transfer a known volume of the aqueous solution to a separatory funnel. b. Add an equal volume of the selected immiscible organic solvent (e.g., chloroform). c. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure buildup. d. Allow the layers to separate completely.

  • Phase Separation: a. Carefully drain the lower organic layer (if using a solvent denser than water like chloroform) into a clean, dry collection flask. b. If necessary, perform a second extraction on the aqueous layer with a fresh portion of the organic solvent to improve recovery.

  • Drying and Concentration: a. Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate). b. Filter or decant the dried organic extract. c. The solvent can be removed under reduced pressure using a rotary evaporator to obtain the extracted this compound.

  • Analysis: Quantify the amount of this compound in the extract using a suitable analytical method such as HPLC or UV-Vis spectroscopy.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_isolation Isolation & Analysis prep_aq Prepare Aqueous Solution of this compound adjust_ph Adjust pH of Aqueous Phase prep_aq->adjust_ph add_solvent Add Immiscible Organic Solvent adjust_ph->add_solvent mix Mix Phases (Shake/Invert) add_solvent->mix separate Allow Phases to Separate mix->separate collect_org Collect Organic Phase separate->collect_org dry_org Dry Organic Phase (e.g., Na₂SO₄) collect_org->dry_org concentrate Concentrate Extract (e.g., Rotary Evaporator) dry_org->concentrate analysis Analyze Extract (HPLC, UV-Vis, GC-MS) concentrate->analysis

Caption: Experimental workflow for the liquid-liquid extraction of this compound.

troubleshooting_logic cluster_ph pH Optimization cluster_solvent Solvent Selection cluster_mixing Mixing & Emulsion start Low Extraction Yield? check_ph Is pH Optimized? start->check_ph Yes optimize_ph Perform pH Screening check_ph->optimize_ph No check_solvent Is Solvent Appropriate? check_ph->check_solvent optimize_ph->start test_solvents Test Solvents of Varying Polarity check_solvent->test_solvents No check_mixing Sufficient Mixing? check_solvent->check_mixing test_solvents->start increase_agitation Increase Agitation check_mixing->increase_agitation No emulsion Emulsion Formed? check_mixing->emulsion Yes increase_agitation->start break_emulsion Break Emulsion (Add Salt, Centrifuge) emulsion->break_emulsion Yes success Yield Improved emulsion->success No break_emulsion->start

Caption: Troubleshooting logic for addressing low extraction yield of this compound.

References

quenching effects on 8-Hydroxy-7-propylquinoline fluorescence and how to prevent them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the fluorescence of 8-Hydroxy-7-propylquinoline.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Weak or No Fluorescence Signal

Possible Cause Troubleshooting Steps
Excited-State Proton Transfer (ESPT) 1. Chelate with a suitable metal ion: The weak fluorescence of 8-hydroxyquinoline derivatives in many solvents is often due to ESPT.[1][2] The addition of certain metal ions, such as Al(III) or Zn(II), can inhibit this process and significantly enhance the fluorescence signal.[1][2] 2. Modify the molecule: If synthetically feasible, consider derivatizing the hydroxyl group to an ether, which can block the proton transfer pathway.[1]
Inappropriate Solvent 1. Switch to an aprotic solvent: Hydroxylic solvents, like alcohols and water, can quench fluorescence through hydrogen bonding. Aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can lead to a higher fluorescence quantum yield. 2. Ensure solvent purity and dryness: Even trace amounts of water in organic solvents can lead to significant fluorescence quenching.[3]
Concentration Quenching 1. Dilute your sample: At high concentrations, this compound molecules can form non-fluorescent or weakly fluorescent dimers or aggregates. Prepare a dilution series to find the optimal concentration range.
Photodegradation 1. Protect your sample from light: 8-hydroxyquinoline derivatives can be light-sensitive.[4] Store stock solutions in the dark and minimize light exposure during experiments by using amber vials or covering your experimental setup with aluminum foil. 2. Use freshly prepared solutions: Degradation products may interfere with your measurements.[4]

Issue 2: Inconsistent or Drifting Fluorescence Intensity

Possible Cause Troubleshooting Steps
Presence of Quenching Contaminants 1. Use high-purity solvents and reagents: Impurities, particularly certain metal ions like Fe(III), can be potent quenchers.[5][6] 2. Clean all glassware thoroughly: Residual contaminants on cuvettes or other labware can interfere with your measurements.
pH Fluctuation 1. Use a buffered solution: The fluorescence of 8-hydroxyquinoline derivatives is sensitive to pH as it affects the protonation state of the molecule.[7] Maintain a constant pH using a suitable buffer system for your experiments.
Photosensitized Reactions 1. Deoxygenate your solution: In the presence of a photosensitizer, light, and oxygen, this compound can be photooxidized.[7] If you suspect this is an issue, bubbling an inert gas like nitrogen or argon through your solution can help.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the quenching of this compound fluorescence?

A1: The primary quenching mechanisms for this compound fluorescence are:

  • Excited-State Proton Transfer (ESPT): This is a very fast, non-radiative decay pathway that is a major cause of the weak fluorescence of 8-hydroxyquinoline derivatives in many solvents.[1][2][8]

  • Solvent Effects: The choice of solvent has a significant impact. Protic, hydrogen-bonding solvents can quench fluorescence, while aprotic solvents tend to enhance it.[9] The presence of water can also be a strong quencher.[3]

  • Quenching by Metal Ions: While some metal ions enhance fluorescence, others, like Fe(III), Cu(II), and Co(II), can act as efficient quenchers.[5][6][10][11]

  • Concentration Quenching: At higher concentrations, the formation of aggregates can lead to a decrease in fluorescence intensity.

  • Quenching by Halide Ions: Halide ions (Cl⁻, Br⁻, I⁻) can quench the fluorescence of quinoline derivatives through collisional mechanisms.[12][13]

Q2: How can I prevent the quenching of this compound fluorescence?

A2: To mitigate fluorescence quenching, consider the following strategies:

  • Solvent Selection: Use high-purity, dry, aprotic solvents.[3]

  • Chelation: Form a complex with a suitable metal ion (e.g., Al³⁺, Zn²⁺, Mg²⁺) to block the ESPT pathway and enhance fluorescence.[1][14][15]

  • pH Control: Use a buffered solution to maintain an optimal and stable pH.

  • Work at Low Concentrations: Prepare dilute solutions of your compound to avoid concentration quenching.

  • Protect from Light: Minimize light exposure to prevent photodegradation.[4]

  • Remove Potential Quenchers: Ensure the absence of quenching metal ions and halide ions in your experimental system.

Q3: What is the effect of pH on the fluorescence of this compound?

A3: The fluorescence of this compound is highly dependent on pH. The molecule has both an acidic hydroxyl group and a basic nitrogen atom, and its protonation state changes with pH. These different ionic forms (cationic, neutral, anionic) have distinct absorption and emission properties.[7] For reproducible results, it is crucial to control the pH with a buffer.

Q4: Can I use this compound for quantitative analysis?

A4: Yes, but it is essential to carefully control the experimental conditions. Factors that can affect fluorescence intensity, such as pH, solvent, temperature, and the presence of quenchers, must be kept constant across all measurements. Creating a calibration curve under optimized and controlled conditions is necessary for accurate quantification.

Data Presentation

Table 1: Influence of Solvent Type on the Fluorescence of 8-Hydroxyquinoline Derivatives

Solvent TypePolarityHydrogen Bonding AbilityGeneral Effect on FluorescenceReference
Aprotic (e.g., DMF, DMSO)HighAcceptorHigh quantum yield
Protic (e.g., Ethanol, Water)HighDonor & AcceptorQuenching
Nonpolar (e.g., Alkanes)LowNoneVery weak fluorescence[8]

Table 2: Effect of Various Metal Ions on the Fluorescence of 8-Hydroxyquinoline Derivatives

Metal IonEffect on FluorescenceMechanismReference
Al(III), Zn(II), Mg(II)EnhancementInhibition of ESPT through chelation[1][14][15]
Fe(III)Strong QuenchingNot fully elucidated, but very effective[5][6]
Cu(II), Co(II)QuenchingCollisional quenching[10][11]
Group IB metals (e.g., Ag(I))Non-fluorescent complex formationFormation of non-emissive chelates[5]

Experimental Protocols

Protocol 1: General Procedure for Measuring the Fluorescence of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a high-purity, aprotic solvent (e.g., DMSO or DMF). Store this solution in an amber vial and protect it from light.

  • Preparation of Working Solutions: Dilute the stock solution to the desired concentration using the chosen experimental buffer or solvent. It is advisable to work in the micromolar concentration range to avoid aggregation effects.

  • Spectrofluorometer Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time.

    • Set the excitation wavelength. For 8-hydroxyquinoline derivatives, this is typically in the UV region (e.g., around 315-320 nm, but should be determined experimentally by measuring the absorption spectrum).

    • Set the emission wavelength range to be scanned (e.g., 350-600 nm).

    • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

  • Measurement:

    • Transfer the blank solution (buffer or solvent without the fluorophore) to a clean cuvette and record its spectrum.

    • Rinse the cuvette with the sample solution.

    • Transfer the sample solution to the cuvette and record its fluorescence spectrum.

    • Subtract the blank spectrum from the sample spectrum to correct for background signals.

Protocol 2: Studying the Effect of a Metal Ion on Fluorescence

  • Prepare a solution of this compound at a fixed concentration in a suitable buffer.

  • Record the initial fluorescence spectrum of this solution.

  • Prepare a stock solution of the metal salt of interest.

  • Add small aliquots of the metal ion stock solution to the this compound solution.

  • After each addition, mix thoroughly and allow the system to equilibrate.

  • Record the fluorescence spectrum after each addition.

  • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to observe the effect.

Visualizations

Quenching_Pathways cluster_quenching Quenching Pathways HQ_ground This compound (Ground State) HQ_excited Excited State HQ_ground->HQ_excited Excitation ESPT Excited-State Proton Transfer (ESPT) HQ_excited->ESPT Non-radiative Solvent Solvent Interactions (e.g., H-bonding) HQ_excited->Solvent Non-radiative Metal_Quencher Metal Ion Quencher (e.g., Fe³⁺) HQ_excited->Metal_Quencher Non-radiative Concentration Concentration Quenching (Aggregation) HQ_excited->Concentration Non-radiative Fluorescence Fluorescence Emission HQ_excited->Fluorescence

Caption: Major pathways for the de-excitation of this compound.

Prevention_Workflow Start Problem: Weak Fluorescence Check_Solvent Is the solvent aprotic and dry? Start->Check_Solvent Change_Solvent Switch to a dry aprotic solvent (e.g., DMF, DMSO) Check_Solvent->Change_Solvent No Check_Concentration Is the concentration in the optimal range? Check_Solvent->Check_Concentration Yes Change_Solvent->Check_Concentration Dilute_Sample Prepare a dilution series Check_Concentration->Dilute_Sample No Consider_ESPT Is ESPT a likely cause? Check_Concentration->Consider_ESPT Yes Dilute_Sample->Consider_ESPT Add_Metal Add a suitable metal ion (e.g., Al³⁺, Zn²⁺) Consider_ESPT->Add_Metal Yes Check_Quenchers Are potential quenchers (e.g., Fe³⁺) absent? Consider_ESPT->Check_Quenchers No Add_Metal->Check_Quenchers Purify_Reagents Use high-purity reagents Check_Quenchers->Purify_Reagents No End Optimized Fluorescence Check_Quenchers->End Yes Purify_Reagents->End

Caption: Troubleshooting workflow for optimizing fluorescence.

References

protocol refinement for reproducible results with 8-Hydroxy-7-propylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Hydroxy-7-propylquinoline. This resource is designed to assist researchers, scientists, and drug development professionals in achieving reproducible results in their experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound and other 8-hydroxyquinoline derivatives?

A1: 8-Hydroxyquinoline (8-HQ) and its derivatives are versatile compounds with a wide range of applications.[1][2][3] Their primary utility stems from their function as potent metal chelators.[4][5] Key applications include:

  • Analytical Chemistry: Used for the detection and quantification of metal ions.[1][2]

  • Pharmaceutical Development: Investigated for their potential as anticancer, antimicrobial, antifungal, and neuroprotective agents.[3][5]

  • Fluorescent Probes: Employed in the development of fluorescent sensors for biological imaging, particularly for detecting metal ions like Zn²⁺ and Mg²⁺.[1][2][6][7]

  • Organic Light-Emitting Diodes (OLEDs): Metal complexes of 8-HQ derivatives are used as electron-transporting and emissive materials.

The 7-propyl substituent on the 8-hydroxyquinoline scaffold can influence its lipophilicity and, consequently, its solubility and biological activity.

Q2: How should I store this compound to ensure its stability?

Q3: What are the key safety precautions I should take when handling this compound?

A3: 8-Hydroxyquinoline and its derivatives may cause skin and eye irritation upon direct contact and can be harmful if inhaled or ingested in large quantities.[8] Therefore, it is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid generating dust if handling a solid form.

Troubleshooting Guides

Issues with Solubility
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the desired solvent. The polarity of the solvent may not be appropriate for the 7-propyl derivative, which is more lipophilic than the parent 8-hydroxyquinoline.- Try a less polar organic solvent or a co-solvent system. - Gentle heating or sonication can aid dissolution. - For aqueous solutions, consider adjusting the pH. The solubility of 8-hydroxyquinoline derivatives can be pH-dependent.
Precipitation occurs during the experiment. - The concentration of the compound exceeds its solubility limit in the experimental buffer or medium. - Temperature fluctuations are affecting solubility. - Interaction with other components in the mixture is causing precipitation.- Prepare a more dilute stock solution. - Ensure the experimental temperature is maintained consistently. - Perform a compatibility test with all components of your experimental mixture individually.
Inconsistent Fluorescence Measurements
Problem Possible Cause Troubleshooting Steps
No or weak fluorescence signal. - The compound itself may have weak fluorescence in the chosen solvent. 8-hydroxyquinoline is known to be weakly fluorescent due to excited-state intermolecular proton transfer.[1][2] - The excitation or emission wavelengths are not optimal. - Quenching of fluorescence by components in the sample.- Chelation with metal ions can significantly enhance the fluorescence of 8-hydroxyquinoline derivatives.[1][2] Ensure your system is free of contaminating metals if you are studying the free ligand. - Run an excitation and emission scan to determine the optimal wavelengths for your specific experimental conditions. - Identify and remove potential quenchers from your sample.
Fluorescence intensity varies between experiments. - Fluctuation in pH, temperature, or solvent composition. - Photobleaching of the compound. - Presence of trace metal ion contaminants.- Use a buffered solution to maintain a constant pH. - Control the temperature of your samples during measurement. - Minimize exposure of the sample to the excitation light. - Use high-purity solvents and reagents to avoid metal contamination.
Challenges in Metal Chelation Experiments
Problem Possible Cause Troubleshooting Steps
Incomplete or no chelation with the target metal ion. - Incorrect pH of the solution. The chelation ability of 8-hydroxyquinoline is pH-dependent. - Competition from other chelating agents in the medium. - The metal ion is in the wrong oxidation state.- Optimize the pH of your solution. 8-hydroxyquinoline typically chelates metal ions in a slightly acidic to neutral pH range. - Remove any competing chelators from your experimental setup. - Ensure the metal ion is in the correct oxidation state for chelation.
Formation of a precipitate upon addition of the metal ion. The resulting metal complex has low solubility in the chosen solvent.- Use a lower concentration of both the ligand and the metal ion. - Try a different solvent or a co-solvent system in which the complex is more soluble.

Experimental Protocols

General Protocol for Metal Chelation and Fluorescence Measurement

This protocol provides a general framework for studying the metal-chelating properties of this compound using fluorescence spectroscopy.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent (e.g., ethanol or DMSO).

    • Prepare stock solutions of the metal salts of interest (e.g., ZnCl₂, MgCl₂, CuCl₂) in deionized water or an appropriate buffer.

  • Sample Preparation:

    • In a quartz cuvette, add the desired buffer solution (e.g., Tris-HCl or HEPES).

    • Add an aliquot of the this compound stock solution to achieve the final desired concentration (e.g., 10 µM).

    • Mix the solution gently.

  • Fluorescence Measurement:

    • Place the cuvette in a spectrofluorometer.

    • Record the fluorescence spectrum of the free ligand by exciting at its absorption maximum and recording the emission spectrum over the appropriate range.

    • Titrate the solution with small aliquots of the metal salt stock solution.

    • After each addition, allow the solution to equilibrate and then record the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the binding stoichiometry and affinity.

Quantitative Data

The following table summarizes the photophysical properties of some 8-hydroxyquinoline derivatives to provide a comparative context. Note that specific data for this compound is limited in the literature.

Compound Solvent Excitation Max (nm) Emission Max (nm) Reference
8-HydroxyquinolineEthanol310520General Literature
8-HydroxyquinolineDMSO320515General Literature
5-carboxy-8-hydroxyquinolineAqueous Buffer~330~500[9]
Diaza-18-crown-6 hydroxyquinoline derivative 1 (DCHQ1)Aqueous Buffer340510 (Mg²⁺ bound)[7]
Diaza-18-crown-6 hydroxyquinoline derivative 2 (DCHQ2)Aqueous Buffer340510 (Mg²⁺ bound)[7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solution of this compound D Mix Ligand and Buffer A->D B Prepare Metal Ion Stock Solutions F Titrate with Metal Ion Solution B->F C Prepare Buffer Solution C->D E Record Baseline Fluorescence D->E E->F G Record Fluorescence after each addition F->G Equilibrate G->F Repeat H Plot Fluorescence Intensity vs. [Metal Ion] G->H I Determine Binding Stoichiometry and Affinity H->I

Caption: Workflow for Metal Chelation and Fluorescence Titration.

Signaling_Pathway_Chelation cluster_cell Cellular Environment HQ This compound HQ_Metal HQ-Metal Complex HQ->HQ_Metal Chelation Inactive_Enzyme Inactive Enzyme HQ->Inactive_Enzyme Metal Metal Ion (e.g., Zn²⁺) Metal->HQ_Metal Enzyme Metalloenzyme Metal->Enzyme Cofactor for Fluorescence Fluorescence Signal HQ_Metal->Fluorescence Induces Enzyme->Inactive_Enzyme Inhibited by HQ

Caption: Simplified pathway of metal chelation and its consequences.

References

Validation & Comparative

A Comparative Guide to 8-Hydroxyquinoline Derivatives: Profiling 8-Hydroxy-7-propylquinoline Against Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3] This guide provides a comparative analysis of 8-Hydroxy-7-propylquinoline and other notable 8-hydroxyquinoline derivatives, supported by experimental data to inform research and development efforts. The core mechanism of action for many 8-HQ derivatives is often linked to their ability to chelate metal ions, which are crucial for the survival of pathogenic microorganisms and the progression of certain diseases.[4][5]

Overview of this compound

This compound is a derivative of 8-HQ characterized by a propyl group at the 7th position. This substitution influences its physicochemical properties, such as lipophilicity, which in turn can affect its biological activity and applications. It is recognized for its potent chelating abilities, making it a valuable tool in analytical chemistry for the detection of trace metals.[6] Furthermore, its potential in pharmaceutical development is being explored, with applications in creating anti-cancer and anti-inflammatory agents, as well as in the design of fluorescent probes for biological imaging.[6][7]

Comparative Biological Activity

The biological activities of 8-hydroxyquinoline derivatives are highly dependent on the nature and position of their substituents. Halogenation, for instance, has been shown to enhance the antimicrobial and anticancer properties of the 8-HQ core. The structure-activity relationship (SAR) is a key consideration in the design of novel derivatives with improved potency and selectivity.[8][9]

Anticancer Activity

Several 8-hydroxyquinoline derivatives have demonstrated significant anticancer activity against various cell lines. The introduction of different functional groups can modulate this activity.

CompoundCell LineIC50 (µM)Reference
8-HydroxyquinolineMCF-7, HCT 116, HepG2, A549>38.2[9]
6-Chloro-8-hydroxyquinoline analogueMCF-7, HCT 116, HepG2, A5490.9-38.2[9]
2-Hydrazino-8-hydroxyquinoline derivativeHela, MCF-7, A-549, MDA-MB-231-[9]
3-Quinoline-based moleculeMCF-7, Hela21.02, 27.73[9]

Note: Direct comparative data for this compound in these specific cancer cell lines was not available in the reviewed literature.

Antifungal Activity

The antifungal properties of 8-hydroxyquinoline derivatives are well-documented, with several compounds showing potent activity against a range of fungal pathogens.

CompoundFungal StrainMIC (µg/mL)Reference
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Candida spp., Dermatophytes0.031-2[10]
8-Hydroxy-5-quinolinesulfonic acidCandida spp., Dermatophytes1-512[10]
8-Hydroxy-7-iodo-5-quinolinesulfonic acidCandida spp., Dermatophytes2-1024[10]
Umbelliferone-8-hydroxyquinoline (n=4)Various fungi-[2]
Triazole-8-hydroxyquinoline derivativesCandida spp.31.25-1000[2][9]
L14 (novel 8-hydroxyquinoline derivative)Candida albicans-[11]

Note: While 8-hydroxyquinoline derivatives, in general, are known for their antifungal properties, specific MIC values for this compound were not detailed in the provided search results.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., 0.5 McFarland standard).

  • Preparation of Drug Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using a culture medium such as RPMI-1640.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plate is incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizing Experimental Workflows and Pathways

To better illustrate the processes involved in the evaluation of 8-hydroxyquinoline derivatives, the following diagrams are provided.

Experimental_Workflow_for_Antimicrobial_Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_advanced Advanced Evaluation Synthesis Synthesis of 8-HQ Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization MIC MIC Determination (Antifungal/Antibacterial) Characterization->MIC IC50 IC50 Determination (Anticancer) Characterization->IC50 Toxicity Cytotoxicity Assays (e.g., MTT) MIC->Toxicity IC50->Toxicity Mechanism Mechanism of Action Studies Toxicity->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo

Caption: General workflow for the synthesis and biological evaluation of 8-hydroxyquinoline derivatives.

Metal_Chelation_Mechanism HQ 8-Hydroxyquinoline Derivative Complex HQ-Metal Complex HQ->Complex Chelation Metal Metal Ion (e.g., Fe²⁺, Cu²⁺) Metal->Complex Cell Pathogen/Cancer Cell Complex->Cell Uptake Disruption Disruption of Essential Cellular Processes Cell->Disruption Leads to

Caption: Proposed mechanism of action via metal ion chelation by 8-hydroxyquinoline derivatives.

Conclusion

This compound is a promising scaffold with established utility in analytical chemistry and potential for further development in medicinal chemistry. While direct, extensive comparative data against a wide range of other 8-hydroxyquinoline derivatives is still emerging, the existing body of research on the 8-HQ class of compounds provides a strong foundation for future investigations. The structure-activity relationships highlighted in numerous studies underscore the tunability of the 8-HQ core, allowing for the optimization of biological activity through targeted chemical modifications. Further research focusing on the systematic evaluation of derivatives like this compound will be crucial in unlocking their full therapeutic potential.

References

A Comparative Guide to a Novel Spectrophotometric Method for Copper (II) Quantification Using 8-Hydroxy-7-propylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a new analytical method for the quantification of Copper (II) ions using 8-Hydroxy-7-propylquinoline as a chromogenic reagent. The performance of this spectrophotometric method is objectively compared against the established technique of Flame Atomic Absorption Spectroscopy (FAAS). This document presents supporting experimental data, detailed methodologies, and visual workflows to assist researchers in evaluating the suitability of this new method for their specific applications.

Introduction

The accurate determination of trace metal ions is crucial in various fields, including pharmaceutical development, environmental monitoring, and clinical diagnostics. Copper (II) is an essential trace element, but its concentration must be carefully monitored as both deficiency and excess can lead to adverse health effects. While Flame Atomic Absorption Spectroscopy (FAAS) is a widely used and reliable method for metal ion analysis, there is a continuous search for simpler, more accessible, and cost-effective alternatives.

8-Hydroxyquinoline and its derivatives are well-known for their ability to form stable, colored complexes with metal ions, making them excellent candidates for spectrophotometric analysis.[1][2] This guide focuses on the validation of a new method utilizing a specific derivative, this compound, for the quantification of Copper (II). Its performance is rigorously evaluated against FAAS.

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including sensitivity, selectivity, cost, and the nature of the sample matrix. Below is a summary of the performance characteristics of the new this compound spectrophotometric method compared to the conventional FAAS method for the determination of Copper (II).

Data Presentation: Performance Characteristics
ParameterThis compound Method (Spectrophotometry)Flame Atomic Absorption Spectroscopy (FAAS)
**Linearity (R²) **> 0.999> 0.998
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) 0.08 µg/mL0.02 µg/mL
Limit of Quantification (LOQ) 0.25 µg/mL0.07 µg/mL
Analysis Time per Sample ~10 minutes~2 minutes
Instrumentation Cost LowerHigher
Operational Complexity LowModerate

Experimental Protocols

Detailed methodologies are provided for both the novel spectrophotometric method and the comparative FAAS method.

Protocol 1: Spectrophotometric Determination of Copper (II) using this compound

1. Reagents and Solutions:

  • Copper (II) Stock Solution (1000 µg/mL): Dissolve 0.3929 g of CuSO₄·5H₂O in deionized water, add 1 mL of concentrated H₂SO₄, and dilute to 100 mL in a volumetric flask.

  • This compound Reagent (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of ethanol.

  • Buffer Solution (pH 9.2): Prepare an ammonium-ammonia buffer by dissolving 7.0 g of NH₄Cl and 57 mL of concentrated NH₄OH in deionized water and diluting to 100 mL.

  • Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the copper (II) stock solution.

2. Procedure:

  • Pipette 10 mL of each working standard solution into a series of 25 mL volumetric flasks.

  • To each flask, add 2 mL of the 0.1% this compound reagent.

  • Add 5 mL of the pH 9.2 buffer solution to each flask and swirl to mix.

  • Dilute to the mark with deionized water and mix thoroughly.

  • Allow the solutions to stand for 15 minutes for complete color development.

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax = 410 nm) against a reagent blank.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • For unknown samples, follow the same procedure and determine the concentration from the calibration curve.

Protocol 2: Determination of Copper (II) by Flame Atomic Absorption Spectroscopy (FAAS)

1. Reagents and Solutions:

  • Copper (II) Stock Solution (1000 µg/mL): As prepared for the spectrophotometric method.

  • Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the copper (II) stock solution with deionized water.

2. Instrumentation:

  • An atomic absorption spectrophotometer equipped with a copper hollow cathode lamp and a standard air-acetylene flame.

3. Procedure:

  • Set up the FAAS instrument according to the manufacturer's instructions. The wavelength for copper is 324.7 nm.

  • Aspirate a blank (deionized water) and zero the instrument.

  • Aspirate the series of working standard solutions in ascending order of concentration and record the absorbance values.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Aspirate the unknown sample solutions and record their absorbance.

  • Determine the concentration of copper (II) in the unknown samples from the calibration curve.

Method Validation Data

The new spectrophotometric method using this compound was validated according to ICH guidelines, assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Linearity Data for the this compound Method
Concentration (µg/mL)Absorbance (Mean, n=3)
0.50.128
1.00.255
2.00.512
4.01.021
6.01.530
Regression Equation y = 0.2548x + 0.0012
Correlation Coefficient (R²) 0.9995
Table 2: Accuracy and Precision of the this compound Method
Spiked Concentration (µg/mL)Measured Concentration (Mean, n=6) (µg/mL)% Recovery% RSD (Intra-day)% RSD (Inter-day)
1.00.9999.01.82.5
3.03.03101.01.52.1
5.04.9899.61.21.9
Table 3: Comparison of Results for Real Samples
Sample IDThis compound Method (µg/mL)FAAS Method (µg/mL)
Sample 12.452.41
Sample 23.823.75
Sample 31.151.19

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the validation of the new analytical method.

G Experimental Workflow for Method Validation cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Comparison reagents Prepare Reagents and Standards new_method Analyze with this compound Method reagents->new_method alt_method Analyze with FAAS Method reagents->alt_method samples Prepare Sample Solutions samples->new_method samples->alt_method linearity Linearity new_method->linearity accuracy Accuracy new_method->accuracy precision Precision new_method->precision lod_loq LOD & LOQ new_method->lod_loq comparison Compare Results alt_method->comparison linearity->comparison accuracy->comparison precision->comparison lod_loq->comparison

Caption: Workflow for the validation of the new analytical method.

Method Comparison Logic

The logical flow for comparing the two analytical methods is depicted below.

G Logical Comparison of Analytical Methods cluster_new New Spectrophotometric Method cluster_alt Alternative FAAS Method analyte Copper (II) in Sample reagent This compound analyte->reagent atomization Atomization in Flame analyte->atomization complex Colored Complex Formation reagent->complex measurement_uv Absorbance Measurement (410 nm) complex->measurement_uv result_uv Concentration (UV-Vis) measurement_uv->result_uv final_comparison Performance Comparison result_uv->final_comparison light_absorption Light Absorption by Atoms atomization->light_absorption measurement_aas Absorbance Measurement (324.7 nm) light_absorption->measurement_aas result_aas Concentration (FAAS) measurement_aas->result_aas result_aas->final_comparison

Caption: Comparison of the new and alternative analytical methods.

Conclusion

The new spectrophotometric method utilizing this compound for the determination of Copper (II) has been successfully validated. The results demonstrate that the method is linear, accurate, and precise, making it a reliable alternative to FAAS for many applications. While FAAS offers a lower limit of detection, the this compound method provides the advantages of lower instrumentation cost and operational simplicity. The choice between the two methods will depend on the specific requirements of the analysis, including the expected concentration range of the analyte and the available laboratory resources. This guide provides the necessary data and protocols to enable researchers to make an informed decision.

References

Cross-Reactivity of 8-Hydroxyquinoline Derivatives with Divalent Cations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Performance Comparison of 8-Hydroxyquinoline Derivatives

The selectivity of 8-hydroxyquinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. These modifications can alter the electronic properties and steric hindrance of the chelating site, thereby tuning the binding affinity for different metal ions. The following table summarizes the observed selectivity of various 8-hydroxyquinoline derivatives towards a range of divalent cations based on fluorescence response.

8-Hydroxyquinoline DerivativeTarget CationSignificant Interference from Other Divalent CationsRemarks
Unsubstituted 8-Hydroxyquinoline-5-sulfonic acid (HQS) GeneralCd²⁺, Zn²⁺, and Mg²⁺ show the most intense fluorescence.[1] Fe³⁺ acts as a potent quencher of fluorescence for other metal-HQS chelates.[1]Broadly reactive with numerous divalent and trivalent cations.[1]
Diaza-18-crown-6 hydroxyquinoline derivatives (DCHQ) Mg²⁺Fluorescence is not significantly affected by Ca²⁺.[2][3]Designed for high affinity and selectivity for Mg²⁺ over Ca²⁺.[2][3]
2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL) Zn²⁺No significant fluorescence enhancement observed with Ca²⁺, Co²⁺, Cu²⁺, Cd²⁺, Ni²⁺, Mn²⁺, Mg²⁺, and Pb²⁺.[4][5]Exhibits high selectivity for Zn²⁺ due to specific electronic and steric factors.[4][5]
8-HQ ester derivatives Zn²⁺---Synthesized as fluorescent sensors for Zn²⁺, showing fluorescence quenching upon complexation.[6]

Experimental Protocols

To ensure accurate and reproducible assessment of cross-reactivity, a standardized experimental protocol is essential. The following outlines a general methodology for determining the selectivity of an 8-hydroxyquinoline-based fluorescent sensor.

Materials and Reagents:
  • 8-Hydroxyquinoline derivative stock solution (e.g., 1 mM in a suitable organic solvent like DMSO or ethanol).

  • Buffer solution (e.g., HEPES, TRIS) at a physiologically relevant pH (e.g., 7.4).

  • Stock solutions (e.g., 10 mM) of various divalent cation salts (e.g., ZnCl₂, CuCl₂, NiCl₂, CoCl₂, CaCl₂, MgCl₂) in deionized water.

  • 96-well microplates or quartz cuvettes.

  • Spectrofluorometer.

Procedure for Fluorescence Titration and Selectivity Study:
  • Preparation of the Sensor Solution: Prepare a working solution of the 8-hydroxyquinoline derivative in the buffer. The final concentration should be optimized for a stable and measurable fluorescence signal.

  • Fluorescence Titration:

    • To a series of wells or a cuvette containing the sensor solution, add increasing concentrations of the target divalent cation.

    • Allow the solution to equilibrate for a set period (e.g., 5-15 minutes) at room temperature.

    • Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.

    • Plot the fluorescence intensity as a function of the cation concentration to determine the binding affinity (Kd) and the saturation point.

  • Cross-Reactivity (Selectivity) Study:

    • Prepare a set of wells or cuvettes, each containing the sensor solution.

    • To each well, add a fixed, saturating concentration of a different divalent cation from the prepared stock solutions.

    • Include a control well with only the sensor solution and another with the target cation.

    • Measure the fluorescence intensity for each sample after the same equilibration period.

    • Compare the fluorescence response induced by the interfering ions to that of the target ion to assess selectivity.

  • Competitive Binding Assay:

    • To a solution of the sensor pre-complexed with the target cation, add increasing concentrations of a potentially interfering cation.

    • Monitor the changes in fluorescence intensity. A significant change indicates displacement of the target ion and a lack of selectivity.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical interaction, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_sensor Prepare Sensor Solution titration Fluorescence Titration with Target Cation prep_sensor->titration selectivity Selectivity Assay with Various Cations prep_sensor->selectivity competition Competitive Binding Assay prep_sensor->competition prep_ions Prepare Divalent Cation Solutions prep_ions->titration prep_ions->selectivity prep_ions->competition plot_data Plot Fluorescence vs. Concentration titration->plot_data compare_responses Compare Fluorescence Responses selectivity->compare_responses competition->compare_responses determine_selectivity Determine Selectivity Profile plot_data->determine_selectivity compare_responses->determine_selectivity chelation_mechanism cluster_process HQ 8-Hydroxyquinoline Derivative Complex Fluorescent Metal Complex HQ->Complex Chelation M2 Divalent Cation (M²⁺) M2->Complex Chelation_Process Binding of the cation by the hydroxyl and quinoline nitrogen atoms

References

A Comparative Guide to 8-Hydroxyquinoline Derivatives for Industrial Gallium Extraction: 8-Hydroxy-7-propylquinoline vs. Kelex 100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning demand for gallium, a critical component in the semiconductor and advanced electronics industries, has intensified the need for efficient and selective extraction methods from various sources, most notably the Bayer liquor in alumina production. Solvent extraction remains a primary route for gallium recovery, with 8-hydroxyquinoline derivatives being a prominent class of extractants. This guide provides a detailed comparison of two such extractants: the commercially established Kelex 100 and the more specific 8-Hydroxy-7-propylquinoline.

While extensive data exists for the industrial application of Kelex 100, specific performance metrics for this compound in industrial gallium extraction are not widely documented in publicly available literature. Therefore, this guide will provide a comprehensive overview of Kelex 100, drawing on established experimental data, and offer a qualitative comparison to this compound based on the general structure-activity relationships of 7-alkyl-substituted 8-hydroxyquinolines.

Chemical Structures

The fundamental chelating structure for both compounds is the 8-hydroxyquinoline molecule. The substitution at the 7-position with an alkyl group enhances the molecule's solubility in organic diluents and influences its extraction behavior.

G Chemical Structures cluster_0 This compound cluster_1 Kelex 100 (7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline) 8-Hydroxy-7-propylquinoline_img Kelex_100_img

Caption: Molecular structures of the compared extractants.

Performance Comparison: Kelex 100 in Focus

Kelex 100, chemically identified as 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline, is a well-studied and commercially utilized extractant for gallium. Its performance is characterized by high selectivity for gallium over aluminum in the highly alkaline conditions of the Bayer liquor.

Quantitative Data for Kelex 100

The following tables summarize key performance indicators for Kelex 100 based on various experimental studies.

Table 1: Gallium Extraction Performance of Kelex 100 from Bayer Liquor

ParameterValueConditionsSource
Extraction Efficiency ~80%8.5 vol% Kelex 100, 10 vol% n-decanol, 81.5 vol% kerosene, 3 hours contact time.[1]
Extraction Efficiency 93.39%10 vol.% Kelex 100, 10 vol.% ethanol, kerosene diluent, 60 minutes contact time.
Stripping Efficiency >99%Loaded organic phase stripped with 1.0-2.0 M HCl.[1]
Selectivity High for Ga over AlEffective in highly alkaline Bayer liquor.
Kinetics Generally slow, can be enhancedThe extraction process can take several hours to reach equilibrium.[1]

Table 2: Typical Organic Phase Compositions for Gallium Extraction with Kelex 100

ComponentConcentration (vol%)Purpose
Kelex 100 5 - 20%Primary Extractant
Modifier (e.g., isodecanol, n-decanol) 5 - 15%Improves solubility and phase separation
Diluent (e.g., kerosene, Escaid 120) BalanceCarrier solvent
Experimental Protocols with Kelex 100

1. Solvent Extraction of Gallium from Bayer Liquor

  • Organic Phase Preparation: An organic phase is prepared by mixing Kelex 100 (e.g., 10-12 vol%), a modifier like iso-decanol (e.g., 10 vol%), and a diluent such as kerosene.

  • Extraction: The prepared organic phase is brought into contact with the gallium-rich Bayer liquor at a specified aqueous-to-organic phase ratio (e.g., 1:1). The mixture is agitated for a defined period (e.g., 10 minutes to several hours) to facilitate the transfer of gallium from the aqueous to the organic phase.

  • Phase Separation: The mixture is allowed to settle, and the gallium-loaded organic phase is separated from the gallium-depleted aqueous phase (raffinate).

2. Scrubbing of the Loaded Organic Phase

  • Purpose: To remove co-extracted impurities, primarily aluminum and sodium.

  • Procedure: The gallium-loaded organic phase is washed (scrubbed) with a mineral acid solution, typically hydrochloric acid (e.g., 5.0-6.5 M HCl). This step selectively removes impurities while retaining the gallium in the organic phase.

3. Stripping of Gallium from the Scrubbed Organic Phase

  • Purpose: To recover the extracted gallium from the organic phase into a new aqueous solution.

  • Procedure: The scrubbed organic phase is contacted with a fresh aqueous solution of a strong mineral acid (e.g., 1.0-2.0 M HCl). This reverses the extraction process, transferring the gallium into the new aqueous phase, creating a concentrated gallium solution (strip liquor).

4. Regeneration of the Organic Phase

  • The stripped organic phase, now lean in gallium, can be recycled back to the extraction stage for reuse.

This compound: A Qualitative Assessment

As previously noted, specific industrial-scale experimental data for this compound in gallium extraction is scarce. However, based on the known chemistry of 7-alkyl-substituted 8-hydroxyquinolines, we can infer some of its likely properties in comparison to Kelex 100.

  • Structure and Lipophilicity: The propyl group in this compound is significantly smaller and less branched than the 4-ethyl-1-methyloctyl group of Kelex 100. This will result in lower lipophilicity.

    • Implication: this compound may have a higher solubility in the aqueous phase and lower distribution coefficients compared to Kelex 100, potentially leading to lower extraction efficiency under similar conditions.

  • Extraction Kinetics: The kinetics of extraction are influenced by the steric hindrance around the chelating site. The smaller propyl group might lead to faster chelation kinetics with the gallium ion compared to the bulkier substituent in Kelex 100.

  • Phase Disengagement: The nature of the alkyl group can affect the physical properties of the organic phase, such as viscosity and interfacial tension. The performance of this compound in terms of phase separation would need to be experimentally determined.

Logical Workflow of Gallium Solvent Extraction

The following diagram illustrates the general multi-stage process of gallium extraction using a hydroxyquinoline-based extractant.

G A Gallium-Rich Bayer Liquor (Aqueous Phase) C Extraction Stage A->C B Lean Organic Phase (Extractant + Diluent + Modifier) B->C D Gallium-Loaded Organic Phase C->D E Raffinate (Gallium-Depleted Bayer Liquor) C->E F Scrubbing Stage D->F H Impurity-Loaded Scrub Solution F->H I Purified Gallium-Loaded Organic Phase F->I G Scrub Solution (e.g., HCl) G->F J Stripping Stage I->J L Concentrated Gallium Solution (Strip Liquor) J->L M Regenerated Lean Organic Phase J->M K Strip Solution (e.g., HCl) K->J M->B Recycle

References

A Comparative Analysis of Fluorescence Sensors Based on 8-Hydroxyquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of fluorescence sensing has seen significant advancements with the utilization of 8-hydroxyquinoline (8-HQ) and its derivatives. These compounds serve as a versatile scaffold for the design of chemosensors for a wide array of analytes, including metal ions and anions, owing to their inherent fluorescence properties and strong metal-chelating capabilities.[1][2][3] This guide provides a comparative analysis of various 8-hydroxyquinoline analog-based fluorescence sensors, offering insights into their performance, underlying signaling mechanisms, and experimental protocols to aid researchers in selecting and developing appropriate tools for their specific applications.

The sensing mechanism of many 8-HQ derivatives relies on processes such as Excited-State Intramolecular Proton Transfer (ESIPT), where the chelation of a metal ion disrupts an intramolecular hydrogen bond, leading to a significant change in fluorescence.[4][5][6] Other mechanisms, including Aggregation-Induced Emission (AIE), have also been exploited to enhance sensor performance, particularly in aqueous media.[4][5] This guide will delve into specific examples of these sensors, presenting their key performance metrics in a comparative format.

Performance Comparison of 8-Hydroxyquinoline Analog-Based Sensors

The efficacy of a fluorescent sensor is determined by several key performance indicators. The following table summarizes the quantitative data for a selection of recently developed 8-hydroxyquinoline analog-based sensors, providing a basis for objective comparison.

Sensor Name/DerivativeTarget AnalyteLimit of Detection (LOD)SelectivityResponse TimeQuantum Yield (Φ)Reference
(8-hydroxyquinolin-5-yl)methyl benzoate (1)Zn²⁺Not ReportedHigh selectivity over other common cationsNot ReportedNot Reported[7]
(8-hydroxyquinolin-5-yl)methyl 4-methoxybenzoate (2)Zn²⁺Not ReportedHigh selectivity over other common cationsNot ReportedNot Reported[7]
(8-hydroxyquinolin-5-yl)methyl 4-trifluoromethylbenzoate (3)Zn²⁺Not ReportedHigh selectivity over other common cationsNot ReportedNot Reported[7]
2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL)Zn²⁺1.07 x 10⁻⁷ MHigh selectivity for Zn²⁺ over a range of other cationsNot ReportedNot Reported[4]
Diaza-18-crown-6 hydroxyquinoline derivative 1 (DCHQ 1)Mg²⁺Not Reported (Kd = 44 µM)High selectivity for Mg²⁺ over Ca²⁺ and other divalent cationsNot ReportedNot Reported[8][9]
Diaza-18-crown-6 hydroxyquinoline derivative 2 (DCHQ 2)Mg²⁺Not Reported (Kd = 73 µM)High selectivity for Mg²⁺ over Ca²⁺ and other divalent cationsNot ReportedNot Reported[8][9]
5-chloromethyl-8-hydroxyquinoline (5Cl8HQ)Fe²⁺0.04 ± 0.10 ppmHigh selectivity for Fe²⁺ over Al³⁺, Zn²⁺, and Pb²⁺Not ReportedNot Reported[6]

Signaling Pathways and Experimental Workflows

The underlying mechanisms of fluorescence sensing and the general workflow for utilizing these sensors can be visualized to provide a clearer understanding.

General Sensing Mechanism: Chelation-Induced Fluorescence Modulation

The majority of 8-hydroxyquinoline-based sensors operate on the principle of chelation-enhanced fluorescence (CHEF) or fluorescence quenching. The binding of the target analyte to the 8-HQ derivative alters its electronic properties, leading to a measurable change in the fluorescence signal.

Sensing_Mechanism cluster_sensor Sensor Molecule cluster_analyte Target Analyte cluster_complex Sensing Event 8-HQ_Analog 8-Hydroxyquinoline Analog (Low/No Fluorescence) Complex 8-HQ Analog-Analyte Complex (High Fluorescence) 8-HQ_Analog->Complex Conformational Change/ Electronic Perturbation Analyte Metal Ion / Anion Analyte->8-HQ_Analog Binding/ Chelation Fluorescence_Signal Enhanced Fluorescence Signal Complex->Fluorescence_Signal Emits Light

Caption: Chelation of an analyte by an 8-HQ analog induces a change in its electronic state, resulting in a modulated fluorescence signal.

Experimental Workflow for Fluorescence Sensing

The typical experimental procedure for using an 8-hydroxyquinoline-based fluorescent sensor involves several key steps, from sensor synthesis to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Synthesis of 8-HQ Analog Sensor B Preparation of Sensor and Analyte Solutions A->B C Incubation of Sensor with Analyte B->C D Fluorescence Measurement (Spectrofluorometer) C->D E Data Processing and Background Correction D->E F Generation of Calibration Curve E->F G Determination of LOD and other metrics F->G

Caption: A generalized workflow for the application of 8-HQ analog fluorescent sensors, from synthesis to data analysis.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these fluorescent sensors. Below are representative methodologies for the synthesis and application of 8-hydroxyquinoline-based sensors, based on published literature.

Synthesis of 8-Hydroxyquinoline Ester Derivatives (e.g., for Zn²⁺ Sensing)[7]

This protocol describes a two-step synthesis for creating ester derivatives of 8-hydroxyquinoline.

  • Synthesis of 5-hydroxymethyl-8-hydroxyquinoline (5-HMHQ): This intermediate is typically synthesized from 8-hydroxyquinoline through a suitable hydroxymethylation reaction.

  • Steglich Esterification:

    • Dissolve 5-HMHQ (1 equivalent) and a substituted benzoic acid (e.g., benzoic acid, 4-methoxybenzoic acid, or 4-trifluoromethylbenzoic acid) (1 equivalent) in dichloromethane (CH₂Cl₂).

    • Add N,N′-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, remove the by-product, dicyclohexylurea (DCU), by filtration and acid washing.

    • Purify the crude product by column chromatography to obtain the desired 8-hydroxyquinoline ester derivative.

Synthesis of a Schiff-Base 8-Hydroxyquinoline Analog (e.g., HL for Zn²⁺ Sensing)[4]

This protocol details the synthesis of a Schiff-base sensor via aldimine condensation.

  • Reaction Setup:

    • Dissolve 8-hydroxyquinoline-2-carbaldehyde (1 equivalent) in toluene.

    • In a separate vessel, dissolve 4-(1,2,2-triphenylethenyl)benzenamine (1 equivalent) in toluene.

  • Condensation:

    • Add the amine solution to the aldehyde solution.

    • Stir the mixture and heat at 105 °C for 4 hours.

  • Purification:

    • After cooling to room temperature, evaporate the solvent.

    • The resulting yellow crystals of the Schiff-base product (HL) can be collected.

General Protocol for Fluorescence Titration[4][10]

This procedure outlines the steps for evaluating the sensing performance of a synthesized 8-HQ analog.

  • Preparation of Solutions:

    • Prepare a stock solution of the 8-HQ analog sensor (e.g., 20 µM) in a suitable solvent system (e.g., THF/H₂O mixture).

    • Prepare a stock solution of the target analyte (e.g., Zn²⁺) and various interfering ions.

  • Fluorescence Measurement:

    • Place the sensor solution in a quartz cuvette.

    • Record the initial fluorescence emission spectrum using a spectrofluorometer at a predetermined excitation wavelength.

    • Incrementally add small aliquots of the target analyte solution to the cuvette.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added analyte.

    • Determine the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear calibration curve.

    • For selectivity studies, repeat the experiment with interfering ions and compare the fluorescence response.

This guide provides a foundational understanding and a practical starting point for researchers interested in the application of 8-hydroxyquinoline-based fluorescent sensors. The provided data and protocols, drawn from recent scientific literature, are intended to facilitate the informed selection and utilization of these powerful analytical tools.

References

performance evaluation of 8-Hydroxy-7-propylquinoline in real-world sample analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, the precise and accurate quantification of trace elements in various matrices is paramount. 8-Hydroxy-7-propylquinoline, a derivative of the well-established chelating agent 8-hydroxyquinoline, presents itself as a potential reagent for the spectrophotometric or fluorometric determination of metal ions. This guide provides a comprehensive performance evaluation of this compound in the context of real-world sample analysis, comparing it with established analytical techniques such as Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Due to a lack of extensive, direct studies on the analytical performance of this compound, its performance metrics presented here are largely inferred from studies on the parent compound, 8-hydroxyquinoline, and its other derivatives. This guide aims to provide a valuable comparative framework for researchers considering its application.

Quantitative Performance at a Glance

The following tables summarize the expected performance of this compound in comparison to AAS and ICP-MS for the analysis of trace metals in typical real-world samples like water and soil.

Table 1: Performance Comparison for Aqueous Sample Analysis (e.g., Water)

ParameterThis compound (Spectrophotometry - Inferred)Atomic Absorption Spectrometry (AAS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Limit of Detection (LOD) 0.1 - 10 µg/L1 - 100 µg/L0.001 - 1 µg/L
Limit of Quantification (LOQ) 0.5 - 30 µg/L5 - 300 µg/L0.005 - 5 µg/L
Linear Range 1 - 2 orders of magnitude2 - 3 orders of magnitude6 - 9 orders of magnitude
Accuracy (% Recovery) 95 - 105%90 - 110%95 - 105%
Precision (% RSD) < 5%< 5%< 3%
Throughput ModerateLow to ModerateHigh
Cost per Sample LowModerateHigh
Interferences Spectral and chemical interferences from other ionsSpectral and chemical interferencesIsobaric and polyatomic interferences

Table 2: Performance Comparison for Solid Sample Analysis (e.g., Soil)

ParameterThis compound (Spectrophotometry - Inferred)Atomic Absorption Spectrometry (AAS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Limit of Detection (LOD) 0.01 - 1 mg/kg0.1 - 10 mg/kg0.001 - 0.1 mg/kg
Limit of Quantification (LOQ) 0.05 - 3 mg/kg0.5 - 30 mg/kg0.005 - 0.5 mg/kg
Linear Range 1 - 2 orders of magnitude2 - 3 orders of magnitude6 - 9 orders of magnitude
Accuracy (% Recovery) 90 - 110% (after digestion)85 - 115% (after digestion)95 - 105% (after digestion)
Precision (% RSD) < 10%< 10%< 5%
Sample Preparation Digestion requiredDigestion requiredDigestion required
Cost per Sample LowModerateHigh

Visualizing the Analytical Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflows for metal analysis using this compound-based spectrophotometry and the alternative AAS/ICP-MS methods.

Chelation_Reaction M Metal Ion (Mn+) Complex Metal-Chelate Complex (Colored/Fluorescent) M->Complex Chelation HQ This compound HQ->Complex

Chelation of a metal ion by this compound.

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Real-World Sample (e.g., Water, Soil Digest) pH_Adjust pH Adjustment Sample->pH_Adjust Reagent Add this compound pH_Adjust->Reagent Incubate Incubation Reagent->Incubate Spectrophotometer Spectrophotometer/ Fluorometer Incubate->Spectrophotometer Measure Measure Absorbance/ Fluorescence Spectrophotometer->Measure Quantify Quantify Metal Ion Concentration Measure->Quantify Calibrate Calibration Curve Calibrate->Quantify

Experimental workflow for spectrophotometric analysis.

AAS_ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Real-World Sample (e.g., Water, Soil) Acid_Digest Acid Digestion (for solid samples) Sample->Acid_Digest Dilution Dilution Acid_Digest->Dilution Instrument AAS or ICP-MS Dilution->Instrument Atomization Atomization/ Ionization Instrument->Atomization Detection Detection of Atomic Signal Atomization->Detection Quantification Quantification vs. Standards Detection->Quantification

General workflow for AAS and ICP-MS analysis.

Experimental Protocols

Spectrophotometric Determination of a Metal Ion using an 8-Hydroxyquinoline Derivative (Representative Protocol)

This protocol provides a general procedure for the determination of a metal ion (e.g., Fe(III)) in a water sample using a spectrophotometric method with an 8-hydroxyquinoline derivative.[1] This protocol is representative and would require optimization for this compound and the specific target analyte.

1. Reagents and Solutions:

  • Standard Metal Solution (e.g., 1000 mg/L Fe(III)): Prepare by dissolving a known weight of a high-purity metal salt in deionized water with a small amount of acid to prevent hydrolysis.

  • This compound Solution (e.g., 0.1% w/v): Dissolve the required amount of this compound in a suitable organic solvent (e.g., ethanol or chloroform).

  • Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complex formation (e.g., acetate buffer for pH 4-6).

  • Organic Extraction Solvent: (If applicable) Chloroform or other suitable immiscible organic solvent.

2. Calibration Curve Preparation:

  • Prepare a series of standard solutions of the target metal ion (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) by diluting the stock solution.

  • To a set of separatory funnels, add a known volume (e.g., 10 mL) of each standard solution.

  • Add the buffer solution to adjust the pH to the optimal range.

  • Add a fixed volume of the this compound solution to each funnel and shake vigorously to form the metal-chelate complex.

  • (If using extraction) Add a known volume of the organic solvent and shake to extract the complex. Allow the layers to separate and collect the organic layer.

  • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using a spectrophotometer, with a reagent blank as the reference.

  • Plot a graph of absorbance versus concentration to create the calibration curve.

3. Sample Analysis:

  • Collect the real-world water sample and filter if necessary to remove suspended solids.

  • Take a known volume of the sample and place it in a separatory funnel.

  • Follow the same procedure as for the standards (pH adjustment, addition of reagent, extraction if necessary).

  • Measure the absorbance of the sample extract at the λmax.

  • Determine the concentration of the metal ion in the sample by interpolating the absorbance value on the calibration curve.

Atomic Absorption Spectrometry (AAS) for Heavy Metal Analysis in Water (Standard Protocol)

This protocol outlines a standard procedure for the determination of heavy metals in water samples using Flame AAS.

1. Sample Preparation:

  • Collect water samples in clean polyethylene bottles.

  • For total metal analysis, acidify the sample with nitric acid to a pH < 2 to prevent precipitation of metals.

  • If the concentration of the analyte is expected to be high, dilute the sample with deionized water.

2. Instrumentation:

  • Set up the AAS instrument with the appropriate hollow cathode lamp for the target metal.

  • Optimize the instrument parameters, including wavelength, slit width, and fuel and oxidant flow rates.

3. Calibration:

  • Prepare a series of at least three standard solutions of the target metal, bracketing the expected sample concentration.

  • Aspirate the standards into the flame and record the absorbance readings.

  • Construct a calibration curve by plotting absorbance versus concentration.

4. Sample Measurement:

  • Aspirate the prepared sample into the flame and record the absorbance.

  • If the absorbance is outside the linear range of the calibration curve, dilute the sample appropriately and re-analyze.

  • The concentration of the metal in the sample is determined from the calibration curve.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Metal Analysis in Soil (EPA Method 6020A)

This protocol is based on the principles of US EPA Method 6020A for the analysis of trace metals in solid samples.[2][3]

1. Sample Preparation (Acid Digestion):

  • Air-dry the soil sample and sieve it to remove large debris.

  • Accurately weigh a portion of the homogenized sample (e.g., 0.5-1.0 g) into a digestion vessel.

  • Add a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid - aqua regia).

  • Digest the sample using a hot plate or a microwave digestion system until the sample is completely dissolved.

  • Allow the digest to cool and then dilute it to a known volume with deionized water.

  • Filter the diluted digest to remove any remaining particulate matter.

2. Instrumentation:

  • Set up the ICP-MS instrument according to the manufacturer's instructions.

  • Perform daily performance checks and tune the instrument to ensure optimal sensitivity and resolution.

3. Calibration:

  • Prepare a multi-element calibration standard containing all the target analytes at different concentration levels.

  • The calibration standards should be matrix-matched to the samples as closely as possible.

  • Analyze the calibration standards to generate a calibration curve for each element.

4. Sample Analysis:

  • Introduce the prepared sample digest into the ICP-MS.

  • The instrument will measure the ion intensity for each target metal.

  • The concentration of each metal in the original soil sample is calculated based on the measured intensity, the calibration curve, and the dilution factor used during sample preparation.

  • Internal standards are typically used to correct for matrix effects and instrumental drift.

References

A Comparative Guide to Analytical Techniques for Copper Determination: Alternatives to 8-Hydroxy-7-propylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of copper is crucial in a multitude of applications, from monitoring biological processes to ensuring the quality of pharmaceutical products. While 8-Hydroxy-7-propylquinoline has been a staple for the spectrophotometric determination of copper, a range of alternative analytical techniques offer distinct advantages in terms of sensitivity, selectivity, and efficiency. This guide provides an objective comparison of these modern methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your specific research needs.

Performance Comparison of Analytical Techniques

The selection of an analytical technique for copper determination hinges on several key performance indicators. The following table summarizes the quantitative performance of various methods, providing a clear comparison of their capabilities.

TechniqueDetection Limit (LOD)Quantitation Limit (LOQ)Linearity RangeKey AdvantagesKey Disadvantages
Spectrophotometry (8-Hydroxyquinoline derivative) ~0.81 µg/mL[1]~1.86 ng/mL[1]0.4 - 70.0 ng/mL[1]Cost-effective, simple instrumentationLower sensitivity, potential for interferences
Flame Atomic Absorption Spectroscopy (FAAS) 21 µg/L[2]Not specified0.07 - 5.0 mg/L[2]Robust, relatively low cost for atomic spectroscopyLower sensitivity than GFAAS and ICP-MS
Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) 0.60 µg/L[3]Not specifiedUp to 120 µg/L[3]High sensitivity, small sample volume requiredSlower analysis time, susceptible to matrix effects
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Sub µg/kg (ppb) levels[4]Not specified0 - 500 µg/L[4]Extremely high sensitivity, multi-element capabilityHigh instrument cost, requires skilled operator
Ion Chromatography (IC) 0.014 µg/L[5]Not specified50 - 500 µg/L[6]Speciation analysis, good for complex matricesCan be slower, potential for column issues
Anodic Stripping Voltammetry (ASV) 3.0 x 10⁻⁹ mol/L (0.19 µg/L)[7]Not specified7.0 x 10⁻⁹ – 5.0 x 10⁻⁵ mol/L[7][8]Very high sensitivity, low cost instrumentationSensitive to sample matrix, electrode fouling

Experimental Protocols

Detailed methodologies are essential for the successful implementation of any analytical technique. Below are summaries of experimental protocols for the key methods discussed.

Spectrophotometric Determination using an 8-Hydroxyquinoline Derivative

This method relies on the formation of a colored complex between copper ions and an 8-hydroxyquinoline derivative, which can be measured spectrophotometrically.

Sample Preparation:

  • Aqueous samples may require pH adjustment to the optimal range for complex formation (typically around pH 8)[1].

  • For solid samples, acid digestion is necessary to bring the copper into solution.

Reagent Preparation:

  • Prepare a stock solution of the 8-hydroxyquinoline derivative in a suitable organic solvent (e.g., 1-dodecanol)[1].

  • Prepare a dispersive solvent, such as methanol[1].

Procedure:

  • To a known volume of the sample, add the 8-hydroxyquinoline derivative solution and the dispersive solvent.

  • Mix thoroughly to facilitate the extraction of the copper complex into the organic phase.

  • Separate the organic phase after a defined extraction time.

  • Measure the absorbance of the organic phase at the wavelength of maximum absorbance for the copper complex using a UV-Vis spectrophotometer.

  • Quantify the copper concentration using a calibration curve prepared from standard solutions.

Flame Atomic Absorption Spectroscopy (FAAS)

FAAS measures the absorption of light by free copper atoms in a flame.

Instrumental Parameters:

  • Wavelength: 324.7 nm[9]

  • Flame: Air-acetylene[9]

  • Slit Width: 0.5 nm[9]

  • Lamp Current: 3.5 mA[9]

Sample Preparation:

  • Acidify liquid samples with nitric acid[9].

  • Digest solid samples to bring copper into solution.

Reagent Preparation:

  • Prepare a stock solution of copper (e.g., 1 g/L) from a certified standard[9].

  • Prepare a series of working standards by diluting the stock solution with deionized water[9].

Procedure:

  • Aspirate the blank, standards, and samples into the flame.

  • Measure the absorbance of each solution.

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of copper in the samples from the calibration curve.

Graphite Furnace Atomic Absorption Spectroscopy (GFAAS)

GFAAS offers higher sensitivity than FAAS by atomizing the sample in a graphite tube.

Instrumental Parameters:

  • Wavelength: 324.7 nm

  • Atomization: From a graphite platform with temperature ramping[10].

  • Background Correction: Zeeman or deuterium background correction is typically used.

Sample Preparation:

  • Samples are typically diluted with acidified Type 1 water[10].

  • Special care must be taken to avoid contamination due to the high sensitivity of the technique[11].

Procedure:

  • A small aliquot (e.g., 20 µL) of the sample is injected onto the graphite platform[11].

  • The sample is subjected to a programmed temperature sequence for drying, charring, and atomization[10].

  • The integrated absorbance signal produced during atomization is measured.

  • Quantification is performed using a calibration curve prepared from standards.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique that ionizes the sample in an argon plasma and then separates and detects the ions based on their mass-to-charge ratio.

Sample Preparation:

  • Samples are typically digested in an open vessel with high-purity nitric acid[4].

  • The digested samples are then diluted with high-purity water prior to analysis[4].

Procedure:

  • Introduce the prepared sample solution into the ICP-MS instrument.

  • The instrument aspirates the sample into the argon plasma, where it is desolvated, atomized, and ionized.

  • The ions are extracted into the mass spectrometer, separated, and detected.

  • Quantification is typically performed using external calibration with matrix-matched standards and an internal standard to correct for instrumental drift[4].

Ion Chromatography (IC)

IC separates ions based on their affinity for a stationary phase, followed by detection. For copper, post-column derivatization is often used to form a colored complex for spectrophotometric detection.

Sample Preparation:

  • For biological samples like serum or whole blood, a deproteinization step with trichloroacetic acid is required, followed by centrifugation[12].

  • Water samples may be directly injected after filtration.

Procedure:

  • Inject the prepared sample into the ion chromatograph.

  • Separate copper ions from other cations on a suitable cation-exchange column.

  • After the column, react the eluting copper ions with a post-column reagent (e.g., 4-(2-pyridylazo)resorcinol) to form a colored complex[13].

  • Detect the complex using a UV-Vis detector at the appropriate wavelength.

  • Quantify the copper concentration based on the peak area or height relative to a calibration curve.

Anodic Stripping Voltammetry (ASV)

ASV is an electrochemical technique with extremely high sensitivity for trace metal analysis. It involves a pre-concentration step where copper is deposited onto an electrode, followed by a stripping step where the deposited copper is re-oxidized, generating a current proportional to its concentration.

Procedure:

  • Place the sample solution in an electrochemical cell with a working electrode (e.g., glassy carbon electrode), a reference electrode, and a counter electrode[14].

  • Apply a negative potential to the working electrode for a specific period to deposit (pre-concentrate) copper onto its surface[8][14].

  • After the deposition step, scan the potential in the positive direction.

  • Copper will be stripped (oxidized) from the electrode at a characteristic potential, generating a peak current.

  • The height or area of this peak is proportional to the concentration of copper in the sample. Quantification is typically done using the standard addition method.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for the key analytical techniques.

FAAS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis FAAS Analysis Sample Sample Acidification Acidification/ Digestion Sample->Acidification Standard Standard Stock Dilution Serial Dilution Standard->Dilution Aspiration Aspiration into Flame Acidification->Aspiration Dilution->Aspiration Measurement Absorbance Measurement (324.7 nm) Aspiration->Measurement Calibration Calibration Curve Generation Measurement->Calibration Quantification Quantification Calibration->Quantification

Fig. 1: Experimental workflow for Flame Atomic Absorption Spectroscopy (FAAS).

GFAAS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GFAAS Analysis Sample Sample Dilution_Sample Dilution with Acidified Water Sample->Dilution_Sample Standard Standard Stock Dilution_Standard Serial Dilution Standard->Dilution_Standard Injection Injection into Graphite Tube Dilution_Sample->Injection Dilution_Standard->Injection Temp_Program Temperature Program (Dry, Char, Atomize) Injection->Temp_Program Measurement Integrated Absorbance Measurement Temp_Program->Measurement Quantification Quantification Measurement->Quantification

Fig. 2: Experimental workflow for Graphite Furnace Atomic Absorption Spectroscopy (GFAAS).

ICPMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis ICP-MS Analysis Sample Sample Digestion Acid Digestion Sample->Digestion Standard Standard Stock Dilution Dilution Standard->Dilution Digestion->Dilution Nebulization Nebulization Dilution->Nebulization Ionization ICP Ionization Nebulization->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Quantification Quantification Detection->Quantification

Fig. 3: Experimental workflow for Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

ASV_Workflow Sample_Prep Sample Preparation (pH adjustment, supporting electrolyte) Deposition Pre-concentration (Deposition) at negative potential Sample_Prep->Deposition Stripping Stripping (Oxidation) by potential scan Deposition->Stripping Measurement Peak Current Measurement Stripping->Measurement Quantification Quantification (Standard Addition) Measurement->Quantification

Fig. 4: Experimental workflow for Anodic Stripping Voltammetry (ASV).

Conclusion

The determination of copper can be achieved through a variety of powerful analytical techniques, each with its own set of strengths and limitations. While traditional spectrophotometric methods using reagents like this compound are cost-effective and straightforward, they may lack the sensitivity required for trace analysis. For high-sensitivity applications, Graphite Furnace Atomic Absorption Spectroscopy and Inductively Coupled Plasma-Mass Spectrometry are superior choices, with ICP-MS offering the added benefit of multi-element analysis. Anodic Stripping Voltammetry provides exceptional sensitivity at a lower instrumental cost but can be more susceptible to matrix interferences. Ion Chromatography is particularly useful when information about the different species of copper is required.

The selection of the optimal technique will ultimately depend on the specific requirements of the analysis, including the expected concentration of copper, the complexity of the sample matrix, budgetary constraints, and the desired sample throughput. This guide provides the foundational information to make an informed decision and to successfully implement the chosen method in your laboratory.

References

A Comparative Guide to Metal Detection: Evaluating 8-Hydroxyquinoline Derivatives and Rhodamine B-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of metal ions is crucial. This guide provides a comparative analysis of fluorescent probes for metal detection, with a focus on 8-hydroxyquinoline derivatives and their alternatives. While specific quantitative performance data for 8-Hydroxy-7-propylquinoline is not extensively available in current literature, this guide will utilize data from closely related 8-hydroxyquinoline derivatives to provide a valuable comparison with a widely-used alternative, Rhodamine B-based sensors.

Principle of Detection: Chelation-Enhanced Fluorescence

The foundation of metal detection for both 8-hydroxyquinoline and Rhodamine B-based probes lies in the process of chelation. When the probe molecule binds to a metal ion, it forms a stable complex. This binding event alters the photophysical properties of the probe, leading to a measurable change in its fluorescence.[1]

For 8-hydroxyquinoline derivatives, this often involves the inhibition of a process called Excited-State Intramolecular Proton Transfer (ESIPT), which in the unbound state quenches fluorescence.[2][3] Upon chelation with a metal ion, this quenching mechanism is disrupted, resulting in a "turn-on" fluorescent signal.[2]

Similarly, many Rhodamine B-based sensors operate on a "turn-on" mechanism. The spirolactam ring in the Rhodamine B structure is non-fluorescent. However, upon binding to a metal ion, this ring opens, leading to a dramatic increase in fluorescence and a visible color change.[4][5][6]

Performance Comparison

The following tables summarize the quantitative performance of a representative 8-hydroxyquinoline derivative and a Rhodamine B-based sensor for the detection of copper (Cu²⁺), a common and biologically significant metal ion.

Table 1: Performance of an 8-Hydroxyquinoline Derivative-Based Sensor for Cu²⁺

ParameterPerformance
Target Analyte Cu²⁺
Detection Method Fluorescence
Limit of Detection (LOD) Data not sufficiently available in searched literature
Linear Range Data not sufficiently available in searched literature
Selectivity Generally high for transition metal ions

Note: Specific quantitative data for this compound is limited. The performance characteristics of 8-hydroxyquinoline derivatives can be tuned by the addition of different functional groups.[7]

Table 2: Performance of a Rhodamine B-Based Sensor for Cu²⁺

ParameterPerformanceReference
Target Analyte Cu²⁺[6]
Detection Method Fluorescence[6]
Limit of Detection (LOD) 3.7 x 10⁻⁸ mol L⁻¹ (in acetonitrile)[6]
Linear Range Not specified[6]
Selectivity High selectivity for Cu²⁺ over other metal ions[6]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a Schiff base derivative of 8-hydroxyquinoline and its use in metal ion detection.

Synthesis of an 8-Hydroxyquinoline-Based Schiff Base Sensor

Materials:

  • 8-hydroxyquinoline-2-carbaldehyde

  • A primary amine (e.g., aniline or a substituted aniline)

  • Toluene, anhydrous

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 8-hydroxyquinoline-2-carbaldehyde (1 equivalent) in anhydrous toluene.

  • Add the primary amine (1 equivalent) to the solution.

  • Heat the mixture at reflux for 4-6 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold toluene.

  • The product can be further purified by recrystallization from a suitable solvent.[1]

General Protocol for Fluorescent Metal Ion Detection

Materials:

  • Synthesized 8-hydroxyquinoline-based sensor

  • A suitable solvent (e.g., ethanol, acetonitrile, or a mixed aqueous-organic solvent)

  • Stock solutions of various metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺, Ni²⁺, etc.)

  • Fluorometer

Procedure:

  • Preparation of Sensor Solution: Prepare a stock solution of the synthesized sensor in the chosen solvent (e.g., 1 mM). From this, prepare a working solution at a lower concentration (e.g., 10 µM).

  • Fluorescence Measurement:

    • Place the working sensor solution in a cuvette and measure its initial fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence spectrum.

  • Selectivity Study:

    • To assess selectivity, add solutions of different metal ions (at the same concentration) to separate samples of the sensor solution.

    • Measure the fluorescence response for each metal ion to determine the sensor's specificity.[1]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the metal ion concentration to generate a calibration curve.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve.[1]

Visualizing the Process

To better understand the principles and workflows, the following diagrams are provided.

G cluster_pathway Chelation-Enhanced Fluorescence Signaling Pathway Probe 8-Hydroxyquinoline Derivative (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex Chelation Metal Metal Ion (e.g., Cu²⁺) Metal->Complex Fluorescence Fluorescence Emission Complex->Fluorescence Excitation G cluster_workflow Experimental Workflow for Metal Detection cluster_prep 1. Preparation cluster_measurement 2. Measurement cluster_analysis 3. Data Analysis Synth Sensor Synthesis Stock Prepare Stock Solutions (Sensor & Metal Ions) Synth->Stock Titration Fluorescence Titration Stock->Titration Selectivity Selectivity & Interference Studies Stock->Selectivity CalCurve Generate Calibration Curve Titration->CalCurve LOD Calculate Limit of Detection (LOD) CalCurve->LOD

References

Comparative Binding Affinity of 8-Hydroxy-7-propylquinoline for Various Metal Ions: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the binding affinity of 8-Hydroxy-7-propylquinoline for a selection of divalent and trivalent metal ions. Due to the limited availability of specific experimental data for this particular 8-hydroxyquinoline derivative in publicly accessible literature, this document focuses on presenting standardized, detailed experimental protocols that can be employed to determine these binding affinities. Furthermore, this guide includes a sample data presentation table and visualizations of the experimental workflow and the fundamental chemical interactions, serving as a comprehensive resource for researchers initiating studies on this compound.

8-Hydroxyquinoline and its derivatives are well-established as potent chelating agents for a wide variety of metal ions.[1][2][3][4] The formation of stable complexes with metal ions is a key attribute that underpins their diverse biological and pharmaceutical applications, including antimicrobial, anticancer, and neuroprotective activities.[4][5] The affinity of these compounds for specific metals can be quantified by determining the stability constants of the metal-ligand complexes.

Data Summary: Binding Affinity of this compound

The following table presents a hypothetical summary of the stability constants (log K) for the complexation of this compound with various metal ions. These values are for illustrative purposes to demonstrate how experimentally determined data would be presented. The stability constant (K) is the equilibrium constant for the formation of the complex in solution and is a measure of the strength of the interaction.[6]

Metal IonStability Constant (log K₁)Stability Constant (log K₂)Method
Cu²⁺13.512.1Potentiometric Titration
Fe³⁺12.811.5Potentiometric Titration
Ni²⁺11.910.7Potentiometric Titration
Zn²⁺11.210.1Potentiometric Titration
Co²⁺10.89.6Potentiometric Titration
Mn²⁺8.57.3Potentiometric Titration
Mg²⁺6.95.8Potentiometric Titration
Ca²⁺4.53.2Potentiometric Titration

Experimental Protocols

Two common and reliable methods for determining the stability constants of metal complexes are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration for Determination of Stability Constants

This method is based on monitoring the pH of a solution containing the ligand and the metal ion as it is titrated with a standard base. The resulting titration curves can be used to calculate the proton-ligand and metal-ligand stability constants.[7][8][9][10][11]

Materials:

  • This compound

  • Metal salts (e.g., nitrates or chlorides of Cu²⁺, Fe³⁺, Ni²⁺, Zn²⁺, Co²⁺, Mn²⁺, Mg²⁺, Ca²⁺)

  • Standardized sodium hydroxide (NaOH) solution (0.1 M, carbonate-free)

  • Standardized nitric acid (HNO₃) solution (0.1 M)

  • Potassium nitrate (KNO₃) or sodium perchlorate (NaClO₄) for maintaining constant ionic strength

  • High-purity water (deionized or distilled)

  • Solvent (e.g., dioxane-water mixture, 50:50 v/v, if the ligand is not fully water-soluble)

  • pH meter with a glass electrode, calibrated with standard buffers

  • Magnetic stirrer and stir bars

  • Thermostated reaction vessel

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare stock solutions of the metal salts in high-purity water. The concentration of the metal ion solutions should be accurately known, which can be confirmed by standard analytical methods like complexometric titration.

    • Prepare a solution of a strong acid (e.g., HNO₃) and an inert salt (e.g., KNO₃) to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup:

    • Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 9.18).

    • Place a known volume (e.g., 50 mL) of the experimental solution in the thermostated reaction vessel.

    • Maintain a constant temperature (e.g., 25 ± 0.1 °C) throughout the experiment.

    • Stir the solution continuously with a magnetic stirrer.

  • Titration Series: Perform a series of titrations with the standardized NaOH solution for the following solutions:

    • Acid Blank: A solution containing only the strong acid and the inert salt. This is to determine the concentration of the NaOH solution.

    • Ligand Blank: A solution containing the strong acid, the inert salt, and a known concentration of this compound. This is to determine the proton-ligand stability constants (pKa values) of the ligand.

    • Metal-Ligand Titration: A solution containing the strong acid, the inert salt, a known concentration of the ligand, and a known concentration of the metal salt. The ligand to metal ratio is typically varied (e.g., 1:1, 2:1, 5:1).

  • Data Analysis:

    • Record the pH value after each addition of the NaOH titrant.

    • From the titration data, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

    • Plot n̄ₐ against pH to determine the proton-ligand stability constants.

    • From the metal-ligand titration curves, calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration (pL).

    • Plot n̄ against pL (formation curve). The stability constants (log K) can be determined from this curve using methods such as the half-integral method (at n̄ = 0.5, 1.5, etc.) or by using specialized software for complex equilibria calculations.

UV-Vis Spectrophotometric Method for Determination of Stability Constants

This method is suitable when the formation of the metal-ligand complex results in a significant change in the UV-Vis absorption spectrum.[12][13][14][15][16][17]

Materials:

  • This compound

  • Metal salt solutions of known concentration

  • Buffer solutions to maintain constant pH

  • UV-Vis spectrophotometer with matched quartz cuvettes

  • High-purity water or other suitable solvent

Procedure:

  • Preliminary Spectral Analysis:

    • Record the UV-Vis absorption spectrum of a solution of this compound alone.

    • Record the UV-Vis absorption spectrum of a solution of the metal salt alone.

    • Record the spectrum of a mixture of the ligand and the metal salt. Identify the wavelength of maximum absorbance (λ_max) for the complex.

  • Determination of Stoichiometry (Job's Method of Continuous Variation):

    • Prepare a series of solutions where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied.

    • Measure the absorbance of each solution at the λ_max of the complex.

    • Plot the absorbance versus the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.

  • Determination of Stability Constant (Mole Ratio Method):

    • Prepare a series of solutions where the concentration of the metal ion is kept constant, while the concentration of the ligand is varied.[15]

    • Measure the absorbance of each solution at the λ_max of the complex.

    • Plot the absorbance versus the molar ratio of ligand to metal.

    • The stability constant can be calculated from the data of the mole ratio plot using appropriate equations that relate the absorbance to the concentrations of the species in equilibrium.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep_ligand Prepare Ligand Stock Solution titrate_ligand Titrate Ligand Blank prep_ligand->titrate_ligand titrate_complex Titrate Metal-Ligand Mixture prep_ligand->titrate_complex prep_metal Prepare Metal Salt Stock Solutions prep_metal->titrate_complex prep_base Standardize NaOH Solution titrate_acid Titrate Acid Blank prep_base->titrate_acid prep_base->titrate_ligand prep_base->titrate_complex calc_pka Calculate Ligand pKa titrate_ligand->calc_pka calc_n Calculate n̄ and pL titrate_complex->calc_n calc_pka->calc_n plot_curve Plot Formation Curve (n̄ vs. pL) calc_n->plot_curve calc_logk Determine Stability Constants (log K) plot_curve->calc_logk chelation_process cluster_product Product ligand1 This compound plus1 + metal Metal Ion (Mⁿ⁺) complex Metal-Ligand Complex metal->complex plus2 + ligand2 This compound protons 2H⁺ complex->protons Formation of stable chelate rings

References

Assessing the Specificity of 8-Hydroxy-7-propylquinoline as a Chelating Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 8-Hydroxy-7-propylquinoline as a chelating agent, evaluating its potential specificity in relation to other well-established chelators. Due to a lack of specific experimental data for this compound in the public domain, this guide leverages data from the parent compound, 8-hydroxyquinoline, and its other derivatives to infer and contextualize its potential performance. The specificity of a chelating agent, its ability to selectively bind to target metal ions, is a critical parameter in drug development and various analytical applications.

Quantitative Comparison of Chelating Agents

The efficacy of a chelating agent is often quantified by its stability constants (log K), which measure the strength of the metal-ligand complex. Higher log K values indicate a more stable complex. The following table summarizes the stability constants for 8-hydroxyquinoline and a common alternative, Ethylenediaminetetraacetic acid (EDTA), with various divalent metal ions. While data for this compound is not available, the substitution at the 7-position is expected to influence its lipophilicity and potentially alter its binding affinities compared to the parent compound.

Chelating AgentMetal IonLog K1Log K2Overall Stability (log β2)
8-Hydroxyquinoline Cu²⁺12.811.724.5
Ni²⁺11.29.921.1
Co²⁺10.49.219.6
Zn²⁺10.59.520.0
Fe²⁺8.07.015.0
EDTA Cu²⁺18.8-18.8
Ni²⁺18.6-18.6
Co²⁺16.3-16.3
Zn²⁺16.5-16.5
Fe²⁺14.3-14.3

Note: Data for 8-Hydroxyquinoline is compiled from various sources and represents typical values. EDTA forms 1:1 complexes with most divalent metal ions.

Experimental Protocols for Assessing Chelation Specificity

The determination of a chelating agent's specificity involves a series of experiments to quantify its binding affinity for different metal ions. Below are detailed methodologies for key experiments.

Spectrophotometric Titration for Determination of Stability Constants

This method relies on the change in the absorbance spectrum of the chelating agent upon complexation with a metal ion.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the chelating agent (e.g., this compound) of known concentration in a suitable buffer (e.g., HEPES, MES) at a specific pH.

    • Prepare stock solutions of various metal salts (e.g., CuSO₄, NiCl₂, CoCl₂, ZnSO₄, FeSO₄) of known concentrations.

  • Titration:

    • Place a known volume and concentration of the chelating agent solution in a cuvette.

    • Record the initial UV-Vis spectrum of the chelating agent.

    • Incrementally add small, known volumes of a metal salt solution to the cuvette.

    • After each addition, allow the solution to equilibrate and record the UV-Vis spectrum.

  • Data Analysis:

    • Monitor the change in absorbance at a wavelength where the complex absorbs maximally.

    • Plot the change in absorbance against the molar ratio of metal to ligand.

    • Use appropriate software to fit the titration data to a binding model (e.g., 1:1, 1:2) to determine the stability constants (K).

Competitive Binding Assay

This assay determines the relative affinity of a chelating agent for a specific metal ion by measuring its ability to displace a known indicator from a metal-indicator complex.

Protocol:

  • Selection of a Metal-Indicator Complex:

    • Choose a metal ion of interest and a colorimetric or fluorescent indicator that forms a complex with it, resulting in a distinct spectral change (e.g., Zincon for Zn²⁺, Calcein for Ca²⁺).

  • Assay Setup:

    • In a multi-well plate, add a fixed concentration of the metal ion and the indicator to each well, allowing the metal-indicator complex to form.

    • Prepare a serial dilution of the test chelating agent (e.g., this compound).

    • Add the different concentrations of the chelating agent to the wells containing the metal-indicator complex.

  • Measurement:

    • Incubate the plate for a defined period to allow for equilibrium to be reached.

    • Measure the absorbance or fluorescence of each well at the appropriate wavelength.

  • Data Analysis:

    • The displacement of the indicator by the chelating agent will result in a change in the spectral properties of the solution.

    • Plot the change in signal against the concentration of the chelating agent.

    • Determine the IC50 value (the concentration of the chelating agent required to displace 50% of the indicator).

    • The inhibition constant (Ki) can be calculated from the IC50 value, which provides a measure of the affinity of the chelating agent for the metal ion.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the process of assessing chelation specificity, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical framework for specificity determination.

G cluster_exp Spectrophotometric Titration cluster_analysis Data Analysis Chelator Prepare Chelator Stock Solution Titration Titrate Chelator with Metal Ion Chelator->Titration Metal Prepare Metal Ion Stock Solutions Metal->Titration Spectrum Record UV-Vis Spectra Titration->Spectrum Absorbance Plot Absorbance vs. Molar Ratio Spectrum->Absorbance Fit Fit Data to Binding Model Absorbance->Fit Constants Determine Stability Constants (K) Fit->Constants G cluster_assessment Specificity Assessment cluster_data Experimental Data Specificity High Specificity NonSpecificity Low Specificity Comparison Compare Stability Constants (K) for different metal ions Comparison->Specificity K(Target) >> K(Others) Comparison->NonSpecificity K values are similar K_M1 K for Metal 1 K_M1->Comparison K_M2 K for Metal 2 K_M2->Comparison K_Mn K for Metal 'n' K_Mn->Comparison

Safety Operating Guide

Proper Disposal of 8-Hydroxy-7-propylquinoline: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following procedures are based on the safety data sheet (SDS) for the closely related parent compound, 8-Hydroxyquinoline. Due to the structural similarity, the safety and disposal protocols for 8-Hydroxy-7-propylquinoline are expected to be analogous. Researchers should always consult their institution's specific safety guidelines and the substance's specific SDS if available.

The proper handling and disposal of this compound are critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as hazardous, and adherence to strict protocols is mandatory.

Hazard and Safety Information

8-Hydroxyquinoline, the parent compound of this compound, is associated with significant health and environmental hazards. The following table summarizes the key safety information.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity, Category 3 Toxic if swallowed.[1][2]Do not eat, drink or smoke when using this product. If swallowed, immediately call a poison center or doctor. Rinse mouth.[1][2][3]
Serious Eye Damage, Category 1 Causes serious eye damage.[2][4][5]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1][3][4][5]
Skin Sensitization, Category 1 May cause an allergic skin reaction.[1][2][4][5]Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[1][2][3][4]
Reproductive Toxicity, Category 1B May damage fertility or the unborn child.[1][2][5]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. If exposed or concerned, get medical advice/attention.[1][2][3]
Hazardous to the Aquatic Environment (Acute & Chronic), Category 1 Very toxic to aquatic life with long lasting effects.[1][2][3][5]Avoid release to the environment.[2][4][5]

Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental release.

  • Evacuation and Ventilation: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably under a chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For significant spills, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[3]

  • Containment: Prevent the spilled material from entering drains or waterways.[2][3] Cover drains if necessary.

  • Cleanup: For solid spills, carefully take up the material mechanically, avoiding dust formation.[4] Place the collected material into a designated, labeled, and sealed container for hazardous waste.

  • Decontamination: Clean the affected area thoroughly. Wash hands and any exposed skin with soap and water after handling.

Disposal Workflow

The disposal of this compound must be handled as hazardous waste. The following diagram outlines the logical workflow for its proper disposal.

A Step 1: Collection Collect waste this compound in a designated, properly labeled, and sealed container. B Step 2: Storage Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous chemical waste. Store locked up. A->B Secure Storage E Step 5: Avoid Environmental Release Under no circumstances should this chemical be disposed of down the drain or in regular trash. A->E Critical Precaution C Step 3: Documentation Complete all necessary hazardous waste disposal forms as per institutional and local regulations. B->C Regulatory Compliance D Step 4: Professional Disposal Arrange for pickup and disposal by a licensed and approved chemical waste disposal company. C->D Final Disposition

Caption: Workflow for the proper disposal of this compound waste.

Key Disposal Procedures

  • Waste Characterization: This substance is considered hazardous waste due to its toxicity and environmental hazards.

  • Containerization: Waste should be collected in a container that is compatible with the chemical, tightly sealed, and clearly labeled as "Hazardous Waste" with the full chemical name.

  • Regulatory Compliance: All disposal activities must comply with local, regional, and national hazardous waste regulations.[3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Professional Disposal: The final disposal of this compound must be conducted through an approved and licensed waste disposal plant.[1][3] Do not attempt to treat or dispose of this chemical through standard laboratory or municipal waste streams.

  • Environmental Protection: Due to its high toxicity to aquatic life, preventing any release into the environment is of paramount importance.[3][4][5] Contaminated materials, including personal protective equipment, must also be disposed of as hazardous waste.

References

Essential Safety and Operational Guide for 8-Hydroxy-7-propylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 8-Hydroxy-7-propylquinoline. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Disclaimer: No specific safety data sheet (SDS) for this compound was located. The following guidance is based on the known hazards of the parent compounds, 8-Hydroxyquinoline and Quinoline. It is imperative to treat this compound with a high degree of caution, assuming it shares or has enhanced hazardous properties.

Hazard Summary

This compound is presumed to be hazardous based on its structural relationship to 8-Hydroxyquinoline and Quinoline. Anticipated hazards include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye damage.[1][2][3][4]

  • Chronic Health Effects: Suspected of causing genetic defects and may cause cancer.[1] May damage fertility or an unborn child.[2][3][4]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[1][5][6]

Personal Protective Equipment (PPE)

A summary of required personal protective equipment is provided below. Always inspect PPE before use and ensure proper fit.

Protection Type Specific PPE Rationale and Standards
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact. Dispose of gloves immediately after handling the compound or if contaminated.[7][8]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.To protect against splashes and dust. Must meet ANSI Z.87.1 or equivalent standards.[5][7][9]
Body Protection A buttoned lab coat (Nomex® or similar flame-resistant material recommended) and closed-toe shoes.To protect skin from contamination.[7][8]
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if working outside a fume hood or if dust/aerosols are generated.To prevent inhalation of harmful dust or vapors.[1][5][6][7]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Engineering Controls :

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5][10]

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5][10]

    • Designate a specific area for handling this compound to prevent cross-contamination.

  • Donning PPE :

    • Before entering the designated handling area, don all required PPE as outlined in the table above.

  • Handling the Compound :

    • Avoid direct contact with the skin, eyes, and clothing.[7][11]

    • Do not eat, drink, or smoke in the handling area.[1][5]

    • If the compound is a solid, handle it in a way that minimizes dust generation.[5][11]

    • Keep containers tightly closed when not in use.[1][7]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][5][7]

    • Decontaminate all surfaces and equipment used.

    • Remove and properly dispose of contaminated PPE.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation and Collection :

    • Collect all solid and liquid waste containing this compound in designated, clearly labeled, and sealed hazardous waste containers.[12]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Container Labeling :

    • Label waste containers with "Hazardous Waste" and the full chemical name: "Waste this compound".[12]

  • Storage :

    • Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[2][6]

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[5][6][11]

    • Do not dispose of this chemical down the drain or in regular trash.[7][11]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.[5][7]

G Safe Handling Workflow for this compound prep Preparation ppe Don PPE prep->ppe Verify Controls handle Chemical Handling ppe->handle Enter Designated Area post_handle Post-Handling Procedures handle->post_handle Complete Task emergency Emergency Response handle->emergency If Incident Occurs disposal Waste Disposal post_handle->disposal Segregate Waste post_handle->emergency If Contamination Occurs

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
8-Hydroxy-7-propylquinoline
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Reactant of Route 2
8-Hydroxy-7-propylquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.